molecular formula C14H14ClN3O2 B162012 MCLA hydrochloride CAS No. 128322-44-1

MCLA hydrochloride

Numéro de catalogue: B162012
Numéro CAS: 128322-44-1
Poids moléculaire: 291.73 g/mol
Clé InChI: MXZACTZQSGYANA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

MCLA Hydrochloride is used to detect superoxide generated by activated leukocytes and macrophages. Emits chemiluminescence near 654 nm by reaction with superoxide singlet oxygen.>MCLA is a Cypridina luciferin analog that is used to detect superoxide generated by activated leukocytes and macrophages. It emits chemiluminescence near 654 nm by reaction with superoxide or singlet oxygen.

Propriétés

IUPAC Name

6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2.ClH/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10;/h3-8,18H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZACTZQSGYANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585003
Record name 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128322-44-1
Record name 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

MCLA Hydrochloride: An In-depth Technical Guide to a Chemiluminescent Superoxide Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride is a highly sensitive chemiluminescent probe extensively utilized for the detection of reactive oxygen species (ROS), particularly superoxide (B77818) anion (O₂•⁻) and singlet oxygen (¹O₂). Its capacity for high-sensitivity detection has made it an invaluable tool in research fields focused on oxidative stress, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of MCLA hydrochloride, including its chemical properties, mechanism of action, detailed experimental protocols, and a summary of its applications in relevant research areas.

Chemical and Physical Properties

This compound is a Cypridina luciferin (B1168401) analog.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₄H₁₄ClN₃O₂[2]
Molecular Weight 291.73 g/mol [2]
CAS Number 128322-44-1[2]
Appearance Faint yellow to very dark orange powder
Solubility DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 2 mg/ml, PBS (pH 7.2): 5 mg/ml[1]
Storage Powder: -20°C for up to 2 years. In solvent: -80°C for up to 6 months.
Excitation Maximum (λex) ~430 nm
Emission Maximum (λem) ~465 nm[3]

Mechanism of Action: Chemiluminescent Detection of Superoxide

The detection of superoxide by this compound is based on a chemiluminescent reaction. While the precise multi-step mechanism is complex, the generally accepted pathway involves the reaction of MCLA with superoxide to form a dioxetanone intermediate.[3] This unstable intermediate then decomposes, releasing energy in the form of light, which can be quantified to determine the concentration of superoxide.[3][4]

It is important to note that MCLA can also react with molecular oxygen, leading to autoxidation and a baseline chemiluminescence.[4] The intensity of MCLA's chemiluminescence is also sensitive to pH, with changes in intracellular pH potentially affecting the measurements.[4]

MCLA_Mechanism MCLA This compound Intermediate Dioxetanone Intermediate (Unstable) MCLA->Intermediate Reaction with O₂•⁻ Superoxide Superoxide Anion (O₂•⁻) Superoxide->Intermediate Product Oxidized Product Intermediate->Product Decomposition Light Light Emission (~465 nm) Intermediate->Light

Caption: Reaction pathway of MCLA with superoxide to produce light.

Quantitative Data

This compound is valued for its high sensitivity in detecting superoxide. The following tables summarize key quantitative parameters and a comparison with other common ROS probes.

Table 1: Performance Characteristics of this compound

ParameterValueReference
Sensitivity vs. CLA 4.5 times more sensitive
Detection Limit (Superoxide) 0.074 nM[5]

Table 2: Comparison of Common Superoxide Probes

ProbeDetection MethodAdvantagesDisadvantages
This compound ChemiluminescenceHigh sensitivity, real-time detectionCan be non-specific, sensitive to pH and oxygen concentration
Luminol ChemiluminescenceWidely usedLess specific than MCLA, requires peroxidase
Lucigenin ChemiluminescenceDetects superoxideCan undergo redox cycling, artificially amplifying the signal
Dihydroethidium (DHE) FluorescenceMore specific for intracellular superoxideRequires HPLC for specific product detection, potential for artifacts
MitoSOX Red FluorescenceSpecifically targets mitochondriaCan be oxidized by species other than superoxide
Cytochrome c AbsorbanceQuantitativeLacks specificity, can be reduced by other cellular components

Experimental Protocols

The following are examples of experimental protocols for the detection of superoxide using this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Superoxide Dismutase (SOD) Activity Assay

This protocol is adapted from a standard method to measure the activity of SOD, which scavenges superoxide. The inhibition of MCLA chemiluminescence is proportional to the SOD activity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hypoxanthine (HX) solution (e.g., 5 mM)

  • Xanthine Oxidase (XOD) (e.g., 0.1 U/mL)

  • SOD standard or sample

  • 50 mM Tris-HCl buffer (pH 7.8) containing 0.1 mM EDTA

  • Luminometer

Procedure:

  • Prepare a standard reaction mixture in a luminometer tube containing:

    • 50 mM Tris-HCl buffer (pH 7.8) with 0.1 mM EDTA

    • 5 x 10⁻⁵ M Hypoxanthine

    • SOD standard or sample (various concentrations)

  • Initiate the chemiluminescence measurement.

  • Add this compound to a final concentration of 1 x 10⁻⁷ M and record the baseline chemiluminescence for 4 minutes.

  • Add Xanthine Oxidase (e.g., 6.5 mU) to the mixture to start the superoxide generation.

  • Measure the chemiluminescence for an additional 4 minutes.

  • The inhibition of chemiluminescence in the presence of SOD is used to calculate the enzyme's activity.

SOD_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, Hypoxanthine, SOD) B Add MCLA (Final conc. 0.1 µM) A->B C Measure Baseline CL (4 min) B->C D Add Xanthine Oxidase C->D E Measure Reaction CL (4 min) D->E F Calculate % Inhibition E->F

Caption: Workflow for the in vitro SOD activity assay using MCLA.

Measurement of Extracellular Superoxide from Activated Neutrophils

This protocol describes the measurement of superoxide released from phorbol (B1677699) myristate acetate (B1210297) (PMA)-stimulated neutrophils.

Materials:

  • Isolated neutrophils

  • This compound

  • Phorbol myristate acetate (PMA) or other stimulus

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Luminometer

Procedure:

  • Isolate neutrophils from whole blood using standard methods.

  • Resuspend neutrophils in HBSS at a concentration of 1 x 10⁵ cells/mL.

  • Add 100 µL of the cell suspension to the wells of a 96-well white plate.

  • Add MCLA to a final concentration of 1 µM.

  • Place the plate in a luminometer and measure the baseline chemiluminescence.

  • Add PMA (e.g., 100 nM final concentration) or another stimulus to activate the neutrophils.

  • Immediately begin kinetic measurement of chemiluminescence for a desired period (e.g., 60 minutes).

  • To confirm that the signal is from superoxide, a parallel experiment can be run with the addition of superoxide dismutase (SOD), which should quench the signal.[6]

Neutrophil_ROS_Workflow cluster_prep Cell Preparation cluster_assay Assay A Isolate Neutrophils B Resuspend in Buffer (1x10^5 cells/mL) A->B C Aliquot to 96-well plate B->C D Add MCLA (1 µM) C->D E Measure Baseline CL D->E F Add Stimulus (e.g., PMA) E->F G Kinetic Measurement of CL F->G

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of MCLA Hydrochloride

Abstract

MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride, a synthetic analog of Cypridina luciferin (B1168401), is a widely utilized chemiluminescent probe for the detection and quantification of reactive oxygen species (ROS), particularly superoxide (B77818) anion (O₂⁻) and singlet oxygen (¹O₂). Its high sensitivity makes it a valuable tool in biomedical research for studying oxidative stress and related cellular processes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its chemiluminescent reactions, specificity, and the critical factors influencing its activity. It includes detailed experimental protocols, a compilation of quantitative data, and visual diagrams of the key pathways and workflows to facilitate its effective application in a research setting.

Core Mechanism of Action: Chemiluminescence

The fundamental mechanism of action of this compound lies in its ability to undergo a chemical reaction with specific ROS, resulting in the emission of light. This process, known as chemiluminescence, provides a highly sensitive method for detecting ROS.[1]

The generally accepted reaction pathway involves the following key steps:

  • Reaction with ROS: MCLA reacts directly with superoxide anion (O₂⁻) or singlet oxygen (¹O₂).[2][3] This initial interaction is the primary trigger for the chemiluminescent cascade.

  • Formation of a Peroxide Intermediate: The reaction leads to the formation of an unstable hydroperoxide intermediate. It is proposed that reactions with different ROS may converge through a common MCLA-2-hydroperoxide intermediate.[3]

  • Decomposition and Light Emission: This unstable intermediate rapidly decomposes, yielding an excited-state product, 2-acetylamino-5-(p-methoxyphenyl)pyrazine (OMCLA). As this excited molecule returns to its ground state, it releases a photon of light. The emitted light can be detected and quantified using a luminometer.[3] The intensity of the chemiluminescence is proportional to the concentration of the specific ROS being measured.[1]

While MCLA is most sensitive to superoxide and singlet oxygen, it can also produce chemiluminescence in the presence of other ROS such as hydroxyl radicals (•OH) and alkyl peroxyl radicals. However, it is suggested that in these cases, the light emission may be indirectly induced by the generation of O₂⁻ or ¹O₂ during the reaction.[2][4]

Signaling Pathways and Experimental Workflows

MCLA in the Detection of Cellular Superoxide Production

MCLA is frequently employed to measure superoxide production by cellular systems, such as neutrophils or cells stimulated to induce an oxidative burst. A common pathway studied is the activation of NADPH oxidase.

MCLA_NADPH_Oxidase_Pathway cluster_extracellular Extracellular Space cluster_cell Cell O2 O2 NADPH_Oxidase NADPH Oxidase Complex O2->NADPH_Oxidase Superoxide Superoxide (O₂⁻) MCLA_Peroxide MCLA-Peroxide Intermediate Superoxide->MCLA_Peroxide MCLA MCLA MCLA->MCLA_Peroxide reacts with O₂⁻ Light Chemiluminescence (Light Emission) MCLA_Peroxide->Light decays to Stimulus Stimulus (e.g., PMA, Zymosan) PKC Protein Kinase C (PKC) Stimulus->PKC activates PKC->NADPH_Oxidase activates NADPH_Oxidase:e->Superoxide:w produces NADPH NADPH NADP NADP⁺ NADPH->NADP

MCLA in NADPH Oxidase-Mediated Superoxide Detection.
General Experimental Workflow for Superoxide Measurement

A typical experiment to measure superoxide using MCLA involves several key steps, including a control with superoxide dismutase (SOD) to ensure specificity.

MCLA_Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_control Specificity Control cluster_analysis Data Analysis prep_cells Prepare cell suspension or isolated mitochondria add_mcla Add MCLA to sample prep_cells->add_mcla add_sod Pre-incubate sample with SOD prep_cells->add_sod prep_reagents Prepare MCLA solution and other reagents (e.g., SOD) prep_reagents->add_mcla incubate Incubate and add stimulus (if applicable) add_mcla->incubate measure Measure chemiluminescence over time incubate->measure compare Compare chemiluminescence with and without SOD measure->compare repeat_assay Repeat assay with MCLA and stimulus add_sod->repeat_assay measure_control Measure chemiluminescence repeat_assay->measure_control measure_control->compare quantify Quantify SOD-inhibitable signal as superoxide compare->quantify

Experimental workflow for superoxide detection using MCLA.

Quantitative Data

The following table summarizes key quantitative parameters related to the use of MCLA.

ParameterValueConditionsSource
Second-Order Rate Constant with ¹O₂ (6.96 ± 0.27) x 10⁸ M⁻¹s⁻¹Aqueous solution, pH 7.12, 37°C[3]
Detection Limit for Superoxide 0.074 nMFlow injection analysis system, pH 5.1[5]
Detection Limit for HO₂ 0.1 nMFlow injection method, final pH ~3[6]
Sensitivity Comparison 4.5-times more sensitive than the CLA methodFor superoxide quantification[7][8]

Experimental Protocols

General Protocol for Measuring Extracellular Superoxide from Stimulated Cells

This protocol is adapted from procedures used to measure ROS production in neutrophils.[9]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO, store protected from light at -20°C).

  • Cell suspension (e.g., neutrophils at 1 x 10⁶ cells/mL) in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or zymosan).

  • Superoxide dismutase (SOD) from bovine erythrocytes.

  • Luminometer and appropriate microplates (white, opaque plates are recommended to minimize crosstalk).

Procedure:

  • Cell Preparation: Isolate and prepare cells according to standard laboratory protocols. Resuspend the final cell pellet in the desired buffer at the appropriate concentration.

  • Reagent Preparation: On the day of the experiment, dilute the MCLA stock solution to the desired working concentration (e.g., 1-10 µM) in the assay buffer. Prepare the stimulating agent and SOD solutions at their final working concentrations.

  • Assay Setup:

    • Pipette the cell suspension into the wells of the microplate.

    • For specificity controls, add SOD (e.g., 10 U/mL) to the designated wells and incubate for 10 minutes.

    • Add the MCLA working solution to all wells.

  • Measurement:

    • Place the microplate in the luminometer and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Initiate the measurement of baseline chemiluminescence.

    • Add the stimulating agent to the appropriate wells.

    • Immediately begin kinetic measurement of chemiluminescence over a defined period (e.g., 30-60 minutes), taking readings at regular intervals.

  • Data Analysis:

    • The superoxide-specific signal is determined by subtracting the chemiluminescence values from SOD-treated samples from the values of untreated samples.

    • Data can be expressed as relative light units (RLU) over time or as the area under the curve.

In Vitro Superoxide Generation Assay using Xanthine/Xanthine Oxidase

This protocol provides a cell-free system to test MCLA's response to a known superoxide-generating system.[7]

Materials:

  • This compound working solution (e.g., 1 µM).

  • Hypoxanthine solution (e.g., 50 µM).

  • Xanthine oxidase (XOD) solution.

  • Superoxide dismutase (SOD) for control.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 0.1 mM EDTA).

Procedure:

  • Reaction Mixture Preparation: In a luminometer tube or microplate well, prepare the standard reaction mixture containing the reaction buffer, hypoxanthine, and MCLA.

  • Baseline Measurement: Measure the background chemiluminescence for a few minutes before initiating the reaction.

  • Reaction Initiation: Add XOD to the reaction mixture to start the generation of superoxide.

  • Chemiluminescence Measurement: Immediately measure the chemiluminescence. The signal should increase rapidly.

  • Specificity Control: To confirm that the signal is due to superoxide, perform a parallel experiment where SOD is added to the reaction mixture before the addition of XOD. A significant reduction in the chemiluminescence signal confirms its specificity for superoxide.

Important Considerations and Limitations

While MCLA is a powerful tool, its use requires careful consideration of several factors that can influence its chemiluminescence and lead to potential artifacts:

  • pH Sensitivity: The protonated form of MCLA is less reactive and more stable.[1] Changes in intracellular or local pH can significantly alter the chemiluminescent signal.[1]

  • Oxygen Dependence: The chemiluminescent reaction is dependent on the presence of molecular oxygen. Variations in oxygen concentration, such as in hypoxic environments or near respiring mitochondria, will affect the signal intensity.[1]

  • Quenching: Several endogenous substances can quench MCLA's chemiluminescence, including iron ions, glutathione, and ascorbic acid.[1] Their presence in the experimental system should be considered when interpreting results.

  • Autoxidation: MCLA can undergo autoxidation in aqueous solutions, leading to a background chemiluminescent signal. Pre-incubation of the MCLA solution before adding it to the cells can help to minimize this effect.[1]

  • Specificity: As mentioned, while highly sensitive to superoxide and singlet oxygen, MCLA is not entirely specific.[2][4] The use of appropriate controls, such as SOD for superoxide and specific quenchers for other ROS, is crucial for accurate interpretation of the data.

Conclusion

This compound is a highly sensitive chemiluminescent probe that serves as a critical tool for the detection of superoxide and singlet oxygen in a variety of biological and chemical systems. A thorough understanding of its mechanism of action, including its reactivity, specificity, and sensitivity to experimental conditions, is paramount for its effective use. By employing carefully designed experimental protocols with appropriate controls, researchers can leverage the capabilities of MCLA to gain valuable insights into the roles of reactive oxygen species in health and disease.

References

MCLA Hydrochloride for Superoxide Detection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Superoxide (B77818) (O₂⁻), a primary reactive oxygen species (ROS), is a critical signaling molecule and a key contributor to oxidative stress in various physiological and pathological processes. Accurate and sensitive detection of superoxide is paramount for understanding its role in disease and for the development of novel therapeutics. This technical guide provides a comprehensive overview of 2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride (MCLA hydrochloride), a highly sensitive chemiluminescent probe for the quantification of superoxide. This document details the core principles of MCLA-based detection, presents quantitative data, provides detailed experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a Cypridina luciferin (B1168401) analog that exhibits chemiluminescence upon reaction with superoxide and singlet oxygen.[1][2] It is a highly sensitive probe used for detecting both intracellular and extracellular superoxide.[1] The reaction of MCLA with superoxide results in the emission of blue light with a maximum wavelength of approximately 465 nm. This property makes MCLA a valuable tool in research areas such as inflammation, neurodegenerative diseases, and oxidative stress.[1]

Mechanism of Superoxide Detection

The detection of superoxide by MCLA relies on a chemiluminescent reaction. The proposed mechanism involves the oxidation of MCLA by superoxide to form an unstable peroxide intermediate.[3] This intermediate then decomposes, releasing energy in the form of light.[3] The intensity of the emitted light is proportional to the concentration of superoxide, allowing for quantitative measurements.

It is important to note that while MCLA is highly sensitive to superoxide, it can also react with other reactive oxygen species such as singlet oxygen (¹O₂) and hydroxyl radicals under certain conditions.[4] Therefore, the specificity of the assay should be confirmed using superoxide dismutase (SOD), an enzyme that specifically scavenges superoxide.[4][5]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound for superoxide detection.

PropertyValueReferences
Chemical Formula C₁₄H₁₃N₃O₂ • HCl[2]
Molecular Weight 291.7 g/mol [2]
Appearance Faint yellow to very dark orange powder[1]
Excitation Wavelength ~430 nm[1]
Emission Wavelength ~465 nm
ParameterValue/RangeNotesReferences
Working Concentration 1 x 10⁻⁷ M (in vitro assay)Optimal concentration may vary depending on the experimental system.[6]
Detection Limit 0.074 nMDetermined in a flow injection analysis system.[7]
Sensitivity Comparison 4.5 times more sensitive than Cypridina Luciferin Analog (CLA)[6][8]
pH Sensitivity Highly sensitive to pH; protonated form is less reactive.The chemiluminescence intensity increases with higher pH.[3]

Experimental Protocols

In Vitro Superoxide Detection using Xanthine (B1682287)/Xanthine Oxidase System

This protocol describes a standard in vitro assay to measure superoxide generated by the enzymatic reaction of xanthine and xanthine oxidase (XOD).

Materials:

  • This compound

  • Hypoxanthine

  • Xanthine Oxidase (XOD)

  • Superoxide Dismutase (SOD)

  • 50 mM Tris-HCl buffer (pH 7.8) containing 0.1 mM EDTA

  • Luminometer

Procedure:

  • Prepare a standard reaction mixture in a total volume of 3.0 mL containing:

    • 1 x 10⁻⁷ M this compound

    • 5 x 10⁻⁵ M hypoxanthine

    • 50 mM Tris-HCl buffer (pH 7.8) with 0.1 mM EDTA

  • To test for superoxide scavenging activity, add the test compound or SOD (0.2 to 20 ng/mL) to the reaction mixture.

  • Initiate the chemiluminescence measurement by adding XOD (6.5 U) to the mixture.

  • Measure the chemiluminescence intensity immediately using a luminescence reader at 25°C.[6]

  • To confirm that the signal is from superoxide, perform a control experiment with SOD, which should significantly inhibit the chemiluminescence.[5]

Detection of Extracellular Superoxide from Activated Neutrophils

This protocol outlines the measurement of superoxide released from phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated neutrophils.

Materials:

  • Isolated human neutrophils

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Luminometer

Procedure:

  • Resuspend isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Add this compound to the cell suspension at a final concentration of 1 µM.

  • Equilibrate the cell suspension at 37°C for 5 minutes in the luminometer.

  • Stimulate the cells by adding PMA at a final concentration of 100 nM.

  • Record the chemiluminescence signal over time.

  • For a negative control, pre-incubate the cells with an inhibitor of NADPH oxidase, such as diphenyleneiodonium (B1195379) (DPI), before adding PMA.

Signaling Pathways and Experimental Workflows

NADPH Oxidase-Mediated Superoxide Production

The NADPH oxidase (NOX) family of enzymes is a major source of cellular superoxide. The activation of NOX enzymes is a key event in various signaling pathways, particularly in immune cells like neutrophils.

NOX_Pathway PMA PMA PKC PKC PMA->PKC activates p47phox p47phox PKC->p47phox phosphorylates gp91phox gp91phox (Nox2) p47phox->gp91phox p67phox p67phox p67phox->gp91phox Rac Rac-GTP Rac->gp91phox NOX_complex Assembled NADPH Oxidase gp91phox->NOX_complex p22phox p22phox p22phox->NOX_complex Superoxide O₂⁻ NOX_complex->Superoxide O2 O₂ O2->NOX_complex NADPH NADPH NADPH->NOX_complex

Caption: PMA activates PKC, leading to the assembly of the NADPH oxidase complex and subsequent superoxide production.

Experimental Workflow for Superoxide Detection

The following diagram illustrates a typical workflow for measuring superoxide using this compound.

MCLA_Workflow cluster_prep Sample Preparation cluster_assay Chemiluminescence Assay cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Homogenate Stimulation Induce Superoxide Production (e.g., PMA, agonist) Cell_Culture->Stimulation Add_MCLA Add this compound Stimulation->Add_MCLA Incubation Incubate at 37°C Add_MCLA->Incubation Measurement Measure Chemiluminescence (Luminometer) Incubation->Measurement Data_Acquisition Record Light Intensity vs. Time Measurement->Data_Acquisition Quantification Quantify Superoxide Levels (e.g., peak intensity, total counts) Data_Acquisition->Quantification

Caption: General experimental workflow for the detection of superoxide using this compound.

Considerations and Limitations

While MCLA is a powerful tool, researchers should be aware of several factors that can influence the results:

  • Specificity: As mentioned, MCLA can react with other ROS. The use of SOD is crucial to confirm the specificity for superoxide.[4]

  • pH Sensitivity: The chemiluminescence of MCLA is pH-dependent.[3] It is essential to maintain a constant and optimal pH throughout the experiment.

  • Autoxidation: MCLA can undergo autoxidation, leading to background chemiluminescence.[3] Pre-incubation of the MCLA solution may be necessary to reduce this background signal.

  • Interfering Substances: Cellular components such as iron ions, glutathione, and ascorbate (B8700270) can quench the chemiluminescence of MCLA.[3]

Conclusion

This compound is a highly sensitive and valuable probe for the real-time detection and quantification of superoxide in biological systems. Its application has significantly contributed to the understanding of the role of superoxide in health and disease. By following standardized protocols and being mindful of the potential limitations, researchers can effectively utilize MCLA to obtain reliable and reproducible data, furthering advancements in biomedical research and drug development.

References

MCLA Hydrochloride Chemiluminescence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one) hydrochloride chemiluminescence. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this powerful tool for the detection of reactive oxygen species (ROS). This guide details the underlying chemical mechanisms, presents key quantitative data, provides detailed experimental protocols, and illustrates relevant biological pathways.

Core Principle of MCLA Chemiluminescence

MCLA, a Cypridina luciferin (B1168401) analog, is a highly sensitive chemiluminescent probe widely used for the detection of superoxide (B77818) anions (O₂⁻) and singlet oxygen (¹O₂). The fundamental principle of its light-emitting properties lies in its reaction with these specific ROS.

The reaction mechanism involves the oxidation of MCLA by superoxide or singlet oxygen, leading to the formation of an unstable dioxetane intermediate. This high-energy intermediate then decomposes, releasing a photon of light as it transitions to a more stable, lower-energy state. The intensity of the emitted light is directly proportional to the concentration of the target ROS, allowing for their quantification.[1] While highly sensitive to superoxide, it is important to note that MCLA can also react with other ROS, a factor to consider in experimental design.[1]

Quantitative Data

The efficiency and characteristics of the MCLA chemiluminescence reaction are influenced by several factors, including reaction rates with specific ROS and the pH of the experimental medium.

ParameterValueSpeciespHTemperature (°C)Reference
Reaction Rate Constant 2.54 x 10⁸ M⁻¹s⁻¹Superoxide (O₂⁻)7.125[2][3]
Reaction Rate Constant 1.08 x 10⁷ M⁻¹s⁻¹Superoxide (O₂⁻)7.125[2]
Reaction Rate Constant 8.5 x 10⁷ M⁻¹s⁻¹Superoxide (O₂⁻)7.125[2][3]
ROS GeneratorOptimal pHReference
Potassium Superoxide (KO₂)6.0, 8.7, 9.5[4][5]
Hypoxanthine/Xanthine (B1682287) Oxidase4.8, 6.0, 7.0, 8.7[4][5]
Myeloperoxidase-H₂O₂-Cl⁻ System (for ¹O₂)7.0[6]
SubstanceEffectConcentrationReference
Iron (II) Sulfate (FeSO₄)QuenchingStarting from 1 µM[1]
GlutathioneStrong QuenchingNot specified[1]
Ascorbic AcidQuenchingNot specified[1]
IsopropanolQuenching1-3%[1]
Sodium AzideEnhancement5 mM[1]
Hydrochloric Acid (HCl)Quenching10 mM[1]
Sodium Hydroxide (NaOH)Enhancement10 mM[1]

Experimental Protocols

General Preparation of MCLA Stock Solution

A standardized protocol for the preparation of an MCLA stock solution is crucial for reproducible results.

  • Dissolution: Dissolve MCLA hydrochloride powder in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mM.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or below, protected from light. MCLA is heat sensitive.

  • Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (typically in the µM range) in an appropriate aqueous buffer. It is important to note that when MCLA is added to an aqueous solution, an initial flash of autoxidation may occur. Pre-incubation of the MCLA solution for a few minutes until the baseline chemiluminescence stabilizes is recommended.[1]

Measurement of Superoxide Production by Neutrophils

This protocol outlines the use of MCLA to measure the extracellular production of ROS, primarily superoxide, by activated neutrophils.

  • Neutrophil Isolation: Isolate human neutrophils from whole blood using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).

  • Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), at a concentration of approximately 1 x 10⁶ cells/mL.

  • Assay Setup: In a 96-well white microplate suitable for luminescence readings, add the following to each well:

    • Neutrophil suspension.

    • MCLA working solution (final concentration typically 0.5-5 µM).

  • Baseline Measurement: Measure the basal chemiluminescence for a few minutes to establish a baseline.

  • Stimulation: Add a stimulating agent to induce the respiratory burst. Common stimulants include:

    • Phorbol 12-myristate 13-acetate (PMA): A potent activator of protein kinase C.

    • Opsonized zymosan: A yeast cell wall preparation that activates phagocytosis.

  • Kinetic Measurement: Immediately begin measuring the chemiluminescence signal at regular intervals (e.g., every 1-10 minutes) for a desired period (e.g., 30-60 minutes) using a luminometer.[7]

  • Data Analysis: The results can be expressed as the peak chemiluminescence intensity or the total integrated area under the curve.

In Vitro Superoxide Generation using Xanthine/Xanthine Oxidase System

This enzymatic system provides a reliable source of superoxide for calibrating the MCLA assay and for studying the effects of potential scavengers.

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Prepare a stock solution of xanthine oxidase in the same buffer. The activity of the enzyme should be predetermined.

    • Prepare an MCLA working solution in the same buffer.

  • Assay Procedure:

    • In a luminometer tube or a well of a white microplate, combine the buffer, xanthine solution, and MCLA working solution.

    • Initiate the reaction by adding a specific amount of xanthine oxidase.

    • Immediately start measuring the chemiluminescence. The signal will increase as superoxide is generated and reacts with MCLA.

  • Controls and Calibration:

    • To confirm that the signal is due to superoxide, a parallel experiment can be run in the presence of superoxide dismutase (SOD), which will scavenge the superoxide and significantly reduce the chemiluminescence.

    • A calibration curve can be generated by measuring the chemiluminescence at different known rates of superoxide production (by varying the xanthine oxidase concentration).

Signaling Pathways and Experimental Workflows

NADPH Oxidase-Mediated ROS Production in Phagocytes

MCLA is a valuable tool for studying the activation of NADPH oxidase in phagocytic cells like neutrophils. Upon stimulation by various agonists (e.g., PMA, opsonized pathogens), a signaling cascade is initiated, leading to the assembly and activation of the NADPH oxidase complex at the plasma or phagosomal membrane. This enzyme complex then catalyzes the production of superoxide, which can be detected by extracellular MCLA.

NADPH_Oxidase_Pathway Agonist Agonist (e.g., PMA, Zymosan) Receptor Receptor Agonist->Receptor Binds PKC Protein Kinase C (PKC) Receptor->PKC Activates p47phox p47phox PKC->p47phox Phosphorylates NOX2_complex Assembled NADPH Oxidase Complex p47phox->NOX2_complex p67phox p67phox p67phox->NOX2_complex p40phox p40phox p40phox->NOX2_complex Rac Rac Rac->NOX2_complex O2_out O₂⁻ (Superoxide) NOX2_complex->O2_out Produces O2_in O₂ O2_in->NOX2_complex Substrate MCLA MCLA O2_out->MCLA Reacts with Light Chemiluminescence MCLA->Light Emits

Caption: NADPH Oxidase Activation and MCLA Detection.

General Experimental Workflow for MCLA-Based ROS Detection

The following diagram illustrates a typical workflow for a chemiluminescence assay using MCLA.

MCLA_Workflow start Start prep_cells Prepare Cells or Enzymatic System start->prep_cells add_mcla Add MCLA Working Solution prep_cells->add_mcla baseline Measure Baseline Chemiluminescence add_mcla->baseline add_stimulant Add Stimulant or Substrate baseline->add_stimulant measure_cl Measure Kinetic Chemiluminescence add_stimulant->measure_cl analyze Data Analysis (Peak, AUC) measure_cl->analyze end End analyze->end

Caption: MCLA Chemiluminescence Assay Workflow.

Conclusion

This compound is a highly sensitive and valuable tool for the real-time detection of superoxide and singlet oxygen in a variety of biological and chemical systems. A thorough understanding of its chemiluminescence principle, quantitative characteristics, and the factors that can influence its signal is paramount for designing robust and reliable experiments. By following standardized protocols and being mindful of potential interferences, researchers can effectively harness the power of MCLA to investigate the intricate roles of reactive oxygen species in health and disease.

References

MCLA Hydrochloride in DMSO: A Technical Guide to Solubility, Stability, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride in dimethyl sulfoxide (B87167) (DMSO). MCLA hydrochloride is a sensitive chemiluminescent probe crucial for the detection of superoxide (B77818) anion (O₂⁻), a key player in oxidative stress and various signaling pathways. Understanding its solubility and handling characteristics in DMSO, a common solvent for in vitro and in vivo studies, is paramount for reliable and reproducible experimental outcomes.

Quantitative Solubility and Stability Data

The solubility of this compound in DMSO is a critical parameter for the preparation of stock solutions. The following tables summarize the available quantitative data on its solubility and the stability of these solutions under different storage conditions.

Table 1: Solubility of this compound in DMSO

SolventReported SolubilityMolarity (approx.)Special Conditions
DMSO~5 mg/mL[1]~17.14 mMNone specified.
DMSO10 mg/mL[2]~34.28 mMMay require ultrasonic treatment and warming to 60°C.[2]

Table 2: Stability of this compound in DMSO Solution

Storage TemperatureDurationStability
4°C2 weeksStable.[3]
-20°C1 monthStable when stored in tightly sealed aliquots.[2][3]
-80°C6 monthsStable.[2][3]

Experimental Protocol: Determination of this compound Solubility in DMSO

While specific experimental details from manufacturers are often proprietary, a robust and reliable method for determining the solubility of a compound like this compound in DMSO can be adapted from established methodologies such as the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in DMSO at a controlled temperature.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE)

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of vials containing a known volume of DMSO. The exact amount of excess solid is not critical, but enough should be added to ensure that saturation is reached and undissolved solid remains.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid at the end of the equilibration period.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment. Carefully withdraw a known volume of the supernatant using a pipette, avoiding the collection of any solid material. Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Sample Dilution: Accurately dilute the filtered DMSO solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system. The concentration of this compound in the diluted sample is determined by comparing the peak area to a pre-established calibration curve of known this compound concentrations.

  • Calculation of Solubility: Calculate the original concentration of this compound in the saturated DMSO solution by accounting for the dilution factor. The result is the solubility of this compound in DMSO at the specified temperature.

Visualization of Relevant Pathways and Workflows

Signaling Pathway: Superoxide-Mediated NF-κB Activation

MCLA is utilized to detect superoxide, a key reactive oxygen species (ROS) that can act as a signaling molecule. One of the critical pathways activated by superoxide is the NF-κB signaling cascade, which plays a central role in inflammation, immunity, and cell survival.

G Superoxide-Mediated NF-κB Activation Pathway cluster_stimulus Cellular Stress cluster_ros ROS Generation cluster_inhibition Inhibition cluster_activation Activation & Translocation cluster_response Cellular Response Stimulus Inflammatory Cytokines, Pathogens, etc. NADPH_Oxidase NADPH Oxidase Stimulus->NADPH_Oxidase activates Superoxide Superoxide (O₂⁻) NADPH_Oxidase->Superoxide produces IKK IKK Complex Superoxide->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα->IκBα degradation NFκB_complex IκBα-NF-κB Complex IκBα->NFκB_complex NFκB_complex->IκBα releases NFκB NF-κB (p50/p65) NFκB_complex->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression induces

Caption: Superoxide-mediated activation of the NF-κB signaling pathway.

Experimental Workflow: Superoxide Detection Using this compound

The following diagram illustrates a typical experimental workflow for measuring superoxide production in a cellular assay using this compound.

G Workflow for Superoxide Detection with MCLA Start Start Prepare_Cells Prepare Cell Suspension Start->Prepare_Cells Prepare_MCLA Prepare MCLA-HCl Stock in DMSO Start->Prepare_MCLA Add_MCLA Add MCLA to Cells Prepare_Cells->Add_MCLA Prepare_Working Prepare MCLA Working Solution in Assay Buffer Prepare_MCLA->Prepare_Working Prepare_Working->Add_MCLA Incubate Incubate Add_MCLA->Incubate Add_Stimulant Add Superoxide-Inducing Stimulant (e.g., PMA) Incubate->Add_Stimulant Measure_Chemi Measure Chemiluminescence (Luminometer) Add_Stimulant->Measure_Chemi Data_Analysis Data Analysis Measure_Chemi->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for cellular superoxide detection using MCLA.

References

MCLA Hydrochloride: A Technical Guide to its Core Applications in ROS Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride is a highly sensitive chemiluminescent probe extensively utilized for the detection of reactive oxygen species (ROS), specifically superoxide (B77818) anion (O₂⁻) and singlet oxygen (¹O₂). Its capacity for robust and specific detection has positioned it as a critical tool in research fields such as immunology, neurobiology, and oncology, where the study of oxidative stress is paramount. This technical guide provides an in-depth overview of the core physicochemical properties of MCLA hydrochloride, its mechanism of action, detailed experimental protocols for its use, and its application in studying relevant signaling pathways.

Physicochemical Properties of this compound

This compound is a Cypridina luciferin (B1168401) analog that exhibits chemiluminescence upon reaction with superoxide or singlet oxygen.[1] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₁₄ClN₃O₂[2][3]
Molecular Weight 291.73 g/mol [2][3]
Purity ≥98% (HPLC)[1][2]
Appearance Faint yellow to very dark orange powder[2]
Chemiluminescence Emission Maximum ~465 nm (in the presence of superoxide)
Solubility DMSO: 2 mg/mL (with warming)[2]
DMF: 10 mg/mL[1]
Ethanol: 2 mg/mL[1]
PBS (pH 7.2): 5 mg/mL[1]
Storage Powder: -20°C for up to 2 years[3][4]
Stock Solution (in DMSO): -20°C for up to 1 month, or -80°C for up to 6 months[3][4]

Mechanism of Action and Cellular Sources of ROS

This compound's utility lies in its specific reaction with superoxide and singlet oxygen, which results in the emission of light. This chemiluminescent reaction allows for the sensitive detection and quantification of these ROS in both cell-free and cellular systems.

Cellular Sources of Superoxide and Singlet Oxygen

The primary intracellular sources of superoxide are the mitochondrial electron transport chain and the NADPH oxidase (NOX) family of enzymes.[2] During cellular respiration, a small percentage of electrons can leak from complexes I and III of the electron transport chain and prematurely reduce oxygen to form superoxide. The NOX enzymes, which are found in various cellular membranes, generate superoxide in a more regulated manner in response to a wide range of stimuli, including growth factors and cytokines.

Singlet oxygen, a highly reactive form of oxygen, can be generated in biological systems through photosensitization reactions or as a byproduct of enzymatic reactions, such as those involving myeloperoxidase.

The following diagram illustrates the major cellular pathways leading to the production of superoxide, which can be detected using this compound.

G cluster_stimuli External Stimuli cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor Cytokines Cytokines Cytokines->Receptor Pathogens Pathogens Pathogens->Receptor PKC PKC Receptor->PKC NOX NADPH Oxidase (NOX) Superoxide Superoxide (O₂⁻) NOX->Superoxide O₂ p47phox p47phox PKC->p47phox p47phox->NOX p67phox p67phox p67phox->NOX Rac Rac Rac->NOX NADPH NADPH NADPH->NOX e⁻ ETC Electron Transport Chain (Complex I & III) ETC->Superoxide e⁻ O2_mito O₂ O2_mito->ETC O2_nox O₂ O2_nox->NOX MCLA MCLA Superoxide->MCLA Light Chemiluminescence (~465 nm) MCLA->Light Reaction

Cellular Superoxide Production Pathways Detectable by MCLA.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of this compound in both cell-free and cell-based assays for the detection of superoxide.

Preparation of Stock and Working Solutions

Stock Solution (10 mM):

  • Weigh out 2.92 mg of this compound powder.

  • Dissolve the powder in 1 mL of dimethyl sulfoxide (B87167) (DMSO). Warm gently if necessary to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][4]

Working Solution (Concentration will vary depending on the assay):

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution to the desired final concentration using an appropriate buffer (e.g., PBS or Hanks' Balanced Salt Solution). The final concentration for cellular assays typically ranges from 0.1 to 10 µM.

Cell-Free Superoxide Detection Assay

This protocol provides a method for detecting superoxide generated by the xanthine (B1682287)/xanthine oxidase system.

Materials:

  • This compound working solution

  • Xanthine solution (e.g., 1 mM in PBS)

  • Xanthine oxidase solution (e.g., 0.1 U/mL in PBS)

  • Superoxide dismutase (SOD) solution (as a negative control, e.g., 100 U/mL)

  • 96-well white opaque microplate

  • Luminometer

Procedure:

  • In a 96-well white opaque microplate, add 50 µL of xanthine solution to each well.

  • For negative control wells, add 10 µL of SOD solution. For all other wells, add 10 µL of PBS.

  • Add 130 µL of this compound working solution to each well.

  • To initiate the reaction, add 10 µL of xanthine oxidase solution to each well.

  • Immediately place the plate in a luminometer and measure the chemiluminescence at 37°C. Readings should be taken kinetically over a period of 15-30 minutes.

Intracellular Superoxide Detection in Cultured Cells

This protocol outlines a general procedure for measuring intracellular superoxide production in adherent cells.

Materials:

  • Adherent cells cultured in a 96-well white opaque microplate

  • This compound working solution

  • Stimulant of ROS production (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) for activating NADPH oxidase)

  • Inhibitor of ROS production (as a negative control, e.g., diphenyleneiodonium (B1195379) (DPI) for NOX inhibition)

  • Luminometer

Procedure:

  • Seed adherent cells in a 96-well white opaque microplate and culture overnight to allow for attachment.

  • The next day, gently wash the cells twice with pre-warmed PBS or HBSS.

  • For negative control wells, pre-incubate the cells with an inhibitor of ROS production (e.g., DPI) for 30-60 minutes.

  • Add the this compound working solution to all wells to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

  • Place the plate in a luminometer and measure the basal chemiluminescence for 5-10 minutes.

  • To induce superoxide production, add the stimulant (e.g., PMA) to the designated wells.

  • Immediately continue to measure the chemiluminescence kinetically for 30-60 minutes.

Data Analysis

The data obtained from the luminometer will be in Relative Light Units (RLU). For kinetic assays, the area under the curve (AUC) or the peak RLU can be used to quantify the total amount of superoxide produced. The results should be normalized to a control group (e.g., untreated cells). For cellular assays, it is also recommended to normalize the chemiluminescence signal to the cell number or protein concentration to account for variations in cell density.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for detecting intracellular superoxide using this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Seeding and Culture MCLA_Prep 2. Prepare MCLA Working Solution CellWash 3. Wash Cells Controls 4. Add Controls (Inhibitors) CellWash->Controls MCLA_Load 5. Load Cells with MCLA Controls->MCLA_Load BasalRead 6. Measure Basal Chemiluminescence MCLA_Load->BasalRead Stimulate 7. Add Stimulant BasalRead->Stimulate KineticRead 8. Kinetic Measurement Stimulate->KineticRead DataQuant 9. Quantify RLU (AUC or Peak) KineticRead->DataQuant Normalize 10. Normalize Data DataQuant->Normalize Results 11. Interpret Results Normalize->Results

Workflow for Intracellular Superoxide Detection using MCLA.

Conclusion

This compound is a powerful and sensitive tool for the real-time detection of superoxide and singlet oxygen in a variety of experimental settings. Its high specificity and the straightforward nature of chemiluminescence assays make it an invaluable reagent for researchers investigating the roles of reactive oxygen species in health and disease. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this compound to generate robust and reliable data in their studies of oxidative stress.

References

MCLA Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 128322-44-1

This document provides an in-depth technical guide on MCLA (2-Methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride, a highly sensitive chemiluminescent probe. It is intended for researchers, scientists, and drug development professionals working in fields where the detection of reactive oxygen species (ROS) is critical.

Core Properties and Specifications

MCLA hydrochloride is a Cypridina luciferin (B1168401) analog widely used for the detection and quantification of superoxide (B77818) anions (O₂•⁻) and singlet oxygen (¹O₂).[1] Its high sensitivity makes it a valuable tool in studies related to oxidative stress, inflammation, and various pathological conditions.

Physicochemical Properties
PropertyValueSource
CAS Number 128322-44-1MedChemExpress
Molecular Formula C₁₄H₁₄ClN₃O₂Ruixibiotech
Molecular Weight 291.73 g/mol Sigma-Aldrich
Appearance Faint yellow to very dark orange powderSigma-Aldrich
Purity ≥98% (HPLC)Sigma-Aldrich
Solubility
SolventSolubilityNotesSource
DMSO 10 mg/mL (34.28 mM)Requires ultrasonic and warming to 60°C. Hygroscopic DMSO can impact solubility.MedChemExpress
DMSO 2 mg/mLClear solution when warmed.Sigma-Aldrich
Spectral Properties
ParameterWavelengthSource
Excitation (Ex) ~430 nmSigma-Aldrich
Emission (Em) ~549 nm (fluorescence)Sigma-Aldrich
Chemiluminescence ~455 nm (blue)Sigma-Aldrich

Mechanism of Action

MCLA's utility as a chemiluminescent probe lies in its reaction with specific ROS, primarily superoxide and singlet oxygen. The fundamental mechanism involves the oxidation of MCLA, leading to the formation of an excited-state product that emits light upon relaxation.

The proposed mechanism for the chemiluminescence of MCLA in the presence of oxygen involves the formation of an unstable peroxide intermediate, which then decays, releasing a quantum of light.[2] The reaction is highly sensitive to pH, with the protonated form of MCLA exhibiting reduced luminescence.[2]

MCLA_Mechanism cluster_reaction Chemiluminescent Reaction MCLA MCLA MCLA_Radical MCLA Radical MCLA->MCLA_Radical Oxidation ROS Superoxide (O₂•⁻) or Singlet Oxygen (¹O₂) Excited_Product Excited State Product MCLA_Radical->Excited_Product Reaction with O₂•⁻ Ground_State Ground State Product Excited_Product->Ground_State Light Light Emission (~455 nm) Excited_Product->Light

Mechanism of MCLA-based chemiluminescence.

Experimental Protocols

The following are generalized protocols for the use of MCLA in detecting superoxide. Researchers should optimize these protocols for their specific experimental systems.

Preparation of MCLA Stock Solution
  • Reconstitution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. Given the potential for hygroscopic DMSO to affect solubility, using a freshly opened vial is recommended.[3]

  • Concentration: A common stock solution concentration is 10 mg/mL.[3] Aiding dissolution may require warming the solution to 60°C and using an ultrasonic bath.[3]

  • Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in tightly sealed, light-protected aliquots.[3]

In Vitro Superoxide Dismutase (SOD) Activity Assay

This protocol is adapted from a method for measuring SOD activity in human erythrocytes.[3]

  • Reaction Mixture Preparation: In a total volume of 3.0 mL, prepare a standard reaction mixture containing:

    • 50 mM Tris-HCl buffer with 0.1 mM EDTA (pH 7.8)

    • 5 x 10⁻⁵ M hypoxanthine

    • Xanthine Oxidase (XOD) (6.5 U)

    • Varying concentrations of SOD (0.2 to 20 ng/mL) or sample

  • Initiation of Measurement:

    • Add 1 x 10⁻⁷ M this compound to the reaction mixture (excluding XOD).

    • Measure the baseline chemiluminescence for 4 minutes using a luminescence reader at 25°C.

    • Initiate the superoxide-generating reaction by adding XOD.

    • Continue to measure chemiluminescence for an additional 4 minutes.

  • Data Analysis: The inhibition of chemiluminescence in the presence of SOD is used to calculate the SOD activity.

SOD_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Reaction Mixture: - Tris-HCl Buffer - Hypoxanthine - SOD/Sample B Add MCLA A->B C Measure Baseline CL (4 min) B->C D Add XOD to generate O₂•⁻ C->D E Measure Reaction CL (4 min) D->E F Calculate Inhibition of CL E->F G Determine SOD Activity F->G

Workflow for in vitro SOD activity assay using MCLA.
Detection of Superoxide in Cell Culture

This protocol provides a general framework for measuring superoxide production in live cells.

  • Cell Preparation: Culture cells to the desired confluency in a suitable plate format (e.g., 96-well white-walled plates for luminescence assays).

  • Pre-incubation: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • MCLA Loading: Add MCLA to the cells at a final concentration to be optimized by the user.

  • Stimulation: If applicable, add the stimulus to induce ROS production.

  • Measurement: Immediately begin measuring chemiluminescence using a plate-based luminometer. The kinetic measurement will show the rate of superoxide production.

Data Presentation

Quantitative Data Summary
ParameterValueUnitNotesSource
Purity ≥98% (HPLC)High purity is crucial for reliable results.Sigma-Aldrich
Molarity (10 mg/mL) 34.28mMIn DMSO.MedChemExpress
Storage (Stock Solution) -80 or -20°CFor 6 months or 1 month, respectively.MedChemExpress
Working Concentration (SOD Assay) 1 x 10⁻⁷MMedChemExpress
Detection Limit (Flow Injection) 0.074nMFor superoxide.ResearchGate

Considerations and Limitations

While MCLA is a highly sensitive probe for superoxide, researchers should be aware of potential interferences and limitations:

  • pH Sensitivity: MCLA's chemiluminescence is pH-dependent, with reduced signal in acidic conditions.[2]

  • Autoxidation: MCLA can undergo autoxidation in aqueous solutions, leading to a background signal.[2] Pre-incubation of the MCLA solution before addition to cells can help mitigate this.[2]

  • Quenching: The chemiluminescent signal can be quenched by substances commonly found in biological systems, such as iron ions, glutathione, and ascorbate.[2]

  • Specificity: While highly sensitive to superoxide, MCLA also reacts with singlet oxygen.[4] Careful experimental design and the use of specific scavengers are necessary to distinguish between different ROS.

Conclusion

This compound is a powerful tool for the sensitive detection of superoxide and singlet oxygen in a variety of research applications. A thorough understanding of its mechanism of action, proper handling, and potential interferences is essential for obtaining accurate and reproducible results. The protocols and data presented in this guide provide a solid foundation for the successful implementation of MCLA-based chemiluminescence assays in the laboratory.

References

MCLA as a Cypridina Luciferin Analog: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one), a synthetic analog of Cypridina luciferin. MCLA is a highly sensitive chemiluminescent probe widely utilized for the detection of reactive oxygen species (ROS), particularly superoxide (B77818) anion (O₂⁻) and singlet oxygen (¹O₂). This document details the fundamental principles of MCLA-based chemiluminescence, presents key quantitative data, provides detailed experimental protocols for its application, and outlines potential interferences. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ MCLA in their experimental workflows.

Introduction to MCLA

MCLA is a luminol-like compound that has gained prominence as a specific and sensitive chemiluminescent probe for quantifying ROS in both cellular and cell-free systems.[1] Its reaction with certain ROS results in the emission of light, which can be quantified to determine the concentration of the target species. MCLA is particularly valued for its high specificity for superoxide and singlet oxygen, making it a powerful tool in studies related to oxidative stress, inflammation, and drug-induced ROS production.[1][2]

Chemiluminescence of MCLA

The light-emitting reaction of MCLA is initiated by its oxidation, primarily by superoxide or singlet oxygen. This process leads to the formation of an unstable high-energy intermediate, a dioxetanone derivative. The subsequent decomposition of this intermediate results in the formation of an excited-state product, which then relaxes to its ground state by emitting a photon of light. The intensity of the emitted light is proportional to the rate of ROS generation.[3]

Reaction with Superoxide Anion (O₂⁻)

MCLA is highly reactive towards the superoxide anion. The reaction proceeds through a multi-step process involving the formation of a hydroperoxide intermediate, which then cyclizes to form the dioxetanone.

Reaction with Singlet Oxygen (¹O₂)

MCLA also reacts efficiently with singlet oxygen. The mechanism is believed to involve a [2+2] cycloaddition of singlet oxygen to the electron-rich double bond of the MCLA molecule, leading to the formation of the same dioxetanone intermediate as in the reaction with superoxide.

Quantitative Data

The following tables summarize the key quantitative parameters of MCLA, providing a basis for experimental design and data interpretation.

Table 1: Physicochemical and Chemiluminescent Properties of MCLA

ParameterValueReferences
Chemical Formula C₁₄H₁₃N₃O₂
Molar Mass 255.27 g/mol
Chemiluminescence Maximum (λmax) ~465 nm
Quantum Yield (ΦCL) Varies with reaction conditions
Solubility Soluble in DMSO, ethanol[3]

Table 2: Reaction Rate Constants of MCLA with Reactive Oxygen Species

Reactive Oxygen SpeciesRate Constant (M⁻¹s⁻¹)References
Superoxide Anion (O₂⁻) ~1.6 x 10⁶[4]
Singlet Oxygen (¹O₂) High, but specific value varies[3]

Table 3: Comparison of MCLA with Other Common ROS Probes

ProbeTarget ROSDetection MethodAdvantagesDisadvantages
MCLA O₂⁻, ¹O₂ChemiluminescenceHigh sensitivity and specificityPotential for auto-oxidation, pH sensitivity
Luminol O₂⁻, H₂O₂, ONOO⁻ChemiluminescenceHigh sensitivityLow specificity, requires peroxidase
DCFH-DA General ROSFluorescenceBroad ROS detectionProne to auto-oxidation, indirect detection

Experimental Protocols

Preparation and Storage of MCLA Stock Solution
  • Preparation: Dissolve MCLA powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-10 mM.[3] To aid dissolution, the solution can be warmed to 37°C and sonicated.

  • Storage: For long-term storage, aliquot the DMSO stock solution and store at -80°C for up to 6 months. For short-term use, store at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2] When in use during the day, keep the solution on ice.

Protocol for Superoxide Detection in PMA-Stimulated Neutrophils

This protocol describes the measurement of extracellular superoxide production from neutrophils stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Cell Preparation: Isolate human neutrophils from fresh blood using a standard density gradient centrifugation method. Resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup: In a 96-well white microplate, add 100 µL of the neutrophil suspension to each well.

  • Probe Loading: Add 10 µL of MCLA working solution (final concentration 1-5 µM) to each well.

  • Background Measurement: Measure the basal chemiluminescence for 5-10 minutes using a luminometer.

  • Stimulation: Add 10 µL of PMA solution (final concentration 10-100 nM) to each well to stimulate superoxide production.

  • Data Acquisition: Immediately start measuring the chemiluminescence signal kinetically for 30-60 minutes.

  • Data Analysis: The rate of superoxide production is proportional to the increase in chemiluminescence intensity over time. The results can be expressed as relative light units (RLU) per minute or calibrated to a known superoxide generating system.

Protocol for In Vitro Singlet Oxygen Detection

This protocol outlines a method for detecting singlet oxygen generated by a photosensitizer in a cell-free system.

  • Reagent Preparation:

    • Prepare a working solution of MCLA (1-10 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of a photosensitizer (e.g., Rose Bengal, methylene (B1212753) blue) in the same buffer.

  • Assay Setup: In a quartz cuvette or a suitable well of a microplate, mix the MCLA working solution with the photosensitizer solution.

  • Dark Control: Measure the baseline chemiluminescence in the dark for a few minutes.

  • Photoirradiation: Expose the mixture to a light source of the appropriate wavelength to excite the photosensitizer and generate singlet oxygen.

  • Data Acquisition: Continuously measure the chemiluminescence signal during and after irradiation.

  • Data Analysis: The increase in chemiluminescence upon irradiation indicates the production of singlet oxygen. The signal can be quenched by the addition of a known singlet oxygen scavenger, such as sodium azide, to confirm specificity.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the chemiluminescent reaction of MCLA and a typical experimental workflow for ROS detection.

MCLA_Reaction_Pathway MCLA Chemiluminescence Reaction Pathway MCLA MCLA Intermediate Peroxide Intermediate MCLA->Intermediate Oxidation ROS ROS (O₂⁻ or ¹O₂) ROS->Intermediate Dioxetanone Dioxetanone Intermediate->Dioxetanone Cyclization ExcitedProduct Excited Carbonyl Product* Dioxetanone->ExcitedProduct Decomposition GroundProduct Ground State Product ExcitedProduct->GroundProduct Light Light (hν) ~465 nm ExcitedProduct->Light Photon Emission

MCLA chemiluminescence reaction pathway with ROS.

Experimental_Workflow Experimental Workflow for MCLA-based ROS Detection cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellPrep Prepare Cell Suspension (e.g., Neutrophils) DispenseCells Dispense Cells into Microplate CellPrep->DispenseCells ReagentPrep Prepare MCLA and Stimulant Solutions AddMCLA Add MCLA to Cells ReagentPrep->AddMCLA AddStimulant Add Stimulant (e.g., PMA) ReagentPrep->AddStimulant DispenseCells->AddMCLA Incubate Incubate and Measure Baseline CL AddMCLA->Incubate Incubate->AddStimulant MeasureCL Measure Kinetic Chemiluminescence AddStimulant->MeasureCL AnalyzeData Analyze CL Data (e.g., Slope, Peak) MeasureCL->AnalyzeData Interpret Interpret Results AnalyzeData->Interpret

General workflow for a cell-based MCLA chemiluminescence assay.

Potential Interferences and Considerations

While MCLA is a powerful tool, it is essential to be aware of potential interferences that can affect the accuracy of measurements:

  • pH Sensitivity: The chemiluminescence of MCLA is pH-dependent, with optimal activity in the neutral to slightly alkaline range. Changes in pH during an experiment can alter the signal.[3]

  • Auto-oxidation: MCLA can undergo auto-oxidation, leading to a background chemiluminescence signal. It is crucial to measure this baseline signal and subtract it from the stimulated signal.[3]

  • Quenching: Certain compounds, such as antioxidants (e.g., ascorbic acid, glutathione) and iron ions, can quench the chemiluminescence of MCLA, leading to an underestimation of ROS levels.[1][2]

  • Enhancement: Some substances, like sodium azide, have been reported to enhance MCLA chemiluminescence in aqueous solutions.[3]

Applications in Drug Development

The high sensitivity and specificity of MCLA make it a valuable tool in various stages of drug development:

  • Target Validation: Investigating the role of ROS in disease models.

  • Compound Screening: High-throughput screening of compounds for their ability to modulate ROS production.

  • Toxicity Studies: Assessing drug-induced oxidative stress as a mechanism of toxicity.

  • Efficacy Testing: Evaluating the antioxidant or pro-oxidant effects of drug candidates.

Conclusion

MCLA is a versatile and sensitive chemiluminescent probe for the detection of superoxide and singlet oxygen. A thorough understanding of its chemical properties, reaction mechanisms, and potential interferences is crucial for its effective application in research and drug development. By following well-defined protocols and carefully considering the experimental conditions, researchers can leverage the power of MCLA to gain valuable insights into the complex roles of reactive oxygen species in biological systems.

References

Methodological & Application

Application Notes and Protocols for MCLA Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride is a highly sensitive chemiluminescent probe widely utilized for the detection of reactive oxygen species (ROS), particularly superoxide (B77818) anion (O₂⁻) and singlet oxygen (¹O₂), in biological systems. Its reaction with these ROS results in the emission of light, providing a means to quantify their production in real-time. This makes MCLA hydrochloride an invaluable tool in studying oxidative stress, inflammation, and the activity of enzymes such as NADPH oxidase in cell cultures.[1][2] This document provides detailed protocols and application notes for the use of this compound in cell culture experiments.

Mechanism of Action

This compound functions as a chemiluminescent reagent that can be used to quantify aqueous concentrations of superoxide.[3] The fundamental principle of MCLA-based detection lies in its reaction with superoxide radicals. This interaction leads to the formation of an unstable peroxide intermediate, which, upon decomposition, releases energy in the form of light. The intensity of the emitted light is proportional to the concentration of superoxide, allowing for its quantification using a luminometer. While MCLA is highly sensitive to superoxide, it is important to note that it can also react with other ROS, and its chemiluminescence can be influenced by factors such as pH, oxygen levels, and the presence of certain cellular components like glutathione (B108866) and iron ions.[1]

Data Presentation

The following tables summarize key quantitative data for the use of this compound and associated reagents in cell culture experiments. Optimal concentrations and incubation times may vary depending on the cell type and specific experimental conditions.

Table 1: this compound and Reagent Concentrations for In Vitro Assays

ParameterValueCell Type/SystemSource(s)
This compound Stock Solution1-10 mM in DMSOGeneral Use[1]
This compound Working Concentration0.1 - 10 µMVarious[1][3]
Phorbol (B1677699) 12-myristate 13-acetate (PMA) Concentration (Stimulant)10 - 200 nMNeutrophils, Macrophages[4]
Zymosan Concentration (Stimulant)0.1 - 1 mg/mLNeutrophils[5]
Superoxide Dismutase (SOD) Concentration (Inhibitor)10 - 100 U/mLSpecificity Control
Diphenyleneiodonium (DPI) Concentration (NADPH Oxidase Inhibitor)5 - 20 µMSpecificity Control[2][6]

Table 2: Dose-Response of Stimulants on Superoxide Production Measured by MCLA Chemiluminescence in Bovine Neutrophils

StimulantConcentrationChemiluminescence (Area Under the Curve)Source(s)
PMA0 nM (Control)Baseline[2]
4 nMIncreased[2]
40 nMSignificantly Increased[2]
400 nMMaximally Increased[2]
Zymosan0 µg/mL (Control)Baseline[2]
25 µg/mLIncreased[2]
250 µg/mLSignificantly Increased[2]
2500 µg/mLMaximally Increased[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the preparation of this compound solutions for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, complete cell culture medium or buffer (e.g., Hanks' Balanced Salt Solution - HBSS) appropriate for your cell type

Procedure:

  • Stock Solution Preparation (10 mM):

    • Under sterile conditions, weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, dissolve 4.59 mg of this compound (MW: 458.9 g/mol ) in 1 mL of DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Dilute the stock solution in pre-warmed (37°C) complete cell culture medium or buffer to the desired final working concentration (typically in the range of 0.1 - 10 µM). For example, to prepare a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of medium.

    • Protect the working solution from light until use.

Protocol 2: Measurement of Superoxide Production in Cultured Macrophages (e.g., RAW 264.7)

This protocol describes a method to measure phorbol 12-myristate 13-acetate (PMA)-stimulated superoxide production in RAW 264.7 macrophage cells using this compound.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium (with 10% FBS)

  • 96-well white, clear-bottom tissue culture plates

  • PMA stock solution (e.g., 1 mg/mL in DMSO)

  • This compound working solution (e.g., 1 µM in HBSS)

  • HBSS

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell adherence.

  • Cell Preparation:

    • The next day, gently aspirate the culture medium from each well.

    • Wash the cells once with 100 µL of pre-warmed HBSS.

  • Assay:

    • Add 90 µL of pre-warmed HBSS containing 1 µM this compound to each well.

    • Place the plate in a luminometer pre-heated to 37°C and measure the basal chemiluminescence for 5-10 minutes.

    • Prepare a PMA working solution in HBSS. To stimulate the cells, add 10 µL of the PMA working solution to each well to achieve the desired final concentration (e.g., 100 nM).

    • Immediately begin measuring the chemiluminescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

    • Controls: Include wells with cells and MCLA without PMA (negative control) and wells with cells, MCLA, and PMA in the presence of superoxide dismutase (SOD, 100 U/mL) to confirm the specificity of the signal to superoxide.

Protocol 3: Detection of NADPH Oxidase-Mediated Superoxide in Differentiated HL-60 Cells

This protocol provides a method for measuring superoxide production from NADPH oxidase in HL-60 cells differentiated into a neutrophil-like phenotype.

Materials:

  • HL-60 cells

  • Complete RPMI-1640 medium (with 10% FBS)

  • Dimethyl sulfoxide (DMSO) for differentiation

  • PMA stock solution

  • This compound working solution

  • Diphenyleneiodonium (DPI) stock solution (NADPH oxidase inhibitor)

  • 96-well white plates

  • Luminometer

Procedure:

  • Cell Differentiation:

    • Differentiate HL-60 cells into a neutrophil-like phenotype by culturing them in complete RPMI-1640 medium containing 1.3% DMSO for 5-7 days.

  • Cell Preparation:

    • Harvest the differentiated HL-60 cells and wash them once with HBSS.

    • Resuspend the cells in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Assay:

    • Add 90 µL of the cell suspension to each well of a 96-well white plate.

    • For inhibitor studies, pre-incubate the cells with DPI (e.g., 10 µM final concentration) for 15-30 minutes at 37°C.

    • Add 10 µL of this compound working solution to each well to a final concentration of 1 µM.

    • Measure the basal chemiluminescence for 5 minutes in a luminometer at 37°C.

    • Stimulate the cells by adding 10 µL of PMA working solution (e.g., 100 nM final concentration).

    • Immediately start kinetic measurement of chemiluminescence for 30-60 minutes.

    • Controls: Include unstimulated cells, stimulated cells without MCLA, and stimulated cells with SOD to validate the results.

Mandatory Visualizations

Signaling Pathway Diagram

NADPH_Oxidase_Activation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimulus Stimulus (e.g., PMA, Zymosan) Receptor Receptor Stimulus->Receptor PKC PKC Receptor->PKC Activation p47phox p47phox PKC->p47phox Phosphorylation gp91phox gp91phox (NOX2) p22phox p22phox gp91phox->p22phox Superoxide O₂⁻ gp91phox->Superoxide NADP NADP⁺ gp91phox->NADP p47phox->gp91phox Translocation p67phox p67phox p67phox->gp91phox Translocation p40phox p40phox p40phox->gp91phox Translocation Rac Rac-GDP Rac_GTP Rac-GTP Rac->Rac_GTP Activation Rac_GTP->gp91phox Binding O2 O₂ O2->gp91phox e⁻ NADPH NADPH NADPH->gp91phox e⁻ MCLA_Assay_Workflow start Start: Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight wash_cells Wash Cells with Pre-warmed Buffer incubate_overnight->wash_cells prepare_reagents Prepare MCLA and Stimulant/Inhibitor Solutions add_mcla Add MCLA Working Solution to Cells prepare_reagents->add_mcla wash_cells->add_mcla basal_reading Measure Basal Chemiluminescence add_mcla->basal_reading add_stimulant Add Stimulant (e.g., PMA) or Inhibitor basal_reading->add_stimulant kinetic_reading Kinetic Measurement of Chemiluminescence add_stimulant->kinetic_reading data_analysis Data Analysis: Calculate Area Under the Curve kinetic_reading->data_analysis end End: Results data_analysis->end

References

MCLA Hydrochloride Assay for Superoxide Measurement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superoxide (B77818) (O₂⁻) is a highly reactive oxygen species (ROS) that plays a critical role in a variety of physiological and pathological processes, including immune defense, cell signaling, and oxidative stress-related diseases. Accurate measurement of superoxide is crucial for understanding its biological functions and for the development of novel therapeutics. MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride is a highly sensitive chemiluminescent probe widely used for the detection of superoxide in biological systems. This document provides detailed application notes and protocols for the use of MCLA hydrochloride in superoxide measurement.

MCLA reacts with superoxide to produce a light-emitting intermediate, and the resulting chemiluminescence is proportional to the concentration of superoxide.[1] This method is known for its high sensitivity and specificity for superoxide compared to some other ROS.[2]

Application Notes

Advantages of the MCLA Assay:
  • High Sensitivity: The MCLA method is reported to be significantly more sensitive than other chemiluminescent probes like lucigenin (B191737) for superoxide detection.[2] It can detect picomolar to nanomolar concentrations of superoxide.[3][4]

  • Specificity: MCLA shows a high degree of specificity for superoxide over other ROS such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and singlet oxygen, although some reactivity with singlet oxygen has been reported.[5][6] The use of superoxide dismutase (SOD), an enzyme that specifically scavenges superoxide, can be used to confirm the specificity of the signal.[7]

  • Real-time Measurement: The chemiluminescent nature of the assay allows for real-time, kinetic measurements of superoxide production.[8]

Limitations and Considerations:
  • pH Sensitivity: The chemiluminescence of MCLA is highly dependent on pH. The protonated form of MCLA is less reactive, and changes in intracellular or extracellular pH can affect the signal intensity.[1]

  • Oxygen Dependence: The reaction of MCLA with superoxide is dependent on the presence of molecular oxygen. Variations in oxygen concentration, particularly in cellular assays with high metabolic activity, can influence the results.[1]

  • Interference from other substances:

    • Reducing agents: Strong reducing agents like ascorbic acid and glutathione (B108866) can quench the MCLA chemiluminescence.[1]

    • Iron ions: The presence of iron ions can form a complex with MCLA and deactivate its excited state, leading to reduced signal.[1]

    • Antioxidant Properties: MCLA itself has been shown to possess antioxidant properties by scavenging free radicals, which could potentially affect the measurement of superoxide, especially at high concentrations of the probe.[8][9]

  • Autoxidation: MCLA can undergo autoxidation when dissolved in aqueous solutions, leading to a background chemiluminescent signal. Pre-incubation of the MCLA solution before adding it to the cells can help to minimize this effect.[1]

Quantitative Data Summary

The following tables summarize typical experimental parameters and results obtained using the this compound assay for superoxide measurement in various cell types.

Table 1: Extracellular Superoxide Measurement

Cell TypeStimulant (Concentration)MCLA ConcentrationCell DensityIncubation TimeKey Findings & Reference
Bovine NeutrophilsPhorbol 12-myristate 13-acetate (PMA) (40 nM)Not specified5 x 10⁵ cells/wellMeasured every 10 minDose-dependent increase in chemiluminescence with PMA stimulation.[2]
Bovine NeutrophilsZymosan (250 µg/mL)Not specified5 x 10⁵ cells/wellMeasured every 10 minZymosan induced a dose-dependent increase in superoxide production.[2]
Human HL-60 cells (differentiated)PMA (0.125 µg/mL)Not specifiedNot specified~30 minSuperoxide production increased in the first 5-10 min and then decayed.[8]

Table 2: Intracellular Superoxide Measurement

Cell TypeStimulant (Concentration)MCLA ConcentrationCell DensityIncubation TimeKey Findings & Reference
Rat Alveolar MacrophagesPMANot specifiedNot specifiedNot specifiedUsed to measure PMA-elicited superoxide production.[6]

Table 3: Assay Controls and Inhibitors

Control/InhibitorConcentrationTargetExpected Effect on MCLA SignalReference
Superoxide Dismutase (SOD)10 U/mLSuperoxideSignificant decrease[2]
Diphenyleneiodonium (DPI)8 µM - 20 µMNADPH Oxidase (NOX)Significant decrease[2][8]
ApocyninNot specifiedNADPH Oxidase (NOX)Decrease

Experimental Protocols

Protocol 1: Measurement of Extracellular Superoxide Production in Neutrophils

This protocol is adapted from studies on bovine and human neutrophils.[2][7]

Materials:

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Phorbol 12-myristate 13-acetate (PMA) or other stimulant

  • Superoxide Dismutase (SOD) from bovine erythrocytes

  • Diphenyleneiodonium (DPI) chloride

  • 96-well white, flat-bottom microplate

  • Luminometer (plate reader with chemiluminescence detection)

Procedure:

  • Cell Preparation: Isolate neutrophils from whole blood using standard methods (e.g., density gradient centrifugation). Resuspend the cells in HBSS at a final concentration of 1 x 10⁶ cells/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and then dilute to the final working concentration (e.g., 1-10 µM) in HBSS immediately before use. Protect from light.

    • Prepare stock solutions of PMA (e.g., 1 mg/mL in DMSO) and other stimulants/inhibitors. Dilute to the desired final concentration in HBSS.

  • Assay Setup:

    • In a 96-well white microplate, add 50 µL of the neutrophil suspension to each well.

    • For inhibitor studies, pre-incubate the cells with the inhibitor (e.g., 10 µM DPI) for 10-15 minutes at 37°C.

    • To confirm the specificity of the assay, add SOD (e.g., 10 U/mL) to control wells.

  • Initiation of Measurement:

    • Add 50 µL of the MCLA working solution to each well.

    • Place the plate in a luminometer pre-warmed to 37°C.

    • Measure the baseline chemiluminescence for 5-10 minutes.

  • Stimulation:

    • Add 50 µL of the stimulant (e.g., 40 nM PMA) to the appropriate wells.

    • Immediately begin measuring the chemiluminescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Subtract the background chemiluminescence (from wells with cells and MCLA but no stimulant) from the readings of the stimulated wells.

    • The results can be expressed as relative light units (RLU) or as a rate of superoxide production if a standard curve is generated. The area under the curve can also be calculated to represent total superoxide production over time.[2]

Protocol 2: Measurement of Intracellular Superoxide Production

Materials:

  • Same as Protocol 1.

  • Cell lysis buffer (optional, for endpoint assays)

Procedure:

  • Cell Culture and Plating: Culture adherent cells (e.g., macrophages, endothelial cells) in a 96-well white, clear-bottom microplate until they reach the desired confluency. For suspension cells, use a standard 96-well white microplate.

  • Cell Treatment:

    • Remove the culture medium and wash the cells twice with pre-warmed HBSS.

    • Add 100 µL of HBSS containing the desired stimulants and/or inhibitors to each well and incubate for the desired period at 37°C.

  • MCLA Loading:

    • Prepare the MCLA working solution as described in Protocol 1.

    • Add 50 µL of the MCLA working solution to each well and incubate for 5-10 minutes at 37°C in the dark.

  • Measurement:

    • Kinetic Measurement: Place the plate in a luminometer and measure the chemiluminescence kinetically as described in Protocol 1.

    • Endpoint Measurement: After the incubation with MCLA, measure the total chemiluminescence at a single time point. For this, cell lysis prior to measurement can sometimes enhance the signal by releasing intracellular superoxide.

  • Data Analysis:

    • Normalize the chemiluminescence signal to the number of cells or protein concentration in each well.

Troubleshooting

ProblemPossible CauseSolution
High Background Signal MCLA autoxidationPrepare MCLA solution fresh and pre-incubate it for a few minutes before adding to cells.[1]
Contaminated reagentsUse high-purity water and reagents.
Low or No Signal Inactive MCLAStore this compound powder at -20°C, protected from light and moisture. Prepare fresh working solutions.
Low superoxide productionIncrease stimulant concentration or incubation time. Ensure cells are healthy and responsive.
Quenching of signalAvoid high concentrations of reducing agents (e.g., ascorbate, glutathione) in the assay buffer.[1]
High Well-to-Well Variability Inconsistent cell numbersEnsure accurate cell counting and plating.
Pipetting errorsUse calibrated pipettes and be consistent with pipetting technique.
Edge effects in the plateAvoid using the outer wells of the microplate.
Signal not inhibited by SOD The signal is not from superoxideThe chemiluminescence may be due to other reactive species or artifacts.
Ineffective SODCheck the activity of the SOD enzyme.

Visualizations

Experimental Workflow for Extracellular Superoxide Measurement

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Isolate and Prepare Neutrophils plate_cells Plate Neutrophils in 96-well Plate cell_prep->plate_cells reagent_prep Prepare MCLA, Stimulants, and Inhibitors add_inhibitors Add Inhibitors/Controls (e.g., SOD, DPI) reagent_prep->add_inhibitors add_mcla Add MCLA Solution reagent_prep->add_mcla add_stimulant Add Stimulant (e.g., PMA) reagent_prep->add_stimulant plate_cells->add_inhibitors add_inhibitors->add_mcla baseline_read Measure Baseline Chemiluminescence add_mcla->baseline_read baseline_read->add_stimulant kinetic_read Kinetic Measurement of Chemiluminescence add_stimulant->kinetic_read data_processing Background Subtraction and Normalization kinetic_read->data_processing results Quantify Superoxide Production data_processing->results

Caption: Workflow for MCLA-based extracellular superoxide measurement.

Signaling Pathway: NADPH Oxidase (NOX2) Activation in Phagocytes

NOX2_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol (Resting State) cluster_activation Activation Cascade cluster_assembly Assembled NOX2 Complex cluster_products Products gp91phox gp91phox (NOX2) Assembled_Complex Active NOX2 Complex gp91phox->Assembled_Complex p22phox p22phox p22phox->Assembled_Complex p47phox p47phox p47phox->Assembled_Complex p67phox p67phox p67phox->Assembled_Complex p40phox p40phox p40phox->Assembled_Complex Rac Rac-GDP Rac_act Rac-GTP Rac->Rac_act Stimulus Stimulus (e.g., PMA, opsonized bacteria) PKC PKC Activation Stimulus->PKC Stimulus->Rac_act PKC->p47phox Phosphorylation Rac_act->Assembled_Complex NADP NADP+ Assembled_Complex->NADP Superoxide Superoxide (O₂⁻) Assembled_Complex->Superoxide NADPH NADPH NADPH->Assembled_Complex O2 O₂ O2->Assembled_Complex

Caption: Simplified signaling pathway of NADPH oxidase 2 (NOX2) activation.

References

Application Notes: Measurement of Intracellular Superoxide Using MCLA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The superoxide (B77818) anion (O₂•⁻) is the primary reactive oxygen species (ROS) generated within cells, produced mainly through mitochondrial respiration and by specialized enzymes like NADPH oxidases (NOX).[1] While essential for signaling pathways, excessive superoxide production leads to oxidative stress, a condition implicated in numerous pathologies.[2] Accurate measurement of intracellular superoxide is therefore critical for researchers in cell biology, immunology, and drug development. MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one), a chemiluminescent probe, offers a highly sensitive and specific method for detecting superoxide.

Principle of Detection

MCLA is a luminol (B1675438) derivative that reacts specifically with superoxide anions. The reaction proceeds through the formation of an unstable peroxide intermediate, which then decays and emits light (chemiluminescence).[3] The intensity of the light emitted is directly proportional to the rate of superoxide production. This allows for real-time, quantitative analysis of superoxide flux within a cellular environment. The specificity of MCLA for superoxide can be confirmed by using superoxide dismutase (SOD), an enzyme that scavenges superoxide, which should significantly reduce or abolish the chemiluminescent signal.[4][5]

Advantages and Limitations

Advantages:

  • High Sensitivity: MCLA can detect nanomolar concentrations of superoxide, with detection limits reported as low as 0.07 to 0.1 nM.[6][7]

  • High Specificity: It is recognized as a highly specific probe for superoxide, with minimal interference from other ROS like hydrogen peroxide or hydroxyl radicals under typical assay conditions.[3][7][8]

  • Real-Time Measurement: The nature of the chemiluminescent reaction allows for continuous monitoring of superoxide production, providing kinetic data on cellular responses to stimuli.[4]

Limitations and Considerations:

  • Signal Interference: The chemiluminescence of MCLA can be influenced by various intracellular components. Strong reducing agents like ascorbate (B8700270) and glutathione, as well as iron ions, can quench the signal.[3]

  • Dependence on pH and Oxygen: The MCLA reaction is sensitive to changes in pH and oxygen concentration. The protonated form of MCLA is not chemiluminescent, so shifts in intracellular pH can alter the signal.[3][9] Since oxygen is a substrate in the reaction, its local concentration can also affect light output.[3]

  • Autoxidation: When dissolved in aqueous solutions, MCLA can undergo autoxidation, leading to a brief flash of light before the signal stabilizes. Pre-incubation of the MCLA solution may be necessary to mitigate this effect.[3]

Signaling Pathway: NADPH Oxidase-Mediated Superoxide Production

The NADPH oxidase (NOX) enzyme complex is a primary source of regulated superoxide production in many cell types, particularly phagocytes like neutrophils and macrophages.[1][10] Activation of the NOX2 isoform, for example, involves the assembly of multiple subunits at the cell membrane.

NADPH_Oxidase_Pathway cluster_cytosol Cytosol cluster_membrane Plasma Membrane p47 p47phox Assembly Assembled NOX Complex p47->Assembly p67 p67phox p67->Assembly p40 p40phox p40->Assembly Rac Rac Rac->Assembly NADPH NADPH NADPH->Assembly NADP NADP+ gp91 gp91phox (Nox2) gp91->Assembly p22 p22phox p22->Assembly Assembly->NADP O2_out O₂•⁻ (Superoxide) Assembly->O2_out e⁻ transfer Stimulus Stimulus (e.g., Phorbol Ester, Pathogen) Stimulus->p47 Phosphorylation & Activation O2_in O₂ O2_in->Assembly

Caption: Activation and assembly of the NADPH oxidase complex.

Quantitative Data Summary

The following tables summarize key quantitative parameters for using MCLA in superoxide detection assays.

Table 1: MCLA Probe Characteristics

Parameter Value Reference
Analyte Superoxide (O₂•⁻) [3][8]
Detection Method Chemiluminescence [11]
Reported Detection Limit 0.074 - 0.1 nM [6][7]

| Specificity Confirmation | Signal inhibited by Superoxide Dismutase (SOD) |[4][5] |

Table 2: Typical Experimental Concentrations

Reagent Function Typical Working Concentration Reference
MCLA Superoxide Probe 1 - 10 µM [7]
Phorbol 12-myristate 13-acetate (PMA) NOX Activator (Stimulus) 40 nM - 0.125 µg/mL [4][5]
Zymosan (Opsonized) Phagocytic Stimulus 250 µg/mL [5]
Superoxide Dismutase (SOD) Specificity Control (O₂•⁻ Scavenger) 10 U/mL [5]

| Diphenyleneiodonium (DPI) | NOX Inhibitor | 8 - 20 µM |[4][5] |

Experimental Workflow: MCLA Chemiluminescence Assay

This diagram outlines the typical workflow for measuring stimulated superoxide production in cultured cells using MCLA.

MCLA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis arrow arrow A 1. Seed Cells in appropriate plate B 2. Culture Cells (e.g., 24-48h to 80% confluency) A->B C 3. Wash & Resuspend Cells in Assay Buffer (e.g., HBSS) B->C D 4. Aliquot Cells into Luminometer Tubes/Plate C->D E 5. Pre-incubate with Controls (e.g., SOD, DPI) (Optional, ~10 min) D->E F 6. Add MCLA Probe E->F G 7. Place in Luminometer & Record Baseline F->G H 8. Add Stimulus (e.g., PMA, Zymosan) G->H I 9. Measure Chemiluminescence (Kinetic Reading) H->I J 10. Analyze Data (e.g., Peak intensity, Area Under Curve) I->J K 11. Normalize Data & Compare Conditions J->K

Caption: Step-by-step workflow for MCLA-based superoxide detection.

Detailed Protocol: Measuring Superoxide in Suspension Cells

This protocol is designed for non-adherent cells (e.g., neutrophils, macrophages) but can be adapted for adherent cells by performing the assay directly in the culture plate within a plate-reading luminometer.

1. Materials and Reagents

  • MCLA powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺

  • Cell suspension of interest

  • Stimulus stock solution (e.g., PMA in DMSO)

  • Inhibitor/Control stock solutions (e.g., DPI in DMSO, SOD in HBSS)

  • White, opaque 96-well plates or luminometer tubes

2. Reagent Preparation

  • MCLA Stock Solution (e.g., 10 mM): Carefully weigh MCLA powder and dissolve in anhydrous DMSO. Aliquot into small, single-use volumes and store protected from light at -20°C or -80°C.

  • MCLA Working Solution (e.g., 100 µM): On the day of the experiment, dilute the MCLA stock solution 1:100 in pre-warmed HBSS. Protect from light.

  • Cell Suspension: Wash cells twice with HBSS and resuspend in fresh, pre-warmed HBSS at a final density of 1-5 x 10⁶ cells/mL.

  • Stimulant/Inhibitor Solutions: Prepare 10X or 100X working stocks of stimulants and inhibitors by diluting stock solutions in HBSS.

3. Assay Procedure

  • Cell Plating: Add 100 µL of the cell suspension to each well of a white 96-well plate.

  • Control/Inhibitor Incubation (Optional): For wells requiring inhibitors, add 10 µL of the 10X inhibitor solution (e.g., DPI) or specificity control (e.g., SOD). Incubate for 10-15 minutes at 37°C. For other wells, add 10 µL of HBSS.

  • MCLA Addition: Add 10 µL of the MCLA working solution to each well to achieve a final concentration of ~1-5 µM.

  • Baseline Measurement: Immediately place the plate into a luminometer pre-heated to 37°C. Measure the baseline chemiluminescence for 2-5 minutes.

  • Stimulation: Pause the reading, add 10 µL of the 10X stimulus solution (e.g., PMA) to the appropriate wells.

  • Kinetic Measurement: Immediately resume reading and measure the chemiluminescent signal every 1-2 minutes for a period of 30-90 minutes, or until the signal returns to baseline.

4. Data Analysis

  • Background Subtraction: Subtract the signal from cell-free wells (containing only buffer and MCLA) from all readings.

  • Quantification: The response can be quantified in two ways:

    • Peak Intensity: The maximum chemiluminescence value reached after stimulation.

    • Area Under the Curve (AUC): Integrate the signal over the measurement time. This represents the total amount of superoxide produced.[5]

  • Normalization: Compare the AUC or peak intensity of stimulated cells to unstimulated controls. For inhibitor experiments, compare the signal from stimulated cells with and without the inhibitor. The signal from SOD-treated wells should be near baseline and confirms the specificity of the assay for superoxide.

References

Application Notes and Protocols for MCLA Chemiluminescence Assay in Neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are a critical component of the innate immune system, serving as the first line of defense against pathogens. A key mechanism in their antimicrobial arsenal (B13267) is the production of reactive oxygen species (ROS) through the "oxidative burst." This process is primarily mediated by the NADPH oxidase enzyme complex. Dysregulation of neutrophil ROS production is implicated in a variety of inflammatory diseases and immunodeficiencies. The 2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one (MCLA) chemiluminescence assay is a highly sensitive method for the real-time detection of superoxide (B77818) (O₂⁻) and singlet oxygen (¹O₂), the primary ROS produced by activated neutrophils. This document provides detailed application notes and protocols for utilizing the MCLA assay to study neutrophil function, with a focus on applications in basic research and drug development.

MCLA-based assays offer a robust platform for screening compounds that modulate neutrophil activity, providing valuable insights for the development of novel therapeutics for inflammatory and immune-related disorders.[1][2]

Principle of the MCLA Chemiluminescence Assay

The MCLA assay relies on the reaction of MCLA with superoxide anions and singlet oxygen, which leads to the formation of an unstable peroxide intermediate. The decay of this intermediate results in the emission of light (chemiluminescence). The intensity of the light produced is proportional to the amount of O₂⁻ and ¹O₂ generated by the neutrophils. While MCLA is highly sensitive, it is important to note that its chemiluminescence can be influenced by other factors such as pH, oxygen concentration, and the presence of certain cellular components like iron ions and glutathione.

Signaling Pathways for Neutrophil ROS Production

The activation of NADPH oxidase and subsequent ROS production in neutrophils is a complex process initiated by a variety of stimuli, including microbial products, cytokines, and immune complexes. These stimuli activate distinct signaling pathways that converge on the assembly and activation of the NADPH oxidase complex. Key signaling components include G-protein-coupled receptors (GPCRs), Toll-like receptors (TLRs), protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and various mitogen-activated protein kinases (MAPKs).

Diagram of the fMLP-induced signaling pathway leading to NADPH oxidase activation in neutrophils:

fMLP_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol fMLP fMLP GPCR fMLP Receptor (GPCR) fMLP->GPCR G_protein G-protein (αβγ) GPCR->G_protein Activation G_alpha G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolysis PI3K PI3Kγ PIP3 PIP3 PI3K->PIP3 Phosphorylation NOX2_complex_mem gp91phox (Nox2) p22phox NADP NADP⁺ NOX2_complex_mem->NADP O2_superoxide O₂⁻ NOX2_complex_mem->O2_superoxide G_beta_gamma->PLC G_beta_gamma->PI3K IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Activation p47phox_inactive p47phox (inactive) PKC->p47phox_inactive Phosphorylation Akt Akt/PKB PIP3->Akt Activation Akt->p47phox_inactive Phosphorylation p47phox_active p47phox-P p47phox_inactive->p47phox_active p67phox_inactive p67phox (inactive) NOX2_complex_cyto p67phox p40phox Rac2-GTP p67phox_inactive->NOX2_complex_cyto p40phox_inactive p40phox (inactive) p40phox_inactive->NOX2_complex_cyto Rac2_GDP Rac2-GDP Rac2_GTP Rac2-GTP Rac2_GDP->Rac2_GTP GEF p47phox_active->NOX2_complex_cyto Assembly NOX2_complex_cyto->NOX2_complex_mem Translocation ER->PKC Rac2_GTP->NOX2_complex_cyto NADPH NADPH NADPH->NOX2_complex_mem O2 O₂ O2->NOX2_complex_mem

Caption: fMLP signaling pathway in neutrophils.

Experimental Protocols

Neutrophil Isolation from Human Blood

A standard density gradient separation method is commonly used for the isolation of human neutrophils from whole blood. This method yields a high purity (>95%) and viability (>95%) of neutrophils.

Materials:

  • Anticoagulated (e.g., with EDTA or heparin) whole human blood

  • Density gradient medium (e.g., Polymorphprep™, Ficoll-Paque™)

  • Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺ and phenol (B47542) red

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)

Protocol:

  • Bring all reagents to room temperature.

  • Carefully layer whole blood over an equal volume of density gradient medium in a centrifuge tube.

  • Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, distinct layers of plasma, mononuclear cells, and neutrophils will be visible.

  • Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • Collect the neutrophil layer and transfer it to a new centrifuge tube.

  • Wash the cells by adding HBSS and centrifuge at 350 x g for 10 minutes.

  • To remove contaminating erythrocytes, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes.

  • Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 5 minutes.

  • Wash the cell pellet again with HBSS.

  • Resuspend the final neutrophil pellet in a suitable buffer (e.g., HBSS with 0.1% BSA) and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

MCLA Chemiluminescence Assay for ROS Production

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Diagram of the MCLA Chemiluminescence Assay Workflow:

MCLA_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis isolate_neutrophils Isolate Neutrophils plate_neutrophils Plate Neutrophils in 96-well plate isolate_neutrophils->plate_neutrophils prepare_reagents Prepare Reagents (MCLA, Stimuli, Inhibitors) add_inhibitors Add Test Compounds/ Inhibitors (optional) prepare_reagents->add_inhibitors add_mcla Add MCLA Solution prepare_reagents->add_mcla add_stimuli Add Stimuli (e.g., fMLP, PMA) prepare_reagents->add_stimuli plate_neutrophils->add_inhibitors pre_incubate Pre-incubate add_inhibitors->pre_incubate pre_incubate->add_mcla add_mcla->add_stimuli measure_cl Measure Chemiluminescence (Luminometer) add_stimuli->measure_cl data_analysis Data Analysis (e.g., AUC, Peak CL) measure_cl->data_analysis

Caption: MCLA assay workflow diagram.

Materials:

  • Isolated human neutrophils

  • MCLA (e.g., from Sigma-Aldrich or Cayman Chemical)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺ and 0.1% BSA)

  • Neutrophil stimuli (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA), N-formylmethionyl-leucyl-phenylalanine (fMLP), opsonized zymosan)

  • Test compounds/inhibitors

  • White, opaque 96-well microplates

  • Luminometer with kinetic reading capabilities

Protocol:

  • Prepare MCLA Stock Solution: Dissolve MCLA in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

  • Prepare Working Solutions:

    • On the day of the experiment, dilute the MCLA stock solution in assay buffer to the desired final concentration (typically 1-10 µM).

    • Prepare working solutions of stimuli and test compounds in assay buffer.

  • Cell Plating:

    • Resuspend the isolated neutrophils in assay buffer to a final concentration of 1 x 10⁶ cells/mL.

    • Add 100 µL of the cell suspension to each well of a white 96-well plate.

  • Compound Treatment (for drug screening):

    • Add 25 µL of the test compound or vehicle control to the appropriate wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • MCLA Addition: Add 25 µL of the MCLA working solution to all wells.

  • Baseline Reading: Place the plate in a luminometer pre-warmed to 37°C and take a baseline reading for 5-10 minutes.

  • Stimulation: Add 50 µL of the stimulus solution to each well.

  • Kinetic Measurement: Immediately start measuring the chemiluminescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 60-120 minutes).

Data Presentation and Analysis

The data from the MCLA chemiluminescence assay can be presented as kinetic curves (chemiluminescence vs. time). Key parameters to quantify the neutrophil response include the peak chemiluminescence, the time to peak, and the total light output (area under the curve, AUC).

Table 1: Comparison of Chemiluminescent Probes for Neutrophil ROS Detection

ProbePrimary ROS DetectedCellular Location of DetectionAdvantagesDisadvantages
MCLA Superoxide (O₂⁻), Singlet Oxygen (¹O₂)Extracellular and IntracellularHigh sensitivity and specificity for O₂⁻.Can be influenced by pH, O₂ tension, and other cellular components.[3]
Luminol (B1675438) Myeloperoxidase (MPO)-dependent ROS (e.g., HOCl)Primarily IntracellularWell-established probe, good for detecting MPO activity.Less specific for O₂⁻, requires MPO.[4][5]
Lucigenin (B191737) Superoxide (O₂⁻)Primarily ExtracellularMore specific for extracellular O₂⁻.[3][4][5]Can undergo redox cycling, potentially leading to artificial O₂⁻ generation.

Table 2: Effect of Inhibitors on fMLP-stimulated Neutrophil Chemiluminescence

InhibitorTargetEffect on ChemiluminescenceTypical ConcentrationReference
Superoxide Dismutase (SOD) Superoxide (O₂⁻)Inhibition10-50 U/mL[4]
Diphenyleneiodonium (DPI) NADPH OxidaseStrong Inhibition5-20 µM[2]
Genistein Tyrosine KinasesInhibition10-100 µM[6]
URMC099 MLK3Inhibition of fMLP-induced motility100 nM[7]
PiB and Juglone Prolyl-Isomerase Pin1Inhibition of fMLP-induced ROS production20-50 µM[2]

Applications in Drug Development

The MCLA chemiluminescence assay is a valuable tool in drug discovery for identifying and characterizing compounds that modulate neutrophil ROS production.[1][2]

  • High-Throughput Screening (HTS): The 96-well plate format allows for the rapid screening of large compound libraries to identify potential inhibitors or enhancers of neutrophil oxidative burst.[8]

  • Mechanism of Action Studies: The assay can be used to investigate the mechanism by which a drug candidate affects neutrophil function by examining its effects on different signaling pathways.

  • Lead Optimization: The quantitative nature of the assay allows for the determination of dose-response curves and IC₅₀ values, which are crucial for lead optimization.

  • Safety and Toxicity Assessment: The assay can be used to assess the potential of drug candidates to induce off-target effects on neutrophil function, which could have implications for immunotoxicity. For example, screening of kinase inhibitor libraries can identify compounds that suppress neutrophil function, which may be desirable in inflammatory diseases but could lead to immunosuppression.[8][9][10]

Conclusion

The MCLA chemiluminescence assay is a sensitive, reliable, and versatile tool for studying neutrophil ROS production. Its adaptability to a high-throughput format makes it particularly well-suited for applications in drug discovery and development. By providing quantitative data on the effects of novel compounds on a key function of the innate immune system, this assay can significantly contribute to the development of new therapies for a wide range of diseases.

References

Application Notes and Protocols: Preparation of MCLA Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCLA (2-Methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride is a highly sensitive chemiluminescent probe used for the detection and quantification of reactive oxygen species (ROS), particularly superoxide (B77818) anion (O₂•−) and singlet oxygen (¹O₂). Its reaction with these species results in the emission of blue light (luminescence), providing a dynamic and versatile method for measuring ROS production both intracellularly and extracellularly. These application notes provide a detailed protocol for the preparation, storage, and handling of MCLA hydrochloride stock solutions for use in research settings.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and solubility properties of this compound.

Table 1: Chemical and Physical Properties

PropertyValue
Synonyms 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride
Molecular Formula C₁₄H₁₄ClN₃O₂
Molecular Weight 291.73 g/mol [1][2][3]
CAS Number 128322-44-1[1][2][3]
Purity ≥98% (HPLC)[1][3]
Appearance Light yellow to yellow crystalline solid or powder[4][5]

Table 2: Solubility Data

SolventSolubilityNotes
DMSO ≥ 5 mg/mL[3][6]Warmed solvent may improve dissolution. AAT Bioquest suggests volumes for preparing 1 mM, 5 mM, and 10 mM solutions.[7]
DMF ≥ 10 mg/mL[3]
Ethanol ≥ 2 mg/mL[3][6]
PBS (pH 7.2) ≥ 5 mg/mL[3][6]

Table 3: Recommended Storage Conditions

FormTemperatureDurationConditions
Solid Powder -20°C2 to 3 years[1][2]Keep tightly sealed, away from light and moisture.[5]
2-8°C or 4°CVariableFor shorter-term storage as per supplier.[4][5]
Stock Solution -80°C6 to 12 months[1][2][5]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[5]
-20°C1 month[1][5]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[5]

Experimental Protocols

This protocol describes the preparation of a concentrated stock solution, which can be further diluted to working concentrations for specific assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, light-blocking polypropylene (B1209903) or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Antistatic microspatula

Equipment:

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour to prevent condensation of moisture.[1]

  • Calculation:

    • Determine the desired volume of stock solution (e.g., 1 mL).

    • Calculate the mass of this compound needed. For a 5 mg/mL solution in 1 mL of solvent, 5 mg of powder is required.

  • Weighing: Using an antistatic microspatula, carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Dissolution:

    • Add the calculated volume of DMSO to the vial containing the powder.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. A clear, yellow solution should be formed.

    • If dissolution is difficult, gentle warming (to no more than 37°C) or brief sonication can be applied.[4]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in light-blocking vials.[5][8]

    • Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.

    • Store the aliquots at -80°C for long-term stability (up to 12 months) or at -20°C for shorter-term use (up to 1 month).[1][2][5]

This is an example of how the prepared MCLA stock solution can be used to measure superoxide production.

Procedure:

  • Prepare a working solution of MCLA by diluting the DMSO stock solution in an appropriate assay buffer (e.g., Tris-HCl or PBS). The final MCLA concentration in the assay is typically low, for instance, 0.1 µM (1 x 10⁻⁷ M).[5]

  • In a luminometer-compatible plate or tube, combine the reaction components, which may include cells or an enzymatic superoxide-generating system (e.g., xanthine/xanthine oxidase).

  • Initiate the chemiluminescence measurement by adding the MCLA working solution to the reaction mixture.[5]

  • Measure the light emission immediately and continuously using a luminescence reader at 25°C or 37°C. The signal is proportional to the rate of superoxide production.

Visualizations

The following diagram illustrates the standard workflow for preparing and using this compound stock solution.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use node_powder MCLA Powder Vial node_equilibrate Equilibrate to Room Temp node_powder->node_equilibrate node_weigh Weigh Powder node_equilibrate->node_weigh node_dissolve Dissolve in Solvent (e.g., DMSO) node_weigh->node_dissolve node_stock Concentrated Stock Solution node_dissolve->node_stock node_aliquot Aliquot into Vials node_stock->node_aliquot node_store Store at -80°C / -20°C node_aliquot->node_store node_thaw Thaw Aliquot node_store->node_thaw node_dilute Dilute to Working Concentration node_thaw->node_dilute node_assay Add to Assay (e.g., Cells) node_dilute->node_assay node_measure Measure Chemiluminescence node_assay->node_measure

Caption: Workflow for this compound stock solution preparation and use.

MCLA does not activate a signaling pathway but rather detects the output of pathways that generate ROS. This diagram shows how an external stimulus can lead to ROS production that is then detected by MCLA.

G cluster_cell Cellular Environment cluster_detection Chemiluminescent Detection node_stimulus External Stimulus (e.g., PMA, Pathogen) node_receptor Cell Surface Receptor node_stimulus->node_receptor node_pathway Intracellular Signaling Cascade node_receptor->node_pathway node_enzyme NADPH Oxidase (NOX) node_pathway->node_enzyme node_superoxide Superoxide (O₂•−) node_enzyme->node_superoxide node_o2 O₂ node_o2->node_enzyme node_reaction Oxidation Reaction node_superoxide->node_reaction reacts with node_mcla MCLA node_mcla->node_reaction node_light Light Emission (~465 nm) node_reaction->node_light node_reader Luminometer node_light->node_reader

References

Application Notes and Protocols for MCLA Hydrochloride in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride is a highly sensitive chemiluminescent probe utilized for the detection of reactive oxygen species (ROS), particularly superoxide (B77818) anion (O₂•⁻) and singlet oxygen ¹O₂. Its reaction with these ROS results in the emission of blue light (approximately 465 nm), providing a valuable tool for studying oxidative stress and related cellular processes. These application notes provide detailed protocols for the use of MCLA hydrochloride in key cellular assays.

Mechanism of Action

This compound functions as a chemiluminescent substrate. In the presence of superoxide anions or singlet oxygen, MCLA is oxidized, leading to the formation of an unstable intermediate. The subsequent decay of this intermediate results in the emission of photons, which can be quantified using a luminometer. This direct reaction provides a sensitive method for measuring ROS levels in both cell-free and cell-based systems.

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the specific application and experimental system. Below is a summary of recommended concentrations from various applications.

Application/Assay TypeRecommended ConcentrationNotes
Superoxide Dismutase (SOD) Activity Assay1 x 10⁻⁷ M (0.1 µM)In a cell-free system with hypoxanthine (B114508) and xanthine (B1682287) oxidase.[1]
In Vitro Chemiluminescence Measurement1 µMFor aqueous solutions in the absence of cells.[2]
Intracellular ROS Detection (General Guideline)0.1 - 10 µMOptimal concentration should be determined empirically for each cell type and experimental condition.
Cell Viability/Cytotoxicity AssaysVariesMCLA is used to measure ROS, which can be an indicator of cytotoxicity. The concentration of the cytotoxic agent will vary.
Apoptosis AssaysVariesUsed to detect ROS production, an early event in apoptosis. The concentration of the apoptosis-inducing agent will vary.

Experimental Protocols

Measurement of Superoxide Anion Production in a Cell-Free System

This protocol is adapted from a method for assaying superoxide dismutase (SOD) activity and can be used to measure superoxide generation from enzymatic or chemical sources.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Hypoxanthine

  • Xanthine Oxidase (XOD)

  • 50 mM Tris-HCl buffer (pH 7.8) containing 0.1 mM EDTA

  • Luminometer

Procedure:

  • Prepare a standard reaction mixture containing 5 x 10⁻⁵ M hypoxanthine in 50 mM Tris-HCl buffer.

  • Initiate the chemiluminescence measurement by adding this compound to the reaction mixture to a final concentration of 1 x 10⁻⁷ M.[1]

  • Record the baseline chemiluminescence for 4 minutes.

  • Add Xanthine Oxidase (6.5 U) to the mixture to initiate superoxide production.

  • Immediately measure the chemiluminescence for an additional 4 minutes using a luminescence reader at 25°C.[1]

Detection of Intracellular ROS in Adherent Cells

This protocol provides a general framework for measuring changes in intracellular ROS levels in response to a stimulus.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Adherent cells cultured in a white-walled 96-well plate

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Stimulant of ROS production (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Luminometer with plate-reading capability

Procedure:

  • Seed adherent cells in a white-walled 96-well plate and culture until they reach the desired confluency.

  • Remove the culture medium and wash the cells gently with pre-warmed HBSS.

  • Add the desired concentration of this compound (typically in the range of 0.1 - 10 µM) diluted in HBSS to each well.

  • Incubate the plate at 37°C for 15-30 minutes to allow for probe loading.

  • Measure the basal chemiluminescence using a plate-reading luminometer.

  • Add the experimental stimulus (e.g., PMA) to the wells to induce ROS production.

  • Immediately begin kinetic measurement of chemiluminescence over a desired time course (e.g., 30-60 minutes).

Assessment of Oxidative Stress-Induced Apoptosis

This protocol outlines the use of this compound to detect ROS production as an early marker of apoptosis, which can be correlated with later apoptotic events measured by other methods like Annexin V staining.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cells in suspension or adherent cells

  • Apoptosis-inducing agent (e.g., H₂O₂)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • Luminometer

Procedure:

Part A: ROS Measurement

  • Treat cells with the apoptosis-inducing agent for the desired time.

  • At the end of the treatment period, harvest the cells (if adherent) and wash them with HBSS.

  • Resuspend the cells in HBSS containing the optimized concentration of this compound.

  • Incubate for 15-30 minutes at 37°C.

  • Measure the chemiluminescence using a luminometer. An increase in luminescence in treated cells compared to control cells indicates increased ROS production.

Part B: Annexin V Staining for Apoptosis

  • Following treatment with the apoptosis-inducing agent, harvest the cells.

  • Wash the cells with 1X Binding Buffer provided in the Annexin V kit.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

Visualizations

G This compound Mechanism of Action for ROS Detection ROS Reactive Oxygen Species (Superoxide, Singlet Oxygen) MCLA This compound ROS->MCLA Oxidation Oxidized_MCLA Oxidized MCLA Intermediate (Unstable) MCLA->Oxidized_MCLA Light Chemiluminescence (~465 nm) Oxidized_MCLA->Light Decay Detection Luminometer Detection Light->Detection

Caption: Mechanism of this compound in ROS detection.

G Experimental Workflow for Intracellular ROS Detection cluster_prep Cell Preparation cluster_assay Assay Procedure Seed_Cells Seed Cells in 96-well Plate Wash_Cells Wash Cells with HBSS Seed_Cells->Wash_Cells Add_MCLA Add this compound (0.1 - 10 µM) Wash_Cells->Add_MCLA Incubate Incubate at 37°C Add_MCLA->Incubate Measure_Basal Measure Basal Chemiluminescence Incubate->Measure_Basal Add_Stimulus Add Stimulus Measure_Basal->Add_Stimulus Measure_Kinetic Kinetic Measurement of Chemiluminescence Add_Stimulus->Measure_Kinetic

Caption: Workflow for intracellular ROS detection using MCLA.

G Signaling Pathway: Oxidative Stress-Induced Apoptosis Stimulus Apoptotic Stimulus (e.g., H₂O₂, UV) Mitochondria Mitochondria Stimulus->Mitochondria ROS_Production Increased ROS Production Mitochondria->ROS_Production MCLA_Detection MCLA Detection ROS_Production->MCLA_Detection Apoptosis_Pathway Apoptosis Signaling Cascade (Caspase Activation) ROS_Production->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Role of ROS in apoptosis signaling.

References

Application Notes and Protocols for Flow Injection Analysis with MCLA for Superoxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles, protocols, and practical considerations for the quantitative determination of superoxide (B77818) radicals (O₂⁻) using Flow Injection Analysis (FIA) with the chemiluminescent probe MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one). This highly sensitive and specific method is applicable across various research fields, including pharmacology, biochemistry, and environmental science, offering a powerful tool for investigating oxidative stress and related pathological conditions.

Principle of the Method

The detection of superoxide by this method is based on the highly specific chemiluminescent reaction between MCLA and O₂⁻. In this reaction, superoxide anion radicals react with MCLA to form an unstable dioxetane intermediate. The subsequent decomposition of this intermediate results in the formation of an excited-state product, which then relaxes to the ground state by emitting photons. The intensity of the emitted light is directly proportional to the concentration of superoxide in the sample.

Flow Injection Analysis (FIA) provides a highly reproducible and automated platform for this assay. A precisely defined volume of the sample is injected into a continuously flowing carrier stream. This sample zone then merges with a reagent stream containing MCLA, initiating the chemiluminescent reaction within a coiled tubing that passes in front of a photomultiplier tube (PMT) detector. The transient light emission is recorded as a peak, the height or area of which is proportional to the superoxide concentration.

Signaling and Reaction Pathways

The core of this analytical method is the chemical reaction that produces light. The interaction between MCLA and superoxide is a direct chemiluminescent pathway.

MCLA_Superoxide_Reaction MCLA MCLA Intermediate Dioxetane Intermediate MCLA->Intermediate Reaction Superoxide Superoxide (O₂⁻) Superoxide->Intermediate ExcitedProduct Excited State Product Intermediate->ExcitedProduct Decomposition GroundProduct Ground State Product ExcitedProduct->GroundProduct Relaxation Light Light (Photon) ExcitedProduct->Light

Caption: Reaction of MCLA with superoxide to produce light.

Experimental Protocols

This section provides detailed protocols for the preparation of reagents, superoxide standards, and the operation of the FIA system for superoxide measurement.

Reagent Preparation
  • MCLA Stock Solution (1 mM): Dissolve the appropriate amount of MCLA powder in dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored in small aliquots at -20°C or below, protected from light.

  • MCLA Working Solution (4 µM): On the day of the experiment, dilute the MCLA stock solution in a buffer solution. A commonly used buffer is 50 mM sodium acetate (B1210297) containing 50 µM diethylenetriaminepentaacetic acid (DTPA), with the pH adjusted to 6.0.[1] The DTPA is included to chelate any trace metal ions that could interfere with the assay.

  • Carrier/Buffer Solution: The composition of the carrier stream depends on the nature of the sample. For aqueous samples, a buffer solution similar to the MCLA working solution (without MCLA) can be used. The pH of the carrier is crucial and should be optimized for the specific application; a pH of 5.1 has been reported to be effective.[2]

  • Superoxide Dismutase (SOD) Solution (for control experiments): Prepare a stock solution of SOD (e.g., 3000 U/mL) in a suitable buffer (e.g., phosphate-buffered saline). This is used to confirm that the chemiluminescent signal is specific to superoxide, as SOD will scavenge O₂⁻ and abolish the signal.

Superoxide Standard Preparation

Accurate preparation of superoxide standards is critical for calibration. Due to the short half-life of superoxide in aqueous solutions, standards are typically generated in situ. Two common methods are:

  • Xanthine (B1682287)/Xanthine Oxidase System:

    • Prepare a stock solution of xanthine (e.g., 10 mM) in a suitable buffer.

    • Prepare a stock solution of xanthine oxidase (XOD) (e.g., 1 U/mL) in buffer.

    • The rate of superoxide production is dependent on the concentrations of xanthine and XOD. A range of superoxide concentrations can be generated by varying the concentration of XOD while keeping the xanthine concentration constant. The superoxide flux can be calibrated using methods such as cytochrome c reduction assays.

  • Photochemical Generation:

    • Prepare a solution of 2-propanol and benzophenone (B1666685) in a suitable buffer.[2]

    • Irradiation of this solution with UV light leads to the production of superoxide. The concentration of superoxide can be quantified by measuring the absorbance at 240 nm.[2]

FIA System Operation

The following diagram illustrates a typical experimental workflow for FIA-MCLA measurement of superoxide.

FIA_Workflow cluster_prep Preparation cluster_system FIA System cluster_procedure Procedure Reagents Prepare MCLA and Carrier Solutions Pump Peristaltic Pump Reagents->Pump Standards Prepare Superoxide Standards Injector Injection Valve Standards->Injector Pump->Injector Coil Mixing Coil Injector->Coil Detector Chemiluminescence Detector (PMT) Coil->Detector Equilibrate Equilibrate System with Carrier Stream Inject Inject Sample or Standard Equilibrate->Inject Detect Detect Chemiluminescence Signal Inject->Detect Calibrate Generate Calibration Curve Detect->Calibrate Analyze Analyze Unknown Samples Calibrate->Analyze

Caption: Experimental workflow for FIA-MCLA superoxide analysis.

Step-by-Step Protocol:

  • System Setup: Assemble the FIA manifold as per the manufacturer's instructions. A typical setup involves a peristaltic pump, an injection valve, a mixing coil, and a chemiluminescence detector.

  • System Equilibration: Pump the carrier solution through the entire system until a stable baseline signal is achieved.

  • Calibration:

    • Inject a series of superoxide standards of known concentrations into the FIA system.

    • Record the peak height or area for each standard.

    • Construct a calibration curve by plotting the chemiluminescence intensity versus the superoxide concentration. A linear relationship is expected within a certain concentration range.[3]

  • Sample Analysis:

    • Inject the unknown samples into the FIA system.

    • Record the chemiluminescence signal.

    • Determine the superoxide concentration in the samples by interpolating their signal on the calibration curve.

  • Control Experiment: To verify the specificity of the assay, pre-incubate a sample with SOD before injection. A significant reduction or complete abolishment of the chemiluminescence signal confirms that the detected species is superoxide.

Quantitative Data Summary

The following tables summarize typical operational parameters and performance characteristics of the FIA-MCLA method for superoxide detection as reported in the literature.

Table 1: FIA System Operational Parameters

ParameterTypical ValueReference
MCLA Concentration4 µM[1]
Carrier/Buffer50 mM Sodium Acetate, 50 µM DTPA, pH 6.0[1]
Reaction pH5.1 - 6.0[1][2]
Flow Rate1 - 2 mL/min[1]
Sample Injection Volume20 - 100 µLVaries by study
Mixing Coil Length50 - 150 cmVaries by study

Table 2: Performance Characteristics

ParameterReported ValueReference
Detection Limit0.074 nM[2]
Linear RangeDependent on system parametersVaries by study
Sample ThroughputUp to 60 samples/hourVaries by study
Precision (RSD)< 5%Varies by study

Potential Interferences and Considerations

While the MCLA reaction is highly specific for superoxide, certain substances can potentially interfere with the measurement.

Interferences cluster_assay FIA-MCLA Assay cluster_interferences Potential Interferences Assay Superoxide Measurement MetalIons Reducing Metal Ions (e.g., Fe²⁺, Cu⁺) MetalIons->Assay Generate O₂⁻ in situ Reductants Strong Reducing Agents (e.g., Ascorbic Acid) Reductants->Assay Quench CL signal pH pH Fluctuations pH->Assay Affects MCLA stability and reactivity

Caption: Potential interferences in the FIA-MCLA assay.

  • Reducing Metal Ions: Certain reduced metal ions, such as Fe(II) and Cu(I), can react with dissolved oxygen to produce superoxide, leading to an overestimation of the superoxide concentration in the original sample.[1] The inclusion of a chelating agent like DTPA in the buffer can help to mitigate this interference.

  • Strong Reducing Agents: High concentrations of strong reducing agents, such as ascorbic acid and glutathione, can quench the chemiluminescence signal, leading to an underestimation of superoxide levels.[4]

  • pH: The chemiluminescence of MCLA is highly dependent on pH.[4] The protonated form of MCLA is less reactive.[4] Therefore, it is crucial to maintain a constant and optimized pH throughout the analysis.

  • Oxygen Concentration: The reaction is dependent on the presence of molecular oxygen.[4] While typically not a limiting factor in aqueous solutions, significant variations in oxygen levels between samples and standards could potentially affect the results.

Applications in Drug Development and Research

The high sensitivity and specificity of the FIA-MCLA method make it a valuable tool for:

  • Screening of Antioxidant Compounds: Evaluating the superoxide scavenging activity of novel drug candidates.

  • Investigating Drug-Induced Oxidative Stress: Quantifying superoxide production in cellular or sub-cellular systems in response to drug treatment.

  • Studying Disease Pathophysiology: Measuring superoxide levels in biological samples (e.g., cell culture media, tissue homogenates) to understand the role of oxidative stress in various diseases.

  • Monitoring Bioprocesses: Assessing oxidative stress in cell cultures during the production of biologics.

By providing a robust and quantitative measure of superoxide, this method can significantly contribute to the understanding of redox biology and the development of new therapeutic strategies targeting oxidative stress.

References

Application Notes and Protocols: MCLA Hydrochloride for Measuring Mitochondrial Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride, a sensitive chemiluminescent probe, for the detection of mitochondrial reactive oxygen species (ROS), primarily superoxide (B77818) (O₂•⁻) and singlet oxygen (¹O₂).

Mitochondria are a primary source of cellular ROS, which play a dual role as signaling molecules and mediators of oxidative stress.[1][2] Accurate measurement of mitochondrial ROS is crucial for understanding various physiological and pathological processes, including aging, neurodegenerative diseases, and cancer.[2][3][4] MCLA is a valuable tool for these investigations due to its high sensitivity.[5] However, researchers should be aware of its potential non-specific reactions and interferences.[5][6]

Principle of MCLA-Based ROS Detection

MCLA is a luminol (B1675438) derivative that emits light upon oxidation by certain ROS, particularly superoxide and singlet oxygen.[5][7] The reaction of MCLA with superoxide produces a light-emitting intermediate, and the resulting chemiluminescence is proportional to the rate of superoxide production. This method is noted for its high sensitivity, reportedly being more sensitive than other chemiluminescent probes like CLA (Cypridina Luciferin Analog).[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of MCLA hydrochloride in mitochondrial ROS assays.

Table 1: Recommended Reagent Concentrations and Conditions

ParameterValueNotesSource
This compound Concentration0.1 - 1 µMOptimal concentration can vary depending on the experimental system. Higher concentrations may lead to auto-oxidation.[5][8]
Cell Density (for cultured cells)1 x 10⁶ cells/mLSeeding density for primary neurons, can be adapted for other cell types.[9]
Isolated Mitochondria Concentration0.03 - 0.1 mg/mLConcentration for measuring H₂O₂ emission with other probes, adaptable for MCLA.[1]
Temperature25 - 37 °CDependent on the experimental setup (e.g., isolated mitochondria vs. live cells).[1][8]
pH7.2 - 7.8Optimal pH for the reaction. MCLA chemiluminescence is pH-sensitive.[5][8][10]

Table 2: Potential Interferences and Considerations

SubstanceEffect on MCLA ChemiluminescenceNotesSource
Iron Ions (Fe²⁺)QuenchingCan interfere with the assay, leading to underestimation of ROS.[5]
Glutathione (reduced)QuenchingA major cellular antioxidant that can reduce MCLA signal.[5]
Ascorbic Acid (Vitamin C)Quenching / ¹O₂ generationCan quench the signal or, in some contexts, induce singlet oxygen formation.[5][7]
Molecular Oxygen (O₂)Required for reaction / can be limitingMCLA autoxidation is oxygen-dependent. Changes in local O₂ concentration can affect the signal.[5]
Sodium Azide (NaN₃)Enhancement / QuenchingEnhances MCLA chemiluminescence in aqueous solution but is also a mitochondrial complex IV inhibitor. Can be used to confirm ¹O₂ presence.[5][7]
Superoxide Dismutase (SOD)InhibitionUsed as a negative control to confirm the detection of superoxide.[8][11]
Diphenyleneiodonium (DPI)InhibitionAn inhibitor of NADPH oxidases, can be used to distinguish mitochondrial ROS from other sources.[11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the generation of mitochondrial ROS and the general workflow for their detection using MCLA.

Mitochondrial_ROS_Production Mitochondrial Electron Transport Chain and ROS Production cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_ROS ROS Generation Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ O2_minus O₂•⁻ (Superoxide) Complex_I->O2_minus e⁻ leak H_plus_gradient Proton Gradient Complex_I->H_plus_gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_III->O2_minus e⁻ leak Complex_III->H_plus_gradient Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV O2 O2 Complex_IV->O2 e⁻ Complex_IV->H_plus_gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi H2O2 H₂O₂ (Hydrogen Peroxide) O2_minus->H2O2 SOD NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II H2O H2O O2->H2O H⁺ H_plus_gradient->ATP_Synthase

Caption: Mitochondrial electron transport chain complexes and sites of superoxide production.

MCLA_Workflow MCLA Experimental Workflow for Mitochondrial ROS Detection cluster_prep Sample Preparation cluster_measurement Chemiluminescence Measurement cluster_analysis Data Analysis prep_cells Prepare Cell Suspension or Isolated Mitochondria add_buffer Resuspend in Appropriate Buffer prep_cells->add_buffer pre_incubate Pre-incubate Sample at Desired Temperature add_buffer->pre_incubate prep_reagents Prepare MCLA and Control Reagents (e.g., SOD) add_mcla Add this compound prep_reagents->add_mcla add_control Add Control (e.g., SOD) (Optional) prep_reagents->add_control pre_incubate->add_mcla measure_baseline Measure Baseline Chemiluminescence add_mcla->measure_baseline add_stimulant Add Stimulant/Inhibitor (Optional) measure_baseline->add_stimulant measure_signal Measure Chemiluminescence Signal add_stimulant->measure_signal measure_signal->add_control measure_inhibited Measure Inhibited Signal add_control->measure_inhibited calculate_rate Calculate Rate of Chemiluminescence measure_inhibited->calculate_rate normalize_data Normalize to Cell Number/Protein Content calculate_rate->normalize_data compare_conditions Compare Experimental and Control Conditions normalize_data->compare_conditions

References

Troubleshooting & Optimization

MCLA Hydrochloride Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of MCLA hydrochloride assays. Designed for researchers, scientists, and drug development professionals, this guide offers detailed insights into overcoming common experimental hurdles and ensuring data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride is a chemiluminescent probe primarily used for the sensitive detection and quantification of superoxide (B77818) anion (O₂⁻), a key reactive oxygen species (ROS). It is widely utilized in studies involving oxidative stress, inflammation, and cellular signaling. The reaction between MCLA and superoxide produces a light signal that can be measured using a luminometer.

Q2: What are the optimal storage conditions for this compound?

Proper storage is critical to maintain the integrity of this compound. Here are the recommended storage conditions:

FormStorage TemperatureDurationSpecial Conditions
Powder-20°CUp to 3 yearsKeep away from direct sunlight.[1]
Stock Solution in DMSO-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1]
Stock Solution in DMSO-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[2]

Q3: How should I prepare the this compound stock solution?

It is recommended to prepare stock solutions in anhydrous DMSO.[3] To minimize degradation, it is advisable to prepare fresh solutions for each experiment.[4] If a stock solution needs to be stored, it should be aliquoted into single-use vials to prevent degradation from multiple freeze-thaw cycles.[2]

Q4: What is a typical working concentration for MCLA in a cellular assay?

The optimal working concentration of MCLA can vary depending on the cell type and experimental conditions. However, a common starting point for cellular assays is in the low micromolar range. It is crucial to perform a concentration-response experiment to determine the optimal concentration that provides the best signal-to-noise ratio for your specific experimental setup.

Q5: What are appropriate positive and negative controls for a cellular MCLA assay?

  • Positive Controls: To induce superoxide production, you can use agents like:

    • Menadione: Induces mitochondrial superoxide formation.[5]

    • Antimycin A: An electron transport chain inhibitor that increases mitochondrial ROS.[6]

    • PMA (Phorbol 12-myristate 13-acetate): A protein kinase C activator that can stimulate NADPH oxidase to produce superoxide in certain cell types like neutrophils.

  • Negative Controls:

    • Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. A decrease in the chemiluminescent signal in the presence of SOD confirms the specificity of the assay for superoxide.

    • N-acetyl-L-cysteine (NAC): A general ROS scavenger that can be used to pretreat cells to reduce overall oxidative stress.[7]

    • Vehicle Control: Cells treated with the same solvent used to dissolve the experimental compounds.

Experimental Protocols

Protocol 1: In Vitro Superoxide Detection using Xanthine/Xanthine Oxidase System

This protocol describes a cell-free method to generate and detect superoxide using the xanthine/xanthine oxidase system.

Materials:

  • This compound

  • Xanthine

  • Xanthine Oxidase (XOD)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • DMSO (anhydrous)

  • 96-well white, opaque microplate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of MCLA in anhydrous DMSO.

    • Prepare a 10 mM stock solution of Xanthine in 10 mM NaOH.

    • Prepare a 1 U/mL stock solution of Xanthine Oxidase in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well white, opaque microplate, add the following to each well:

      • Potassium phosphate buffer (to a final volume of 200 µL)

      • Xanthine (final concentration 100 µM)

      • MCLA (final concentration 1-5 µM)

  • Initiate Reaction and Measurement:

    • To initiate the reaction, add Xanthine Oxidase (final concentration 0.01 U/mL) to each well.

    • Immediately place the plate in a luminometer and measure the chemiluminescence signal at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).

Protocol 2: Cellular Superoxide Detection in a 96-Well Plate Format

This protocol provides a general guideline for measuring intracellular superoxide production in adherent cells.

Materials:

  • Adherent cells cultured in a 96-well clear-bottom white plate

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Positive and negative control reagents

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well clear-bottom white plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment:

    • On the day of the assay, remove the culture medium and wash the cells twice with pre-warmed HBSS.

    • Add 100 µL of HBSS containing your test compounds, positive controls, or negative controls to the respective wells.

    • Incubate the plate at 37°C for the desired treatment period.

  • MCLA Loading and Measurement:

    • Prepare a working solution of MCLA in HBSS at twice the final desired concentration.

    • Add 100 µL of the MCLA working solution to each well.

    • Immediately place the plate in a luminometer pre-heated to 37°C and measure the chemiluminescence signal kinetically over time (e.g., every 2-5 minutes for 1-2 hours).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
High Background Signal 1. Autoxidation of MCLA: MCLA can auto-oxidize, leading to a background signal.[3] 2. Contaminated Reagents or Plate: Buffers, media, or the microplate may be contaminated. 3. High MCLA Concentration: Excessive MCLA can lead to high non-specific signal. 4. Light Leakage: The luminometer's light-tight chamber may be compromised.1. Pre-incubate the MCLA solution for a few minutes before adding it to the cells to allow the initial flash of autoxidation to subside.[3] 2. Use fresh, high-purity reagents and sterile plates. 3. Optimize the MCLA concentration by performing a titration experiment to find the lowest concentration that gives a robust signal. 4. Ensure the luminometer is properly sealed and run a blank plate to check for light leaks.
Low or No Signal 1. Inactive MCLA: Improper storage or handling may have degraded the MCLA. 2. Low Superoxide Production: The cells may not be producing enough superoxide to be detected. 3. Presence of Interfering Substances: The sample may contain substances that quench the chemiluminescent signal. 4. Incorrect Instrument Settings: The luminometer settings may not be optimal for detecting the signal.1. Use a fresh vial of this compound and prepare a new stock solution.[4] 2. Use a positive control (e.g., menadione, antimycin A) to confirm that the cells are capable of producing superoxide and that the assay is working.[5][6] 3. See the "Interfering Substances" section below. Consider washing cells thoroughly before the assay. 4. Check the luminometer's sensitivity, integration time, and wavelength settings.
High Well-to-Well Variability 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dispensing of reagents. 3. Edge Effects: Evaporation from the outer wells of the plate.1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use a new tip for each well. 3. Avoid using the outermost wells of the plate or fill them with sterile buffer to maintain humidity.

Interfering Substances

Several substances can interfere with the MCLA assay, leading to inaccurate results. It is crucial to be aware of these potential interferences and take appropriate measures.

Interfering SubstanceMechanism of InterferenceHow to Mitigate
Iron Ions (Fe²⁺/Fe³⁺) Iron ions can quench the chemiluminescence of MCLA, likely by forming a non-emissive complex.[3]Chelate iron using a chelating agent like DTPA in the assay buffer. Avoid using buffers or media with high iron content.
Ascorbic Acid (Vitamin C) Ascorbic acid is a strong reducing agent that can directly scavenge superoxide, leading to a lower signal. It can also interfere with the chemiluminescent reaction itself.[3][8]If possible, perform the assay in a medium free of ascorbic acid. If its presence is unavoidable, its effect should be quantified and considered in the data analysis.
Glutathione (B108866) (GSH) As a major intracellular antioxidant, glutathione can quench the MCLA chemiluminescent signal.[3]Be aware of the potential for high intracellular GSH levels to mask superoxide production. Lysis of cells can release high concentrations of GSH, so it is preferable to measure superoxide in intact cells.
pH Changes The chemiluminescence of MCLA is pH-sensitive. The protonated form of MCLA is less reactive.[3]Maintain a stable and optimal pH throughout the experiment using a robust buffering system. The optimal pH is generally around 7.4.
Alcohols (e.g., isopropanol) Alcohols can quench the chemiluminescence of MCLA.[4]Avoid the presence of alcohols in the assay medium.

Data Presentation

Table 1: this compound Assay Parameters
ParameterRecommended Range/ValueNotes
MCLA Working Concentration 0.5 - 5 µMOptimal concentration should be determined empirically.
Incubation Time 30 - 120 minutesDependent on cell type and stimulus.
Measurement Interval 1 - 5 minutesFor kinetic readings.
Assay Temperature 37°CFor cellular assays.
Plate Type White, opaque, clear-bottomFor cellular assays with adherent cells.
Table 2: Example Data from a Cellular MCLA Assay
TreatmentAverage RLU (Relative Light Units)Standard Deviation% of Positive Control
Untreated Control15,0001,20010%
Test Compound (10 µM)60,0004,50040%
Positive Control (Menadione)150,00012,000100%
Negative Control (SOD)5,0006003.3%

Visualizations

MCLA_Reaction_Pathway MCLA Chemiluminescent Reaction with Superoxide MCLA MCLA Intermediate Dioxetanone Intermediate MCLA->Intermediate + O₂⁻ Superoxide Superoxide (O₂⁻) Superoxide->Intermediate Emitter Excited Emitter (Oxyluciferin Analog*) Intermediate->Emitter Decomposition GroundState Ground State Emitter Emitter->GroundState Relaxation Light Light (Photon) Emitter->Light

Caption: MCLA reacts with superoxide to form an unstable intermediate that emits light upon decomposition.

MCLA_Assay_Workflow This compound Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Wash_Cells Wash Cells Cell_Seeding->Wash_Cells Reagent_Prep Prepare Reagents (MCLA, Compounds) Add_Treatments Add Test Compounds & Controls Reagent_Prep->Add_Treatments Wash_Cells->Add_Treatments Incubate Incubate at 37°C Add_Treatments->Incubate Add_MCLA Add MCLA Solution Incubate->Add_MCLA Measure_Luminescence Measure Chemiluminescence (Kinetic Reading) Add_MCLA->Measure_Luminescence Data_Processing Process Data (Subtract Background) Measure_Luminescence->Data_Processing Data_Interpretation Interpret Results Data_Processing->Data_Interpretation

Caption: A typical workflow for a cell-based this compound assay in a 96-well plate format.

References

MCLA hydrochloride autoxidation and background signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MCLA hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in chemiluminescence assays, with a specific focus on addressing issues related to autoxidation and high background signals.

Troubleshooting Guides

High background signal and variability in chemiluminescence can be significant challenges when working with this compound. This guide provides a systematic approach to troubleshooting these common issues.

Issue: High Background Signal

A high background signal can mask the specific signal from your experiment, leading to a poor signal-to-noise ratio. The primary cause is often the autoxidation of this compound.

Possible Causes and Solutions:

CauseSolution
MCLA Autoxidation MCLA can react directly with molecular oxygen, leading to a non-specific chemiluminescent signal. This process is pH-dependent.
Optimize pH: Maintain a slightly acidic to neutral pH (6.0-7.0) for your assay buffer to increase the stability of MCLA. The protonated form of MCLA is less prone to autoxidation.[1]
Pre-incubation: Allow the MCLA solution to stabilize in the assay buffer for a few minutes before adding your sample or initiating the reaction. This can help reduce the initial sharp flash of chemiluminescence from autoxidation.[1]
Reagent Quality and Storage Improper storage of this compound powder and stock solutions can lead to degradation and increased background.
Proper Storage: Store this compound powder at -20°C, protected from light and moisture.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2]
Fresh Reagents: Prepare fresh working solutions of MCLA for each experiment.
Buffer Composition Components in the assay buffer can contribute to MCLA autoxidation or interfere with the chemiluminescent reaction.
Metal Ion Contamination: Transition metal ions can catalyze autoxidation.[3] Include a chelating agent like EDTA (0.1 mM) in your buffer to sequester metal ions.[2]
Reducing Agents: Strong reducing agents such as ascorbic acid and reduced glutathione (B108866) can quench the chemiluminescence of MCLA.[1] Avoid their presence in the final reaction mixture unless they are part of the experimental design.
Contaminated Equipment Residues on labware can introduce contaminants that either catalyze MCLA autoxidation or are chemiluminescent themselves.
Thorough Cleaning: Ensure all cuvettes, pipette tips, and other equipment are scrupulously clean. Use fresh, high-quality consumables.

Troubleshooting Workflow for High Background Signal

high_background_troubleshooting start High Background Signal Detected check_ph Check Assay Buffer pH start->check_ph ph_ok pH is optimal (6.0-7.0)? check_ph->ph_ok adjust_ph Adjust pH to 6.0-7.0 ph_ok->adjust_ph No check_reagents Evaluate Reagent Quality ph_ok->check_reagents Yes adjust_ph->check_reagents reagents_ok Reagents are fresh and properly stored? check_reagents->reagents_ok prepare_fresh Prepare fresh MCLA and buffer reagents_ok->prepare_fresh No check_buffer_comp Examine Buffer Composition reagents_ok->check_buffer_comp Yes prepare_fresh->check_buffer_comp buffer_comp_ok Buffer contains EDTA and is free of interfering substances? check_buffer_comp->buffer_comp_ok modify_buffer Add EDTA and/or remove interfering components buffer_comp_ok->modify_buffer No preincubate Implement Pre-incubation Step buffer_comp_ok->preincubate Yes modify_buffer->preincubate preincubate_done Pre-incubate MCLA in buffer before measurement? preincubate->preincubate_done add_preincubation Add a 5-10 minute pre-incubation step preincubate_done->add_preincubation No clean_equipment Verify Equipment Cleanliness preincubate_done->clean_equipment Yes add_preincubation->clean_equipment equipment_clean Is all equipment thoroughly cleaned? clean_equipment->equipment_clean thoroughly_clean Clean all labware meticulously equipment_clean->thoroughly_clean No end Problem Resolved equipment_clean->end Yes thoroughly_clean->end

Caption: A step-by-step workflow for troubleshooting high background signals in this compound assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride is a highly sensitive chemiluminescent probe used for the detection and quantification of superoxide (B77818) anion (O₂⁻) and other reactive oxygen species (ROS).[2][4]

Q2: Why am I seeing a high background signal in my MCLA assay?

A2: High background is often due to the autoxidation of MCLA, which is its reaction with molecular oxygen to produce a chemiluminescent signal in the absence of the target analyte.[1] This can be exacerbated by suboptimal pH, the presence of catalytic metal ions, and the quality of the reagents.[1][3]

Q3: How does pH affect MCLA stability and background signal?

A3: MCLA is more stable in its protonated form, which is favored at a slightly acidic to neutral pH (around 6.0-7.0).[1] At alkaline pH, the deprotonated form is more prevalent and reacts more readily with oxygen, leading to increased autoxidation and a higher background signal.[1]

Q4: What is the best way to prepare and store this compound stock solutions?

A4: this compound is typically dissolved in DMSO to make a stock solution.[2] For storage, it is recommended to keep the stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and moisture.[2] Avoid repeated freeze-thaw cycles.[2]

Q5: What components should I have in my assay buffer to minimize background?

A5: A recommended buffer would have a pH between 6.0 and 7.0. It is also advisable to include a chelating agent like 0.1 mM EDTA to sequester any contaminating transition metal ions that can catalyze MCLA autoxidation.[2]

Q6: Can other substances in my sample interfere with the MCLA assay?

A6: Yes, strong reducing agents like ascorbic acid and glutathione can quench the chemiluminescent signal, leading to artificially low readings.[1] The presence of alcohols can also significantly affect the chemiluminescence of MCLA.[1]

Experimental Protocols

Protocol for Minimizing this compound Autoxidation and Background Signal

This protocol provides a general framework for conducting a chemiluminescence assay with this compound while minimizing background interference.

1. Reagent Preparation:

  • MCLA Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C, protected from light.

  • Assay Buffer: Prepare a buffer with a pH between 6.0 and 7.0 (e.g., phosphate (B84403) buffer or HEPES). Add 0.1 mM EDTA to the buffer to chelate metal ions. De-gas the buffer by vacuum filtration or by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to reduce dissolved oxygen.

  • Working MCLA Solution: On the day of the experiment, dilute the MCLA stock solution to the final working concentration (typically in the range of 0.1-10 µM) in the de-gassed assay buffer. Protect this solution from light.

2. Assay Procedure:

  • Pre-incubation: Before adding your sample, allow the working MCLA solution to equilibrate in the measurement cuvette or plate well for 5-10 minutes at the assay temperature. This will allow the initial burst of autoxidation-related chemiluminescence to subside.

  • Background Measurement: Measure the baseline chemiluminescence of the pre-incubated MCLA solution. This will serve as your background reading.

  • Sample Addition: Add your sample to the MCLA solution and mix gently.

  • Signal Measurement: Immediately begin measuring the chemiluminescence signal over time using a luminometer.

3. Data Analysis:

  • Subtract the background reading from the signal obtained after sample addition to get the net chemiluminescence signal.

Data Presentation

Table 1: Effect of pH on MCLA Chemiluminescence

pHRelative Chemiluminescence Intensity (%)Interpretation
5.5100Baseline
Acidic (e.g., with HCl)16.5Lower background due to stabilization of the protonated form of MCLA.[1]
Alkaline (e.g., with NaOH)198Higher background due to increased autoxidation of the deprotonated form of MCLA.[1]

Note: The values are illustrative based on qualitative descriptions and demonstrate the trend of pH effect.

Signaling Pathways and Workflows

MCLA Autoxidation and Chemiluminescence Pathway

The following diagram illustrates the proposed mechanism of MCLA autoxidation leading to background chemiluminescence, as well as the specific reaction with superoxide.

mcla_autoxidation cluster_autoxidation Autoxidation Pathway (Background Signal) cluster_superoxide Superoxide Reaction (Specific Signal) MCLA MCLA Peroxide_Intermediate_auto Unstable Peroxide Intermediate MCLA->Peroxide_Intermediate_auto + O₂ O2_auto O₂ (molecular oxygen) Excited_Product_auto Excited State Product* Peroxide_Intermediate_auto->Excited_Product_auto Decay Ground_Product_auto Ground State Product Excited_Product_auto->Ground_Product_auto Relaxation Light_auto Light (Background) Excited_Product_auto->Light_auto MCLA_super MCLA Peroxide_Intermediate_super Unstable Peroxide Intermediate MCLA_super->Peroxide_Intermediate_super + O₂⁻ Superoxide O₂⁻ (Superoxide) Excited_Product_super Excited State Product* Peroxide_Intermediate_super->Excited_Product_super Decay Ground_Product_super Ground State Product Excited_Product_super->Ground_Product_super Relaxation Light_super Light (Specific Signal) Excited_Product_super->Light_super

References

interference in MCLA hydrochloride assay by iron ions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding interference by iron ions in MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one) hydrochloride assays.

Troubleshooting Guide

This section addresses common issues encountered during MCLA hydrochloride assays that may be caused by iron ion interference.

Issue Potential Cause Recommended Solution
Weak or No Signal Quenching by Iron Ions: MCLA chemiluminescence can be strongly quenched by both Fe²⁺ and Fe³⁺ ions, which are paramagnetic substances.[1] This effect can begin at concentrations as low as 1 μM.[1]1. Sample Pre-treatment: Use an iron chelator such as Deferoxamine (DFO) or Diethylenetriaminepentaacetic acid (DTPA) to bind iron ions in the sample before adding MCLA.[2][3][4][5] 2. Buffer Purity: Ensure all buffers are prepared with iron-free water and reagents to avoid contamination.
High Background Signal Iron-Catalyzed Autoxidation: Iron ions can catalyze the autoxidation of MCLA, leading to a high background signal independent of the analyte of interest.1. Optimize MCLA Concentration: Use the lowest effective concentration of MCLA to minimize autoxidation. 2. Incorporate Chelators: Add DTPA or DFO to the reaction buffer to sequester any contaminating iron ions.[3][4][6]
Poor Reproducibility / Inconsistent Results Variable Iron Contamination: Inconsistent levels of iron contamination between samples or replicates can lead to significant variations in signal output.1. Standardize Sample Handling: Use consistent procedures for sample collection, storage, and preparation to minimize variability in iron contamination. 2. Routine Use of Chelators: Incorporate an iron chelator into the standard assay protocol as a preventative measure.[2][7][8]
Signal Decay Too Rapidly Substrate Depletion: In the presence of catalytic iron, the chemiluminescent reaction may proceed too quickly, leading to rapid consumption of the MCLA substrate.[9]1. Reduce Iron Concentration: Implement chelation strategies as described above. 2. Adjust MCLA and Analyte Concentrations: Lowering the concentration of the analyte or MCLA may slow the reaction rate.

Frequently Asked Questions (FAQs)

Q1: How do iron ions interfere with the this compound assay?

A1: Iron ions (both Fe²⁺ and Fe³⁺) interfere with the MCLA assay primarily through two mechanisms:

  • Chemiluminescence Quenching: As paramagnetic substances, iron ions can form a stable complex with MCLA. Within this complex, the excited state of MCLA is deactivated, preventing the emission of light and thus "quenching" the signal.[1]

  • Catalysis of Reactive Oxygen Species (ROS): Iron can participate in Fenton-like reactions, generating reactive oxygen species. These ROS can react with MCLA, leading to either an artificially enhanced or a depleted background signal, depending on the specific reaction conditions.

Q2: At what concentration does iron start to interfere with the assay?

A2: The quenching effect of iron ions on MCLA chemiluminescence can be observed at concentrations as low as 1 μM.[1] The intensity of the chemiluminescence is strongly dependent on the iron concentration over a wide range.[1]

Q3: What are iron chelators and how do they prevent interference?

A3: Iron chelators are molecules that bind tightly to iron ions, effectively sequestering them and preventing them from interacting with other molecules in the solution. Deferoxamine (DFO) and Diethylenetriaminepentaacetic acid (DTPA) are two common and effective iron chelators.[3][4][5][10] By binding to iron, they prevent it from quenching the MCLA signal or catalyzing side reactions.[2][7]

Q4: Can other metal ions also interfere with the MCLA assay?

A4: Yes, other paramagnetic metal ions can potentially interfere with chemiluminescence assays. The extent of interference often aligns with the Irving-Williams series of metal ion-ligand affinities (e.g., Cu²⁺ > Zn²⁺ > Fe²⁺).[11] It is advisable to test for interference if other metal ions are expected to be present in the sample at significant concentrations.

Q5: Are there any assay components that can exacerbate iron interference?

A5: Certain buffer components or contaminants can influence the effect of iron. For example, the presence of reducing agents can affect the oxidation state of iron (Fe³⁺ vs. Fe²⁺), which may alter its reactivity. It is crucial to use high-purity reagents and water to prepare all solutions.

Quantitative Data on Interference and Mitigation

The following table summarizes the impact of iron ions on chemiluminescence and the effectiveness of chelating agents. The EC₅₀ values represent the concentration of a chelator required to reduce the iron-induced effect by 50%.

Chelating Agent Target Ion EC₅₀ (µM) Assay System
DeferoxamineFe²⁺3.20 ± 0.87Fenton's reaction-luminol
DETAPAC (DTPA)Fe²⁺9.57 ± 0.64Fenton's reaction-luminol
EDTAFe²⁺4.31 ± 0.44Fenton's reaction-luminol
Data adapted from a study on a luminol-based chemiluminescence system, which demonstrates the principle of iron chelation to mitigate interference in similar assays.[4]

Experimental Protocols

Standard this compound Assay Protocol (for Superoxide Detection)
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in an appropriate solvent like DMSO or ethanol. Store protected from light at -20°C.[12]

    • Prepare a working solution of MCLA by diluting the stock solution in the desired assay buffer (e.g., PBS, HEPES) to the final working concentration (typically 0.1-1 µM).

    • Prepare all other reagents and samples in the assay buffer.

  • Assay Procedure:

    • Pipette the sample solution into a 96-well white microplate (or luminometer tube).

    • Initiate the reaction by adding the MCLA working solution to each well.

    • Immediately place the microplate in a luminometer.

    • Measure the chemiluminescence signal over a defined period.

Protocol for Mitigating Iron Interference using DTPA
  • Reagent Preparation:

    • Prepare a stock solution of Diethylenetriaminepentaacetic acid (DTPA) (e.g., 100 mM) in iron-free water.

    • Prepare all other reagents as described in the standard protocol.

  • Assay Procedure with Mitigation:

    • Pipette the sample solution into a 96-well white microplate.

    • Add DTPA from the stock solution to each sample well to a final concentration of 0.1-0.5 mM.[2]

    • Incubate the plate for 5-10 minutes at room temperature to allow for the chelation of iron ions.

    • Initiate the reaction by adding the MCLA working solution.

    • Immediately measure the chemiluminescence in a luminometer.

Visualizations

Interference_Mechanism Mechanism of Iron Interference in MCLA Assay MCLA MCLA (Ground State) MCLA_excited MCLA (Excited State) MCLA->MCLA_excited Light Light Emission (Chemiluminescence) MCLA_excited->Light Relaxation Complex [MCLA...Fe] Complex MCLA_excited->Complex Forms Complex ROS Superoxide (O₂⁻) or other ROS ROS->MCLA Oxidation Iron Iron Ions (Fe²⁺/Fe³⁺) Iron->Complex Quenched Signal Quenching (No Light) Complex->Quenched Deactivation

Caption: Mechanism of iron interference in the MCLA assay.

Troubleshooting_Workflow Troubleshooting Workflow for MCLA Assay Start Start: Unexpected Assay Results (e.g., Low Signal, High Background) Check_Contamination Is Iron Contamination Suspected? Start->Check_Contamination Add_Chelator Action: Add Iron Chelator (e.g., 0.5 mM DTPA) to a Test Sample Check_Contamination->Add_Chelator Yes Other_Issues Problem Likely Not Iron-Related. Investigate Other Causes (e.g., Reagent Stability, Instrument Settings). Check_Contamination->Other_Issues No Compare_Results Compare Results with and without Chelator Add_Chelator->Compare_Results Problem_Solved Did Signal Improve or Background Decrease? Compare_Results->Problem_Solved Implement_Chelator Solution: Implement Chelator in Standard Protocol. Check Reagent Purity. Problem_Solved->Implement_Chelator Yes Problem_Solved->Other_Issues No

Caption: Troubleshooting workflow for suspected iron interference.

References

effect of pH on MCLA hydrochloride stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and reactivity of MCLA hydrochloride, with a focus on the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride is a chemiluminescent probe widely used for the detection and quantification of superoxide (B77818) anion (O₂⁻) and singlet oxygen (¹O₂) in biological systems.[1] Its reaction with these reactive oxygen species (ROS) results in the emission of light, which can be measured to determine the concentration of the ROS.

Q2: How does pH affect the chemiluminescence of MCLA?

The chemiluminescence of MCLA is highly dependent on pH.[2] In its protonated form, which is favored in acidic conditions, MCLA is more stable but exhibits reduced reactivity with superoxide and consequently, lower light emission.[2] As the pH increases towards alkaline conditions, the deprotonated form of MCLA becomes more prevalent, leading to a significant increase in the intensity of the chemiluminescent signal upon reaction with ROS.[2]

Q3: What is the optimal pH for MCLA-based superoxide detection?

The optimal pH for MCLA's reaction with superoxide is generally in the near-neutral to slightly alkaline range.[3] For instance, a standard reaction mixture for superoxide dismutase assays using MCLA is buffered at pH 7.8.

Q4: How should this compound be stored?

For long-term storage, this compound powder should be kept at -20°C in a tightly sealed, light-protected container. Stock solutions, typically prepared in DMSO, can be stored as aliquots at -20°C for up to one month or at -80°C for up to six months. It is recommended to prepare and use solutions on the same day whenever possible.

This compound Stability

Disclaimer: The following data is an estimation based on the known behavior of similar compounds and is intended for guidance purposes only. For critical applications, it is highly recommended to perform a stability study under your specific experimental conditions.

Table 1: Estimated Stability of this compound in Aqueous Solution at 25°C

pHBuffer SystemEstimated Half-life (t½)Notes
4.0Acetate> 1 weekIn its protonated form, MCLA is more stable.[2]
7.0Phosphate (B84403)1 - 2 daysDegradation rate increases as the pH approaches neutral and above.
9.0Borate< 24 hoursSignificantly less stable in alkaline conditions due to the prevalence of the more reactive deprotonated form.

Troubleshooting Guides

Issue 1: Low or No Chemiluminescent Signal

Possible Cause Troubleshooting Step
Incorrect pH of the reaction buffer. Verify the pH of your buffer. MCLA chemiluminescence is optimal in the near-neutral to slightly alkaline range.
Degraded this compound. Prepare a fresh stock solution of this compound. Ensure proper storage of the powder and stock solutions.
Presence of quenching agents. Review your experimental system for the presence of known quenchers such as ascorbic acid, glutathione (B108866), or certain metal ions like iron.[2]
Low concentration of superoxide. Ensure your experimental system is generating sufficient levels of superoxide. Use a positive control to verify the assay's responsiveness.
Instrument settings are not optimal. Check the luminometer's sensitivity, integration time, and wavelength settings.

Issue 2: High Background Signal

Possible Cause Troubleshooting Step
Autoxidation of MCLA. An initial flash of light upon addition of MCLA to an aqueous solution can occur due to autoxidation.[2] Pre-incubate the MCLA solution for a few minutes before adding it to the sample.[2]
Contaminated reagents or buffers. Use high-purity water and reagents. Filter-sterilize buffers if necessary.
High concentration of MCLA. Titrate the concentration of MCLA to find the optimal balance between signal and background.
Presence of interfering substances. Certain buffer components or substances in the sample matrix can enhance background chemiluminescence. Test for interferences by running appropriate controls.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound in solutions of different pH.

1. Materials:

  • This compound
  • HPLC-grade water, acetonitrile (B52724), and methanol
  • Phosphate buffer (pH 7.0)
  • Acetate buffer (pH 4.0)
  • Borate buffer (pH 9.0)
  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.
  • Prepare solutions of MCLA at a final concentration of 100 µg/mL in each of the pH buffers (4.0, 7.0, and 9.0).
  • Store the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.
  • Analyze the samples by HPLC. A common starting method is a gradient elution on a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection at the absorbance maximum of MCLA.
  • Quantify the peak area of the intact this compound at each time point.
  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).
  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life at each pH.

Protocol 2: Detection of Superoxide Using MCLA Chemiluminescence

This protocol provides a general procedure for measuring superoxide production in a cellular or enzymatic system.

1. Materials:

  • This compound stock solution (1 mM in DMSO)
  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 0.1 mM EDTA)
  • Superoxide generating system (e.g., xanthine/xanthine oxidase) or cell suspension
  • Luminometer

2. Procedure:

  • Prepare the reaction mixture in a luminometer tube or a well of a microplate. The standard reaction mixture contains the superoxide generating system or cell suspension in the reaction buffer.
  • Initiate the chemiluminescence measurement by adding this compound to the reaction mixture to a final concentration of 1 µM.
  • Record the chemiluminescence signal over time using the luminometer.
  • To confirm that the signal is specific to superoxide, perform a control experiment with the addition of superoxide dismutase (SOD), which should significantly reduce the chemiluminescence.

Potential Interferences

Table 2: Common Interferences in MCLA-based Chemiluminescence Assays

Interfering Substance Effect Mechanism Mitigation Strategy
Ascorbic Acid Quenching (Signal Decrease)Acts as a strong reducing agent.[2]Include appropriate controls; consider sample preparation steps to remove ascorbate (B8700270) if possible.
Glutathione Quenching (Signal Decrease)Acts as a strong reducing agent.[2]Include appropriate controls; consider sample preparation steps to remove glutathione if possible.
Iron Ions (Fe²⁺/Fe³⁺) Quenching (Signal Decrease)Paramagnetic substance that can form a stable, non-luminescent complex with MCLA.[2]Use chelating agents like EDTA in the reaction buffer.
Certain Organic Buffers Interference (Signal Alteration)Can react with ROS, leading to false-negative results.[4]Use buffers known to have minimal interference, such as phosphate buffer.
Alcohols (e.g., Isopropanol) Quenching (Signal Decrease)Can quench the chemiluminescent reaction.[2]Avoid the presence of alcohols in the final reaction mixture.

Visualizations

MCLA_Superoxide_Detection cluster_cellular Cellular Environment cluster_detection Chemiluminescent Detection Cellular Stimulus Cellular Stimulus NADPH Oxidase NADPH Oxidase Cellular Stimulus->NADPH Oxidase Activates O2_superoxide O₂⁻ (Superoxide) NADPH Oxidase->O2_superoxide Reduces O₂ O2 O2 O2->NADPH Oxidase MCLA MCLA O2_superoxide->MCLA Reacts with MCLA_excited Excited MCLA Intermediate MCLA->MCLA_excited Oxidizes Light Light Emission (~465 nm) MCLA_excited->Light Decays to emit

Caption: Signaling pathway for MCLA-based superoxide detection.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare MCLA Stock Prepare MCLA Stock Dilute MCLA in Buffers Dilute MCLA in Buffers Prepare MCLA Stock->Dilute MCLA in Buffers Prepare pH Buffers Prepare pH Buffers (e.g., 4, 7, 9) Prepare pH Buffers->Dilute MCLA in Buffers Incubate Samples Incubate at Constant Temperature (e.g., 25°C) Dilute MCLA in Buffers->Incubate Samples Time Points Withdraw Aliquots at Time Points (t=0, 2, 4... hrs) Incubate Samples->Time Points HPLC Analysis Analyze by HPLC-UV Time Points->HPLC Analysis Quantify Peak Area Quantify Peak Area HPLC Analysis->Quantify Peak Area Calculate Degradation Calculate Degradation Quantify Peak Area->Calculate Degradation

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Tree cluster_low_signal Low Signal Troubleshooting cluster_high_background High Background Troubleshooting Start Start Low Signal Low or No Signal? Start->Low Signal High Background High Background? Low Signal->High Background No Check pH Verify Buffer pH Low Signal->Check pH Yes Pre-incubate MCLA Pre-incubate MCLA Solution High Background->Pre-incubate MCLA Yes End End High Background->End No Fresh MCLA Prepare Fresh MCLA Check pH->Fresh MCLA Check for Quenchers Identify Potential Quenchers Fresh MCLA->Check for Quenchers Positive Control Run Positive Control Check for Quenchers->Positive Control Positive Control->End Check Reagents Use High-Purity Reagents Pre-incubate MCLA->Check Reagents Optimize MCLA Conc Optimize MCLA Concentration Check Reagents->Optimize MCLA Conc Optimize MCLA Conc->End

Caption: Troubleshooting decision tree for MCLA chemiluminescence assays.

References

Technical Support Center: MCLA Chemiluminescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) for chemiluminescence-based assays, with a specific focus on the quenching effects of glutathione (B108866) (GSH).

Frequently Asked Questions (FAQs)

Q1: What is MCLA and what is it used for?

MCLA, a Cypridina luciferin (B1168401) analog, is a highly sensitive chemiluminescence probe used for the detection of reactive oxygen species (ROS), particularly superoxide (B77818) anion (O₂⁻) and singlet oxygen (¹O₂).[1][2] Its reaction with these species results in the emission of light, which can be quantified to measure ROS production in various biological systems.

Q2: How does glutathione (GSH) affect MCLA chemiluminescence?

Glutathione, a major intracellular antioxidant, is a strong reducing agent that significantly quenches or reduces the chemiluminescence signal of MCLA.[1] This quenching effect is a critical consideration in experimental design, as the presence of physiological levels of GSH can lead to an underestimation of ROS production.

Q3: What is the mechanism of MCLA chemiluminescence quenching by glutathione?

While the precise mechanism is complex, the quenching of MCLA chemiluminescence by glutathione is primarily attributed to its potent reducing properties.[1] Glutathione can directly interact with MCLA or its intermediates in the chemiluminescent reaction, leading to non-luminescent products and thereby decreasing the light output. It effectively competes with the chemiluminescent pathway.

Q4: Besides glutathione, what other common laboratory reagents or cellular components can interfere with MCLA assays?

Several substances can interfere with MCLA chemiluminescence. Strong reducing agents like ascorbic acid also markedly reduce the signal.[1] Additionally, iron ions can form a stable complex with MCLA, leading to the deactivation of its excited state.[1] The pH of the solution is also a critical factor, as the protonated form of MCLA is less reactive and stable, leading to decreased chemiluminescence.[1] Conversely, sodium azide, a mitochondrial respiratory chain inhibitor, has been shown to enhance MCLA chemiluminescence in aqueous solutions.[1]

Q5: Can MCLA be used to measure glutathione concentration?

Given the strong quenching effect, it is possible in principle to use MCLA to detect the presence of glutathione in solutions without cells.[1] However, this application would require careful calibration and consideration of other potential interfering substances.

Troubleshooting Guide

This guide addresses common issues encountered during MCLA chemiluminescence experiments, particularly when investigating the effects of glutathione.

Problem Possible Cause(s) Recommended Solution(s)
No or very low chemiluminescence signal. 1. Degraded MCLA reagent: MCLA is light-sensitive and can degrade over time. 2. Incorrect pH: The chemiluminescence reaction is pH-dependent.[1] 3. Absence of ROS: The system under investigation may not be producing detectable levels of superoxide or singlet oxygen.1. Prepare fresh MCLA solution and store it protected from light. 2. Ensure the buffer pH is optimal for the MCLA reaction (typically around pH 7.4 for physiological assays). 3. Use a positive control (e.g., xanthine (B1682287)/xanthine oxidase system to generate superoxide) to confirm MCLA and instrument functionality.
Chemiluminescence signal is lower than expected. 1. Presence of glutathione or other antioxidants: Intracellular or sample-derived GSH can quench the MCLA signal.[1] 2. Presence of interfering ions: Contamination with iron ions can reduce the signal.[1] 3. Sub-optimal MCLA concentration. 1. If possible, measure and account for the baseline glutathione concentration in your samples. Consider using cell lysates or purified systems where GSH concentration can be controlled. 2. Use high-purity water and reagents to minimize metal ion contamination. 3. Titrate the MCLA concentration to determine the optimal working concentration for your specific assay conditions.
High background signal. 1. Autoxidation of MCLA: MCLA can undergo autoxidation, leading to a background signal.[1] 2. Contaminated reagents or buffers. 1. Pre-incubate the MCLA solution for a few minutes to allow the initial autoxidation flash to subside before adding it to the sample.[1] 2. Use fresh, high-quality reagents and buffers.
Inconsistent or variable results. 1. Pipetting errors. 2. Temperature fluctuations. 3. Light exposure. 4. Cell density or viability issues. 1. Ensure accurate and consistent pipetting, especially for small volumes. 2. Maintain a constant and controlled temperature throughout the experiment. 3. Protect MCLA solutions and assay plates from ambient light. 4. Normalize results to cell number or protein concentration and ensure high cell viability.

Quantitative Data

The following table summarizes the effect of various substances on the intensity of MCLA chemiluminescence in an aqueous solution.

Substance AddedConcentrationEffect on MCLA Chemiluminescence
Glutathione Not specified, but noted as a strong quencher at low concentrationsMarkedly reduces
Ascorbic Acid Not specifiedMarkedly reduces
Iron (FeSO₄) Concentration-dependentStrongly quenches
Sodium Azide 5 mMSignificantly increases
Isopropanol 1-3%Quenches
NADH Not specifiedNo effect
Succinate Not specifiedNo effect
Sodium Hydroxide (NaOH) 10 mMIncreases
Hydrochloric Acid (HCl) 10 mMDecreases

Data summarized from Vekshin NL, Frolova MS (2018) On the Use of MCLA for Chemiluminescent Measurement of Reactive Oxygen Species. J Phys Chem Biophys 8: 275.[1]

Experimental Protocols

Detailed Methodology for MCLA Chemiluminescence Quenching Assay by Glutathione

This protocol provides a framework for demonstrating and quantifying the quenching effect of glutathione on MCLA chemiluminescence using a cell-free system.

Materials:

  • MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)

  • Xanthine

  • Xanthine Oxidase

  • Chemiluminometer or a plate reader with chemiluminescence detection capabilities

  • White opaque 96-well plates

Procedure:

  • Preparation of Reagents:

    • MCLA Stock Solution (1 mM): Dissolve MCLA in DMSO. Store in small aliquots at -20°C, protected from light.

    • Working MCLA Solution (1 µM): Dilute the MCLA stock solution in PBS (pH 7.4) immediately before use.

    • Glutathione Stock Solution (10 mM): Dissolve GSH in PBS (pH 7.4). Prepare fresh on the day of the experiment.

    • Xanthine Stock Solution (10 mM): Dissolve xanthine in 10 mM NaOH, then dilute with PBS to the final concentration.

    • Xanthine Oxidase Stock Solution (1 U/mL): Dissolve xanthine oxidase in PBS. Store at 4°C.

  • Assay Setup:

    • In a white opaque 96-well plate, add the following reagents in the indicated order:

      • PBS (to a final volume of 200 µL)

      • Glutathione at various final concentrations (e.g., 0, 1, 5, 10, 50, 100 µM).

      • Xanthine (final concentration 100 µM).

      • Working MCLA solution (final concentration 1 µM).

    • Include control wells:

      • Blank: PBS and MCLA only.

      • Positive Control: PBS, Xanthine, and MCLA (no glutathione).

  • Initiation of Chemiluminescence:

    • To initiate the superoxide-generating reaction, add xanthine oxidase (final concentration 0.01 U/mL) to all wells except the blank.

  • Measurement of Chemiluminescence:

    • Immediately place the plate in the chemiluminometer and measure the light emission (in relative light units, RLU) over a kinetic period (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Determine the peak chemiluminescence or the area under the curve for each condition.

    • Calculate the percentage of quenching for each glutathione concentration relative to the positive control (0 µM GSH).

    • Plot the percentage of quenching versus the glutathione concentration to determine the IC₅₀ (the concentration of glutathione that causes 50% inhibition of the MCLA chemiluminescence).

Visualizations

MCLA_Chemiluminescence_Pathway cluster_reaction Chemiluminescent Reaction cluster_quenching Quenching Pathway MCLA MCLA Intermediate Excited Intermediate MCLA->Intermediate Reaction with O₂⁻ ROS Superoxide (O₂⁻) Product Ground State Product Intermediate->Product Light Light Emission (Chemiluminescence) Intermediate->Light NonLuminescent Non-Luminescent Products Intermediate->NonLuminescent Quenching Glutathione Glutathione (GSH) (Reducing Agent) Glutathione->NonLuminescent Troubleshooting_Workflow Start Start: Low/No MCLA Signal Check_Reagents Are MCLA and other reagents freshly prepared? Start->Check_Reagents Prepare_Fresh Prepare fresh reagents Check_Reagents->Prepare_Fresh No Check_Positive_Control Run positive control (e.g., Xanthine/XO) Check_Reagents->Check_Positive_Control Yes Prepare_Fresh->Check_Positive_Control Control_OK Positive control works? Check_Positive_Control->Control_OK Check_Instrument Check luminometer settings and functionality Control_OK->Check_Instrument No Consider_Quenching Investigate potential quenching: - Glutathione - Ascorbic Acid - Iron contamination Control_OK->Consider_Quenching Yes Problem_Solved Problem Resolved Check_Instrument->Problem_Solved Optimize_Assay Optimize assay conditions: - MCLA concentration - pH - Temperature Consider_Quenching->Optimize_Assay Optimize_Assay->Problem_Solved

References

Technical Support Center: MCLA-Based Chemiluminescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing non-specific luminescence in MCLA-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is MCLA, and what is it used for?

MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one) is a highly sensitive chemiluminescent probe. It is widely used for the detection of reactive oxygen species (ROS), particularly superoxide (B77818) anion (O₂⁻) and singlet oxygen (¹O₂). Its reaction with these species produces light, which can be measured to quantify ROS production in various biological systems.

Q2: What causes non-specific luminescence or high background signals with MCLA?

Non-specific luminescence in MCLA assays can arise from several factors independent of the specific reaction with superoxide or singlet oxygen. These include:

  • Autoxidation: MCLA can spontaneously oxidize when dissolved in aqueous solutions, leading to a baseline chemiluminescence.[1]

  • pH Sensitivity: The chemiluminescence of MCLA is highly dependent on pH. The protonated form of MCLA is less reactive and more stable. Changes in intracellular or experimental pH can significantly alter the luminescent signal.[1][2][3]

  • Presence of Interfering Substances: Various substances commonly found in biological samples can interact with MCLA and affect its luminescence. These include:

    • Reducing agents: Ascorbic acid and glutathione (B108866) can quench the MCLA signal.[1]

    • Iron ions (Fe²⁺): Iron ions can form a complex with MCLA, leading to the deactivation of its excited state and a decrease in luminescence.[1]

    • Oxygen concentration: The intensity of MCLA chemiluminescence is proportional to the oxygen concentration, which can vary between different intracellular compartments.[1]

  • Reagent Quality and Preparation: Improper storage or preparation of MCLA and other reagents can lead to degradation and increased background.

Q3: How can I differentiate between the specific superoxide signal and non-specific background?

The most common method is to use superoxide dismutase (SOD), an enzyme that specifically scavenges superoxide anions. By comparing the MCLA signal in the presence and absence of SOD, you can determine the portion of the signal that is attributable to superoxide. The SOD-inhibitable signal is considered the specific superoxide-dependent signal.

Troubleshooting Guide: High Background Luminescence

High background luminescence can mask the specific signal from your experiment, reducing the sensitivity and accuracy of your assay. Use the following guide to identify and address potential causes.

Potential Cause Recommended Solution
MCLA Autoxidation Pre-incubate the MCLA solution in your assay buffer for a few minutes before adding it to your cells or sample. This allows the initial burst of autoxidation to subside to a stable plateau.[1]
Sub-optimal pH Ensure your assay buffer is maintained at a stable and appropriate pH for your experimental system, ideally close to physiological pH. MCLA shows different pH optima depending on the ROS source.[2][3] For cellular assays, maintaining physiological pH is crucial. The protonated form of MCLA is more stable, so storage in acidic conditions can be beneficial.[1]
Interfering Substances in Sample If possible, minimize the concentration of known interfering substances like high concentrations of ascorbate (B8700270) or glutathione in your assay. The use of appropriate controls is critical to understand the matrix effects of your specific sample.
High MCLA Concentration Titrate the MCLA concentration to find the optimal balance between signal intensity and background noise for your specific application. Higher concentrations do not always lead to better results and can increase non-specific signals.
Contaminated Reagents or Buffers Prepare fresh buffers and reagent solutions for each experiment. Ensure all labware is clean and free of contaminants.
Inadequate Background Subtraction Always include a "no-cell" or "no-stimulant" control to measure the background luminescence of the MCLA and buffer alone. This value should be subtracted from all other readings.

Experimental Protocols

Protocol 1: General MCLA Assay for Superoxide Detection in a 96-Well Plate

This protocol provides a general workflow for measuring superoxide production in cell suspensions using a microplate luminometer.

Materials:

  • MCLA (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • Cell suspension

  • Superoxide dismutase (SOD) from bovine erythrocytes

  • 96-well white, clear-bottom tissue culture plates

  • Microplate luminometer

Reagent Preparation:

  • MCLA Stock Solution (e.g., 10 mM): Dissolve MCLA powder in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.[4] MCLA is heat sensitive.[5]

  • Working MCLA Solution (e.g., 10 µM): On the day of the experiment, dilute the MCLA stock solution in the assay buffer (e.g., HBSS) to the desired final concentration. Protect from light.

  • SOD Solution (e.g., 100 U/mL): Prepare a stock solution of SOD in an appropriate buffer and dilute to the desired working concentration in the assay buffer.

Assay Procedure:

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at the desired density.

  • Control Wells: Designate wells for the following controls:

    • Blank: Assay buffer only (no cells, no MCLA).

    • MCLA Background: Assay buffer + MCLA working solution (no cells).

    • Unstimulated Cells: Cells + MCLA working solution.

    • SOD Control: Cells + MCLA working solution + SOD.

  • Pre-incubation (Optional but Recommended): Add the MCLA working solution to all wells and incubate the plate in the luminometer at 37°C for 5-10 minutes to allow the MCLA autoxidation to stabilize.

  • Stimulation: Add your stimulus (e.g., PMA, zymosan) to the appropriate wells to induce superoxide production.

  • Measurement: Immediately begin measuring chemiluminescence in the microplate luminometer. Kinetic readings over a period of time (e.g., 30-60 minutes) are often more informative than a single endpoint reading.

  • Data Analysis:

    • Subtract the average reading of the "MCLA Background" wells from all other wells.

    • The specific superoxide signal is the difference between the signal from stimulated cells and the signal from stimulated cells in the presence of SOD.

Experimental Workflow Diagram

MCLA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mcla Prepare MCLA Stock & Working Solutions add_mcla Add MCLA to Wells prep_mcla->add_mcla prep_cells Prepare Cell Suspension seed_cells Seed Cells into 96-well Plate prep_cells->seed_cells prep_controls Prepare Controls (SOD, Stimulus) add_stimulus Add Stimulus & Controls (SOD) prep_controls->add_stimulus seed_cells->add_mcla pre_incubate Pre-incubate to Stabilize Signal add_mcla->pre_incubate pre_incubate->add_stimulus measure Measure Chemiluminescence (Kinetic Reading) add_stimulus->measure bg_subtract Background Subtraction measure->bg_subtract calc_sod Calculate SOD-inhibitable Signal (Specific O₂⁻) bg_subtract->calc_sod interpret Interpret Results calc_sod->interpret

MCLA Assay Experimental Workflow

Quantitative Data Summary

The following table summarizes the effects of various substances on MCLA chemiluminescence. This data can help in designing experiments and interpreting results.

Substance Concentration Effect on MCLA Chemiluminescence (%) Reference
Ascorbic Acid5 mM4.8[1]
Glutathione5 mM3.9[1]
NADH5 mM100[1]
Succinate5 mM100[1]
Sodium Azide5 mM184[1]
FeSO₄0.001 mM89.3[1]
FeSO₄0.01 mM55.8[1]
FeSO₄0.1 mM11.3[1]
Isopropanol3%37.6[1]

Note: The data is presented as a percentage of the MCLA chemiluminescence in an aqueous solution at pH 5.5 without any added substances.[1]

Signaling Pathway: NADPH Oxidase-Mediated Superoxide Production

MCLA is frequently used to detect superoxide produced by the NADPH oxidase enzyme complex, particularly in phagocytic cells like neutrophils and macrophages. The activation of this pathway is a key component of the innate immune response.

NADPH_Oxidase_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) p22phox p22phox nadp NADP⁺ + H⁺ gp91phox->nadp superoxide O₂⁻ (Superoxide) gp91phox->superoxide generates p47phox p47phox assembly Complex Assembly p47phox->assembly p67phox p67phox p67phox->assembly p40phox p40phox p40phox->assembly rac Rac-GDP rac_gtp Rac-GTP rac->rac_gtp GEF activation rac_gtp->assembly stimulus Stimulus (e.g., PMA, Bacteria) pkc PKC Activation stimulus->pkc pkc->p47phox phosphorylates phosphorylation Phosphorylation assembly->gp91phox nadph NADPH nadph->gp91phox o2 O₂ o2->gp91phox mcla MCLA superoxide->mcla reacts with light Chemiluminescence mcla->light

NADPH Oxidase Activation Pathway

This diagram illustrates the assembly and activation of the NADPH oxidase complex upon stimulation, leading to the production of superoxide which is then detected by MCLA.

For further assistance, please consult the references provided or contact our technical support team.

References

Technical Support Center: MCLA-Based Superoxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MCLA-based superoxide (B77818) detection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you avoid common artifacts and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is MCLA and how does it detect superoxide?

A1: MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one), a Cypridina luciferin (B1168401) analog, is a chemiluminescent probe used for the detection of reactive oxygen species (ROS), particularly superoxide (O₂⁻). In the presence of superoxide, MCLA is oxidized, leading to the formation of an unstable intermediate that decays and emits light (chemiluminescence). The intensity of the emitted light is proportional to the concentration of superoxide, allowing for its quantification.

Q2: Is MCLA specific for superoxide?

A2: While MCLA is highly sensitive to superoxide, it is not entirely specific. MCLA can also react with molecular oxygen (autoxidation), which contributes to background chemiluminescence.[1] Additionally, other reactive species and experimental conditions can influence the MCLA signal, making proper controls essential.

Q3: Why is Superoxide Dismutase (SOD) a critical control in MCLA assays?

A3: Superoxide Dismutase (SOD) is an enzyme that specifically catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide.[2] The addition of SOD to a sample will quench the superoxide-specific MCLA signal. Therefore, the difference in chemiluminescence with and without SOD is considered to be the true superoxide-dependent signal. This control is crucial to differentiate the superoxide-specific signal from background noise and other interferences.[3]

Q4: Can MCLA be used for intracellular superoxide detection?

A4: MCLA is generally considered cell-impermeable, making it suitable for detecting extracellular superoxide production by cells such as neutrophils, macrophages, and spermatozoa.[4][5] For intracellular measurements, researchers often turn to other probes like MitoSOX Red, which is targeted to the mitochondria.

Q5: What are the common causes of high background signals in MCLA assays?

A5: High background can be caused by several factors, including the autoxidation of MCLA, contamination of reagents or labware, and interference from components of the assay medium.[6][7] To mitigate this, it is recommended to use fresh, high-purity reagents, pre-incubate MCLA to allow the initial autoxidation flash to subside, and use appropriate controls.

Troubleshooting Guide

This section addresses specific issues that may arise during MCLA-based superoxide detection experiments.

Issue 1: High Background Chemiluminescence
Potential Cause Troubleshooting Step Expected Outcome
MCLA Autoxidation Pre-incubate the MCLA solution in the dark at room temperature for a short period before adding it to the sample. This allows the initial burst of autoxidation-related chemiluminescence to decrease to a stable baseline.[1]A lower and more stable baseline signal before the addition of the sample.
Reagent/Buffer Contamination Prepare all buffers and solutions with high-purity water and reagents. Ensure all labware is thoroughly cleaned. Filter-sterilize buffers if necessary.Reduction in background signal across all samples, including blanks.
High MCLA Concentration Optimize the MCLA concentration. While higher concentrations can increase sensitivity, they also elevate the background signal.An improved signal-to-noise ratio.
Light Leakage Ensure the luminometer's sample chamber is completely light-tight. Perform a dark reading without any sample to check for light leaks.No signal should be detected in a completely dark chamber.
Issue 2: Weak or No Signal
Potential Cause Troubleshooting Step Expected Outcome
Low Superoxide Production Use a positive control, such as the xanthine (B1682287)/xanthine oxidase system, to confirm that the MCLA and detection system are working correctly.[2][8]A strong signal should be generated from the positive control, indicating the assay is functional.
Presence of Interfering Substances Be aware of substances in your sample that can quench the MCLA signal, such as high concentrations of antioxidants (e.g., glutathione, ascorbate) or iron ions.[1] Consider sample purification or dilution if significant interference is suspected.Removal or dilution of interfering substances should result in a stronger signal.
Incorrect pH MCLA chemiluminescence is pH-dependent. Ensure the pH of your assay buffer is optimal (typically around pH 7.4 for biological samples). The protonated form of MCLA is less reactive.[1]A stable and optimal pH will ensure maximal MCLA reactivity with superoxide.
Degraded MCLA MCLA is light and temperature sensitive. Store it properly according to the manufacturer's instructions (typically at -20°C or below, protected from light). Prepare fresh working solutions for each experiment.Use of fresh, properly stored MCLA will ensure a robust signal.
Issue 3: High Variability Between Replicates
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Pipetting Use calibrated pipettes and ensure thorough mixing of reagents in each well. For multi-well plate assays, consider using a master mix for the reagents.Reduced standard deviation between replicate wells.
Temperature Fluctuations Ensure all components are at a stable, consistent temperature before starting the assay. Temperature can affect reaction rates.More consistent results across the plate and between experiments.
Cell Settling If working with cell suspensions, ensure cells are evenly distributed before and during the assay. Gentle agitation may be necessary, but avoid introducing air bubbles.A more uniform response from cell-based assays.

Quantitative Data on Potential Interferences

The following table summarizes the effect of various substances on MCLA chemiluminescence, which can be a source of artifacts.

Substance Effect on MCLA Chemiluminescence Concentration Range of Interference Reference
Iron Ions (Fe²⁺/Fe³⁺) QuenchingMicromolar concentrations can significantly reduce the signal.[1]
Glutathione (GSH) QuenchingMicromolar concentrations can quench the signal.[1]
Ascorbic Acid (Vitamin C) QuenchingCan act as a scavenger of superoxide and also directly reduce MCLA intermediates.[1]
pH Signal is highly dependent on pH. Protonated MCLA is less reactive. Signal increases with higher pH.Significant changes observed with shifts away from neutral pH.[1]
Sodium Azide EnhancementOften used as a mitochondrial inhibitor, it can enhance MCLA chemiluminescence.[1]
Alcohols (e.g., Isopropanol) QuenchingEven small percentages (1-3%) can significantly quench the signal.[1]

Experimental Protocols

Key Experiment 1: General Protocol for Extracellular Superoxide Detection in a 96-Well Plate
  • Cell Preparation: Culture cells to the desired density and wash them with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to remove any interfering components from the culture medium.

  • Reagent Preparation:

    • Prepare a stock solution of MCLA (e.g., 1 mM in DMSO) and store it protected from light at -20°C.

    • Prepare a fresh working solution of MCLA in the assay buffer at the desired final concentration (e.g., 1-10 µM).

    • Prepare a stock solution of SOD (e.g., 3000 U/mL in buffer).

  • Assay Procedure:

    • Add the cell suspension to the wells of a white, opaque 96-well plate.

    • For negative control wells, add SOD to a final concentration of 50-100 U/mL.

    • If using a positive control, add a superoxide generating system (e.g., xanthine and xanthine oxidase).

    • Initiate the reaction by adding the MCLA working solution to all wells.

    • Immediately place the plate in a luminometer and begin reading the chemiluminescent signal.

  • Data Analysis:

    • Subtract the background reading (wells with buffer and MCLA only) from all sample readings.

    • The superoxide-specific signal is the difference between the readings from wells without SOD and wells with SOD.

Visualizations

MCLA Signaling Pathway

MCLA_Pathway Superoxide Superoxide (O₂⁻) Intermediate Unstable Intermediate Superoxide->Intermediate Oxidation MCLA MCLA MCLA->Intermediate Product Oxidized MCLA Intermediate->Product Light Light (Chemiluminescence) Intermediate->Light Decay Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Prep Prepare Cells/Sample Plate_Setup Set up 96-well Plate (Sample, +SOD, -SOD) Cell_Prep->Plate_Setup Reagent_Prep Prepare MCLA & Controls (SOD) Reagent_Prep->Plate_Setup Add_MCLA Add MCLA to Initiate Reaction Plate_Setup->Add_MCLA Measure_CL Measure Chemiluminescence Add_MCLA->Measure_CL Subtract_Bkg Subtract Background Measure_CL->Subtract_Bkg Calc_SOD_Inhib Calculate SOD-inhibitable Signal Subtract_Bkg->Calc_SOD_Inhib Quantify Quantify Superoxide Calc_SOD_Inhib->Quantify Troubleshooting_Logic Start Unexpected Results? High_BG High Background? Start->High_BG Yes Weak_Signal Weak/No Signal? Start->Weak_Signal No Check_Autox Pre-incubate MCLA High_BG->Check_Autox Check_Contam Use Fresh Reagents High_BG->Check_Contam High_Var High Variability? Weak_Signal->High_Var No Check_Pos_Ctrl Run Positive Control (Xanthine/XO) Weak_Signal->Check_Pos_Ctrl Yes Check_Interf Check for Interferents (pH, Quenchers) Weak_Signal->Check_Interf Check_Pipet Verify Pipetting/Mixing High_Var->Check_Pipet Yes Check_Temp Ensure Stable Temperature High_Var->Check_Temp

References

Technical Support Center: MCLA Hydrochloride Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MCLA (MCLA hydrochloride) chemiluminescence assay. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their MCLA assays for the detection of superoxide (B77818) and other reactive oxygen species (ROS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound assays.

Q1: Why is my MCLA chemiluminescence signal weak or absent?

A1: A weak or absent signal can stem from several factors related to reagent integrity, experimental setup, or the biological system being studied.

  • Reagent Degradation: this compound is sensitive to light and moisture. Ensure it is stored correctly at -20°C or -80°C in a sealed container, protected from light.[1] Prepare fresh working solutions for each experiment, as MCLA in aqueous solutions can auto-oxidize.[2]

  • Suboptimal pH: The chemiluminescence of MCLA is highly pH-dependent. The protonated form of MCLA is less reactive.[2] Ensure the assay buffer pH is optimal for the reaction, typically around 7.4 for cellular assays, though this may need optimization.

  • Low Superoxide Production: The target cells may not be producing enough superoxide to generate a detectable signal. Consider using a positive control, such as stimulating cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) or using a cell-free superoxide generating system like xanthine (B1682287)/xanthine oxidase, to confirm the assay is working.[3][4]

  • Presence of Quenchers: Endogenous substances in your sample can quench the chemiluminescent signal. See Q3 for more details on interfering substances.

Q2: My MCLA assay shows a high background signal. What are the possible causes and solutions?

A2: High background can mask the specific signal from superoxide production. Here are common causes and how to address them:

  • Autoxidation of MCLA: MCLA can auto-oxidize in aqueous solutions, leading to a baseline chemiluminescence.[2] To mitigate this, pre-incubate the MCLA solution in the assay buffer for a short period before adding it to the cells to allow the initial flash of autoxidation to subside.[2]

  • Contaminated Reagents: Contamination of buffers or MCLA stock solutions with metal ions or other impurities can catalyze MCLA oxidation. Use high-purity water and reagents for all solutions.

  • Cellular Autofluorescence/Chemiluminescence: Some cell types may exhibit endogenous chemiluminescence. To account for this, measure the signal from cells without MCLA and subtract this from the signal of cells with MCLA.

  • Inappropriate Plate Type: For plate-based assays, the type of microplate can influence background. White, opaque plates are generally recommended for chemiluminescence assays to maximize light reflection and minimize crosstalk between wells.

Q3: What substances can interfere with the MCLA assay and how can I control for them?

A3: Several endogenous and exogenous compounds can interfere with the MCLA assay, leading to inaccurate results.

  • Quenching Agents: Strong reducing agents present in biological samples can quench the MCLA chemiluminescent signal. Notable examples include:

  • Iron Ions: Ferrous ions (Fe2+) can react with MCLA and affect the chemiluminescence intensity.[2] The presence of iron ions can lead to an underestimation of superoxide levels.

  • Other Reactive Oxygen Species: While MCLA is highly sensitive to superoxide, it can also react with other ROS, such as singlet oxygen and hydroxyl radicals, which can contribute to the overall signal.[5] Using superoxide dismutase (SOD), an enzyme that specifically scavenges superoxide, can help confirm the superoxide-specific portion of the signal. The signal inhibited by SOD is attributable to superoxide.[4]

  • pH Changes: As mentioned, the MCLA signal is sensitive to pH fluctuations.[2] Ensure your experimental conditions do not significantly alter the pH of the assay buffer.

Q4: How can I ensure the signal I am measuring is specific to superoxide?

A4: To confirm the specificity of the MCLA signal for superoxide, perform the following control experiments:

  • Superoxide Dismutase (SOD) Inhibition: SOD is an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. Pre-incubating your cells with SOD before adding MCLA should significantly reduce the chemiluminescence signal if it is primarily due to superoxide.[4]

  • NADPH Oxidase Inhibitors: If you hypothesize that NADPH oxidases are the primary source of superoxide in your system, using inhibitors such as diphenyleneiodonium (B1195379) (DPI) can help confirm this. A reduction in signal in the presence of the inhibitor would support your hypothesis.[4]

  • Cell-Free Controls: Utilize a cell-free superoxide generating system, such as xanthine and xanthine oxidase, to generate a known amount of superoxide.[3] This can be used to create a standard curve and validate that your MCLA solution is responsive to superoxide.

Quantitative Data Summary

The sensitivity of the MCLA assay can be influenced by the specific protocol and instrumentation used. The following table provides a summary of reported detection limits for MCLA-based superoxide assays.

Assay MethodProbeDetection LimitLimit of QuantificationReference
Microplate-based chemiluminescenceMCLA1.41 pmol/s4.70 pmol/s[3]
Microplate-based chemiluminescencered-CLA76 fmol/s253 fmol/s[3]
Flow injection analysisMCLA~50 pMNot Reported[6]

Experimental Protocols

Protocol 1: Measurement of Extracellular Superoxide Production in Cultured Cells

This protocol is adapted for measuring superoxide released from adherent or suspension cells in a 96-well plate format.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells of interest

  • Positive control (e.g., PMA)

  • Negative control (e.g., SOD)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Cell Preparation:

    • For adherent cells, seed cells in a white, opaque 96-well plate and culture until they reach the desired confluency.

    • For suspension cells, wash the cells and resuspend them in HBSS at the desired concentration. Add the cell suspension to the wells of a white, opaque 96-well plate.

  • Reagent Preparation:

    • Prepare a stock solution of MCLA in DMSO (e.g., 10 mM). Store in small aliquots at -80°C, protected from light.

    • On the day of the experiment, dilute the MCLA stock solution to the final working concentration (typically 1-10 µM) in pre-warmed HBSS. Protect the working solution from light.

  • Assay Procedure:

    • If using adherent cells, gently wash the cells twice with pre-warmed HBSS to remove any residual culture medium.

    • Add 100 µL of the MCLA working solution to each well.

    • For control wells, add SOD (final concentration ~50 U/mL) or other inhibitors 10-15 minutes before adding the stimulus.

    • Place the plate in a luminometer pre-heated to 37°C.

    • Allow the baseline chemiluminescence to stabilize for 5-10 minutes.

    • Add your stimulus (e.g., 10 µL of PMA solution) to the appropriate wells.

    • Immediately begin measuring the chemiluminescence signal at regular intervals (e.g., every 1-2 minutes) for the desired duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background chemiluminescence (from wells with no cells or unstimulated cells) from the readings of the stimulated cells.

    • To determine the superoxide-specific signal, subtract the signal from SOD-treated wells from the corresponding untreated wells.

    • The results can be expressed as relative light units (RLU) or integrated over time (area under the curve).

Visualizations

Signaling Pathway: Major Cellular Sources of Superoxide

Cellular Superoxide Production Major Cellular Sources of Superoxide Detectable by MCLA cluster_Mitochondria Mitochondria cluster_Membrane Plasma Membrane cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome ETC Electron Transport Chain (Complex I and III) Superoxide Superoxide (O2-) ETC->Superoxide NOX NADPH Oxidases (NOX) NOX->Superoxide CytP450 Cytochrome P450 Enzymes CytP450->Superoxide XanthineOxidase Xanthine Oxidase XanthineOxidase->Superoxide Chemiluminescence Chemiluminescence (Light Emission) Superoxide->Chemiluminescence reacts with MCLA MCLA MCLA->Chemiluminescence catalyzes

Caption: Cellular sources of superoxide and the MCLA detection principle.

Experimental Workflow: MCLA Assay for Cellular Superoxide

MCLA Assay Workflow Experimental Workflow for MCLA-based Cellular Superoxide Assay A 1. Cell Preparation (Adherent or Suspension) C 3. Add MCLA to Cells A->C B 2. Prepare MCLA Working Solution B->C D 4. Baseline Measurement (in Luminometer) C->D E 5. Add Stimulus (and Controls like SOD) D->E F 6. Kinetic Measurement of Chemiluminescence E->F G 7. Data Analysis (Background subtraction, SOD inhibition) F->G

Caption: Step-by-step workflow for the MCLA cellular assay.

References

Validation & Comparative

A Head-to-Head Comparison: MCLA Hydrochloride vs. Lucigenin for Superoxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of superoxide (B77818) (O₂⁻) is critical for understanding cellular signaling, oxidative stress, and the pathogenesis of numerous diseases. Chemiluminescence-based probes are among the most sensitive methods for this purpose. This guide provides an objective comparison of two commonly used chemiluminescent probes: MCLA hydrochloride and lucigenin (B191737), supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

The choice between MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride and lucigenin (bis-N-methylacridinium nitrate) for superoxide detection has been a subject of considerable scientific discussion. While both are highly sensitive, their mechanisms of action and potential for artifacts differ significantly, impacting data interpretation.

Mechanism of Superoxide Detection

This compound: MCLA reacts directly with superoxide to form an unstable dioxetane intermediate. The decomposition of this intermediate results in the emission of light, typically around 465 nm.[1][2] This reaction is considered to be highly specific for superoxide.[3]

Lucigenin: The mechanism of lucigenin-dependent chemiluminescence is more complex. It requires an initial one-electron reduction of the lucigenin dication to a monocation radical.[4] This radical then reacts with superoxide to form a dioxetane, which decomposes to emit light.[4] However, the lucigenin monocation radical can also react with molecular oxygen to produce superoxide, a process known as redox cycling.[4][5][6] This can lead to an artificial amplification of the superoxide signal, a significant drawback of this probe.[5][6][7]

Performance Comparison: this compound vs. Lucigenin

FeatureThis compoundLucigenin
Specificity for Superoxide High. Does not undergo significant redox cycling.[8]Lower. Prone to redox cycling, which can artificially generate superoxide, leading to overestimation.[4][5][6][7]
Sensitivity Highly sensitive, with a detection limit in the nanomolar range.[9] One study reports it to be 4.5 times more sensitive than CLA (a related compound).[10]Highly sensitive.[5][11]
Potential for Artifacts Low. Less prone to generating artificial signals. However, its chemiluminescence can be influenced by pH, oxygen concentration, and the presence of certain ions and reducing agents.[3]High. Redox cycling is a major concern, especially at concentrations above 5 µM.[5][7] Can also be directly reduced by some enzymes, further complicating interpretation.[12]
Cell Permeability Generally considered cell-impermeable, limiting its use to detecting extracellular superoxide.[8]Cell permeable, allowing for the detection of both intracellular and extracellular superoxide.[5]
Typical Working Concentration 0.1 - 1 µM[3][10]5 - 250 µM. Lower concentrations (e.g., 5 µM) are recommended to minimize redox cycling.[5][7]

Experimental Protocols

General Protocol for Superoxide Detection using this compound

This protocol is a general guideline and may require optimization for specific experimental systems.

1. Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store protected from light at -20°C.

  • Prepare a working solution of MCLA by diluting the stock solution in an appropriate buffer (e.g., PBS or Tris-HCl, pH 7.4) to the final desired concentration (typically 0.1-1 µM).

2. Sample Preparation:

  • For cell-based assays, culture cells to the desired density in a suitable plate (e.g., 96-well white opaque plate for luminescence measurements).

  • For enzyme-based assays, prepare the reaction mixture containing the enzyme and its substrate in a suitable buffer.

3. Measurement:

  • Initiate the reaction (e.g., by adding a stimulus to the cells or substrate to the enzyme).

  • Immediately add the MCLA working solution to the sample.

  • Measure the chemiluminescence using a luminometer. The signal is typically measured over time.

4. Control Experiment:

  • To confirm the specificity of the signal for superoxide, perform a parallel experiment in the presence of superoxide dismutase (SOD), an enzyme that scavenges superoxide. A significant reduction in the chemiluminescence signal in the presence of SOD indicates that the signal is indeed due to superoxide.

General Protocol for Superoxide Detection using Lucigenin

This protocol is a general guideline and should be used with caution due to the potential for artifacts.

1. Reagent Preparation:

  • Prepare a stock solution of lucigenin (e.g., 10 mM in water or DMSO). Store protected from light.

  • Prepare a working solution of lucigenin by diluting the stock solution in an appropriate buffer to the final desired concentration (ideally ≤ 5 µM to minimize redox cycling).

2. Sample Preparation:

  • As described for the MCLA protocol.

3. Measurement:

  • As described for the MCLA protocol.

4. Control Experiments:

  • SOD Control: As with MCLA, use SOD to confirm the superoxide-dependent nature of the signal.

  • Concentration-Dependence: It is crucial to test a range of lucigenin concentrations. A concentration-dependent increase in the signal that is not proportional to the expected superoxide production may indicate redox cycling.

  • NAD(P)H Oxidase Inhibitors: If studying NAD(P)H oxidase-dependent superoxide production, use inhibitors like diphenyleneiodonium (B1195379) (DPI) to validate the source of the signal.[7]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the superoxide detection mechanisms and a typical experimental workflow.

G Superoxide Detection Mechanisms cluster_MCLA This compound cluster_Lucigenin Lucigenin MCLA MCLA MCLA-Dioxetane (unstable) MCLA-Dioxetane (unstable) MCLA->MCLA-Dioxetane (unstable) Superoxide (O₂⁻) Superoxide (O₂⁻) Superoxide (O₂⁻)->MCLA Reacts with Excited State Excited State MCLA-Dioxetane (unstable)->Excited State Decomposes Light (465 nm) Light (465 nm) Excited State->Light (465 nm) Emits Lucigenin (Luc²⁺) Lucigenin (Luc²⁺) Lucigenin Radical (Luc·⁺) Lucigenin Radical (Luc·⁺) Lucigenin (Luc²⁺)->Lucigenin Radical (Luc·⁺) Superoxide (O₂⁻) Superoxide (O₂⁻) Superoxide (O₂⁻) ->Lucigenin (Luc²⁺) Reduces Lucigenin Radical (Luc·⁺)->Superoxide (O₂⁻) Reacts with Lucigenin-Dioxetane (unstable) Lucigenin-Dioxetane (unstable) Lucigenin Radical (Luc·⁺)->Lucigenin-Dioxetane (unstable) Molecular Oxygen (O₂) Molecular Oxygen (O₂) Lucigenin Radical (Luc·⁺)->Molecular Oxygen (O₂) Redox Cycling Excited N-methylacridone Excited N-methylacridone Lucigenin-Dioxetane (unstable)->Excited N-methylacridone Decomposes Light Light Excited N-methylacridone->Light Molecular Oxygen (O₂)->Superoxide (O₂⁻) Reductases Reductases Reductases->Lucigenin (Luc²⁺) Can also reduce

Caption: Mechanisms of superoxide detection by MCLA and lucigenin.

G Experimental Workflow for Superoxide Detection Start Start Prepare Cells/Enzyme Prepare Cells/Enzyme Start->Prepare Cells/Enzyme Prepare Reagents (MCLA/Lucigenin, SOD) Prepare Reagents (MCLA/Lucigenin, SOD) Start->Prepare Reagents (MCLA/Lucigenin, SOD) Add Stimulus Add Stimulus Prepare Cells/Enzyme->Add Stimulus Control Group (with SOD) Control Group (with SOD) Prepare Cells/Enzyme->Control Group (with SOD) Prepare Reagents (MCLA/Lucigenin, SOD)->Control Group (with SOD) Add Chemiluminescent Probe Add Chemiluminescent Probe Add Stimulus->Add Chemiluminescent Probe Measure Luminescence Measure Luminescence Add Chemiluminescent Probe->Measure Luminescence Analyze Data Analyze Data Measure Luminescence->Analyze Data End End Analyze Data->End Control Group (with SOD)->Add Stimulus

References

MCLA vs. Luminol: A Comparative Guide to Chemiluminescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemiluminescent probe is critical for the sensitive and accurate detection of reactive oxygen species (ROS). This guide provides a detailed comparison of two widely used chemiluminescent reagents, MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) and luminol (B1675438), to facilitate an informed decision for your specific assay requirements.

This comparison outlines the fundamental differences in their reaction mechanisms, performance metrics under various experimental conditions, and provides practical guidance on their application in chemiluminescence assays.

Fundamental Principles and Reaction Mechanisms

Both MCLA and luminol are pivotal in the study of oxidative stress and are frequently employed in immunoassays and other biological assays. However, their mechanisms of light emission and their specificity towards different ROS vary significantly.

Luminol chemiluminescence is a well-established method typically requiring a multi-component system. The reaction is generally initiated by an oxidizing agent, most commonly hydrogen peroxide (H2O2), and catalyzed by a peroxidase, such as horseradish peroxidase (HRP), or metal ions.[1] This reaction is optimal under alkaline conditions.[2][3] The luminol is oxidized to an excited-state 3-aminophthalate, which then decays to its ground state, emitting light with a maximum wavelength of approximately 425 nm.[1] Due to its dependence on peroxidase activity, luminol is a cornerstone of enzyme-linked immunosorbent assays (ELISAs) and Western blotting.

MCLA , a Cypridina luciferin (B1168401) analog, offers a more direct pathway for the detection of certain ROS, particularly superoxide (B77818) anion (O₂⁻) and singlet oxygen (¹O₂).[4][5] Unlike luminol, MCLA can react directly with these ROS to produce light, although its chemiluminescence can also be initiated by H2O2 in the presence of peroxidases.[4][5] This direct reaction mechanism can be advantageous in cellular systems where the introduction of exogenous enzymes may be undesirable.

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Reaction_Mechanisms cluster_luminol Luminol Pathway cluster_mcla MCLA Pathway luminol Luminol excited_luminol Excited 3-Aminophthalate luminol->excited_luminol Oxidation h2o2 H₂O₂ h2o2->excited_luminol peroxidase Peroxidase (e.g., HRP) peroxidase->excited_luminol Catalysis light_luminol Light (425 nm) excited_luminol->light_luminol Decay mcla MCLA excited_mcla Excited-state Intermediate mcla->excited_mcla Direct Reaction superoxide Superoxide (O₂⁻) superoxide->excited_mcla light_mcla Light excited_mcla->light_mcla Decay

Caption: Signaling pathways for luminol and MCLA chemiluminescence.

Performance Comparison: MCLA vs. Luminol

The choice between MCLA and luminol often hinges on the specific requirements of the assay, such as the target ROS, the desired sensitivity, and the physiological relevance of the experimental conditions.

ParameterMCLALuminolReferences
Primary Target ROS Superoxide (O₂⁻), Singlet Oxygen (¹O₂)Hydrogen Peroxide (H₂O₂) in the presence of a peroxidase[1][4][5]
Optimal pH Multiple optima, including near-neutral pH (e.g., 6.0, 7.0, 8.7)Alkaline (typically pH 8.5 - 10.0)[2][3][4][5][6]
Sensitivity High, especially for superoxide at physiological pH (100-fold more sensitive than luminol)Moderate to high, dependent on enhancer and catalyst concentration[4][5]
Quantum Yield Not explicitly found in direct comparison~0.01 - 0.1[7][8]
Kinetics Can exhibit a rapid flash followed by a glowTypically a "glow-type" emission lasting for minutes to hours[1][9]
Catalyst Requirement Not essential for direct ROS detectionTypically requires a peroxidase (e.g., HRP) or metal ion[1][4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the detection of superoxide using MCLA and for a standard peroxidase assay using luminol.

MCLA-Based Superoxide Detection Protocol

This protocol is designed for the detection of superoxide in a cellular or biochemical system.

Materials:

  • MCLA stock solution (1 mM in DMSO or ethanol, stored at -20°C, protected from light)

  • Assay buffer (e.g., Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS), pH 7.4)

  • Sample containing the source of superoxide (e.g., activated cells, enzyme reaction)

  • Luminometer or microplate reader with chemiluminescence detection capabilities

Procedure:

  • Prepare the working MCLA solution by diluting the stock solution in the assay buffer to a final concentration of 1-10 µM. Pre-warm the solution to the desired assay temperature (e.g., 37°C).

  • Add the sample to the wells of a white-walled, clear-bottom microplate.

  • Initiate the superoxide production in the sample if necessary (e.g., by adding a stimulant to the cells).

  • Immediately add the working MCLA solution to the wells.

  • Measure the chemiluminescence signal immediately using a luminometer. The kinetic profile can be monitored over time.

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MCLA_Workflow start Start prep_mcla Prepare working MCLA solution (1-10 µM) start->prep_mcla add_sample Add sample to microplate prep_mcla->add_sample initiate_ros Initiate superoxide production add_sample->initiate_ros add_mcla Add MCLA solution to sample initiate_ros->add_mcla measure Measure chemiluminescence add_mcla->measure end End measure->end

Caption: Experimental workflow for MCLA-based superoxide detection.

Luminol-Based Peroxidase Assay Protocol

This protocol is a standard method for quantifying peroxidase activity or hydrogen peroxide concentration.

Materials:

  • Luminol stock solution (e.g., 100 mM in DMSO, stored at -20°C)

  • Enhancer stock solution (e.g., p-iodophenol, 100 mM in DMSO, stored at -20°C)

  • Hydrogen peroxide (H₂O₂) solution (30%, dilute freshly)

  • Assay buffer (e.g., Tris-buffered saline (TBS), pH 8.5)

  • Horseradish peroxidase (HRP) standard or sample containing HRP

  • Luminometer or microplate reader

Procedure:

  • Prepare the luminol working solution by diluting the luminol and enhancer stock solutions in the assay buffer. A typical final concentration is 1-5 mM for luminol and 0.1-0.5 mM for the enhancer.

  • Prepare the H₂O₂ working solution by diluting the 30% stock in the assay buffer to a final concentration of 1-10 mM.

  • Add the HRP standard or sample to the wells of a white-walled microplate.

  • Add the luminol working solution to each well.

  • Initiate the reaction by adding the H₂O₂ working solution.

  • Measure the chemiluminescence signal immediately and monitor the glow emission over time.

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Luminol_Workflow start Start prep_luminol Prepare luminol/enhancer working solution start->prep_luminol prep_h2o2 Prepare H₂O₂ working solution start->prep_h2o2 add_luminol_sol Add luminol working solution prep_luminol->add_luminol_sol add_h2o2_sol Add H₂O₂ working solution prep_h2o2->add_h2o2_sol add_hrp Add HRP sample to microplate add_hrp->add_luminol_sol add_luminol_sol->add_h2o2_sol measure Measure chemiluminescence add_h2o2_sol->measure end End measure->end

Caption: Experimental workflow for a luminol-based peroxidase assay.

Conclusion

Both MCLA and luminol are powerful tools for chemiluminescence assays. The choice between them should be guided by the specific research question.

MCLA is the preferred probe for the sensitive detection of superoxide and singlet oxygen, particularly at physiological pH. Its ability to directly react with these ROS simplifies assay design for cellular studies.

Luminol remains the industry standard for HRP-based detection systems in ELISAs and Western blotting. Its robust glow kinetics and the availability of various enhancers make it a reliable choice for these applications.

By understanding the distinct characteristics of MCLA and luminol, researchers can optimize their chemiluminescence assays for enhanced sensitivity, specificity, and biological relevance.

References

A Comparative Guide to MCLA Hydrochloride Assay for Superoxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular signaling, oxidative stress, and inflammatory processes, the accurate detection and quantification of superoxide (B77818) (O₂⁻) is crucial. This guide provides a detailed comparison of the MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride assay with other common methods for superoxide detection: the cytochrome c reduction assay, dihydroethidium (B1670597) (DHE) fluorescence assay, and electron paramagnetic resonance (EPR) spectroscopy. This comparison is based on available experimental data to assist in selecting the most appropriate assay for specific research needs.

Principle of MCLA-based Superoxide Detection

The MCLA hydrochloride assay is a highly sensitive chemiluminescent method for detecting superoxide. In the presence of superoxide radicals, MCLA is oxidized, leading to the formation of an unstable intermediate that decomposes and emits light. The intensity of this chemiluminescence is proportional to the concentration of superoxide. The specificity of this assay for superoxide is validated by the addition of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. A significant reduction in the chemiluminescent signal in the presence of SOD confirms that the signal is indeed generated by superoxide.

Comparative Analysis of Superoxide Detection Assays

The choice of a suitable assay for superoxide detection depends on several factors, including the biological system under investigation, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the MCLA assay and its common alternatives.

FeatureThis compound AssayCytochrome c Reduction AssayDihydroethidium (DHE) AssayElectron Paramagnetic Resonance (EPR)
Principle ChemiluminescenceSpectrophotometry (Absorbance)FluorescenceSpectroscopy
Specificity for O₂⁻ Moderate to High (validated by SOD inhibition)Moderate (can be reduced by other cellular components)Moderate (can be oxidized by other ROS to form non-specific products)High (with appropriate spin traps/probes)
Sensitivity Very High (pM to nM range)Low to Moderate (μM range)[1]High (nM to µM range)High (nM to µM range)[2]
Location of Detection Extracellular and IntracellularPrimarily Extracellular[1][2]Primarily IntracellularExtracellular and Intracellular
Instrumentation LuminometerSpectrophotometerFluorescence microscope, plate reader, or flow cytometerEPR spectrometer
Quantitative Yes, with calibrationYes, with calibrationSemi-quantitative (can be made more quantitative with HPLC)Yes, with calibration[3]
Advantages High sensitivity, real-time detectionSimple, inexpensive, widely available equipmentGood for cellular imagingHighly specific, can identify different radical species
Disadvantages Can be auto-oxidized[4], potential for non-specific reactionsLow sensitivity, interference from other reducing agents[1]Non-specific oxidation products can interfere[5], photolabileExpensive equipment, requires specialized expertise

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any assay. Below are the protocols for the this compound assay and the alternative methods discussed.

This compound Assay Protocol

This protocol is adapted for a 96-well plate format and is suitable for measuring extracellular superoxide production from cell suspensions.

Materials:

  • This compound

  • Superoxide Dismutase (SOD) from bovine erythrocytes

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Cell suspension (e.g., neutrophils, macrophages)

  • Stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and store it protected from light.

  • Prepare working solutions of MCLA, SOD, and the stimulant in HBSS immediately before use.

  • In a white opaque 96-well plate, add cell suspension to each well.

  • For control wells, add SOD to the desired final concentration.

  • Add the MCLA working solution to all wells.

  • Initiate the reaction by adding the stimulant to the appropriate wells.

  • Immediately place the plate in a luminometer and measure the chemiluminescence intensity at regular intervals for a desired period.

  • The SOD-inhibitable portion of the chemiluminescence represents the superoxide-specific signal.

Cytochrome c Reduction Assay Protocol

This spectrophotometric assay measures the reduction of cytochrome c by superoxide.

Materials:

  • Cytochrome c (from horse heart)

  • Superoxide Dismutase (SOD)

  • HBSS or other suitable buffer

  • Cell suspension

  • Stimulant

  • Clear 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of cytochrome c in HBSS.

  • Prepare working solutions of SOD and the stimulant in HBSS.

  • In a clear 96-well plate, add the cell suspension.

  • Add the cytochrome c solution to all wells.

  • For control wells, add SOD.

  • Add the stimulant to initiate superoxide production.

  • Measure the absorbance at 550 nm at various time points.

  • Calculate the amount of reduced cytochrome c using the extinction coefficient (21.1 mM⁻¹cm⁻¹). The SOD-inhibitable portion of the reduction is attributed to superoxide.[6]

Dihydroethidium (DHE) Fluorescence Assay Protocol

This assay is widely used for detecting intracellular superoxide.

Materials:

  • Dihydroethidium (DHE)

  • Cell culture medium

  • Cells grown in a suitable format (e.g., 96-well plate, chamber slides)

  • Stimulant

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Prepare a stock solution of DHE in DMSO.

  • Culture cells to the desired confluency.

  • Replace the culture medium with fresh medium containing the desired concentration of DHE.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.[5][7][8]

  • Wash the cells with fresh medium to remove excess DHE.

  • Add the stimulant to induce superoxide production.

  • Measure the fluorescence using an appropriate instrument with excitation and emission wavelengths suitable for detecting the superoxide-specific product, 2-hydroxyethidium (e.g., Ex/Em ~500-530 nm / 590-620 nm).[5]

Electron Paramagnetic Resonance (EPR) Spectroscopy Protocol

EPR is a highly specific method for detecting and identifying radical species using spin traps.

Materials:

  • Spin trap (e.g., DMPO, DEPMPO, or a cyclic hydroxylamine (B1172632) like CMH)

  • Cell suspension

  • Stimulant

  • EPR spectrometer

  • Capillary tubes

Procedure:

  • Prepare a working solution of the spin trap in a suitable buffer.

  • Mix the cell suspension with the spin trap solution.

  • Add the stimulant to initiate superoxide production.

  • Quickly transfer the mixture into a capillary tube.

  • Place the capillary tube into the EPR spectrometer cavity.

  • Record the EPR spectrum. The resulting spectrum is characteristic of the spin adduct formed, allowing for the identification and quantification of the trapped radical.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures can aid in understanding and implementing these assays.

MCLA_SOD_Pathway MCLA-Superoxide Reaction Pathway O2 Molecular Oxygen (O₂) O2_minus Superoxide (O₂⁻) O2->O2_minus Reduction e e⁻ (electron) MCLA_intermediate Dioxetanone Intermediate O2_minus->MCLA_intermediate Reaction with MCLA H2O2 Hydrogen Peroxide (H₂O₂) O2_minus->H2O2 Dismutation MCLA MCLA MCLA->MCLA_intermediate CO2 CO₂ MCLA_intermediate->CO2 Oxyluciferin Oxidized MCLA* MCLA_intermediate->Oxyluciferin Light Chemiluminescence (Light) Oxyluciferin->Light Photon Emission SOD Superoxide Dismutase (SOD) SOD->O2_minus Catalyzes

Caption: Reaction of MCLA with superoxide to produce light.

Assay_Workflow Experimental Workflow for MCLA Assay Validation cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_cells Prepare Cell Suspension add_cells Add Cells to 96-well Plate prep_cells->add_cells prep_reagents Prepare MCLA, SOD, and Stimulant Solutions add_sod Add SOD (Control Wells) prep_reagents->add_sod add_mcla Add MCLA prep_reagents->add_mcla add_stimulant Add Stimulant prep_reagents->add_stimulant add_cells->add_sod add_sod->add_mcla add_mcla->add_stimulant measure_luminescence Measure Chemiluminescence add_stimulant->measure_luminescence analyze_data Analyze Data (SOD-inhibitable signal) measure_luminescence->analyze_data

Caption: Workflow for the MCLA assay with SOD validation.

Conclusion

The this compound assay stands out for its exceptional sensitivity in detecting superoxide, making it a valuable tool for studies where superoxide levels are expected to be low. However, its potential for non-specific reactions necessitates careful validation with SOD. For researchers primarily interested in intracellular superoxide and cellular imaging, the DHE assay is a common choice, although it requires careful interpretation due to the formation of non-specific oxidation products. The cytochrome c assay, while simple and accessible, is limited by its lower sensitivity and specificity. EPR spectroscopy, when available, offers the most specific and quantitative measurement of superoxide and other radical species, serving as a gold standard for validation. The selection of the most appropriate assay will ultimately depend on the specific experimental context, the required level of sensitivity and specificity, and the available resources.

References

A Researcher's Guide to Negative Controls for MCLA-Based Reactive Oxygen Species Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately detecting and quantifying Reactive Oxygen Species (ROS) is crucial for understanding cellular signaling, disease pathogenesis, and drug mechanisms. The Methyl Cypridina Luciferin Analogue (MCLA) is a highly sensitive chemiluminescent probe, particularly for superoxide (B77818) (O₂⁻) and singlet oxygen.¹ This guide provides a comparative overview of common negative controls for MCLA-based ROS detection, offering experimental data, detailed protocols, and visual aids to ensure the specificity and validity of your findings.

MCLA's reaction with superoxide and other ROS results in the emission of light, providing a quantifiable measure of ROS levels.[1] However, the specificity of MCLA can be influenced by various factors, including pH, oxygen concentration, and the presence of certain ions and reducing agents.[1] Therefore, the use of appropriate negative controls is paramount to confirm that the detected chemiluminescence is indeed from the ROS of interest. This guide compares the most widely used negative controls: Superoxide Dismutase (SOD), Diphenyleneiodonium (DPI), Apocynin, and Rotenone.

Comparative Analysis of Negative Controls

The selection of a negative control depends on the specific research question, the cellular system under investigation, and the suspected source of ROS. The following table summarizes the key characteristics and performance of common negative controls for MCLA-based ROS detection.

Negative ControlMechanism of ActionTypical Working ConcentrationAdvantagesDisadvantages & Caveats
Superoxide Dismutase (SOD) Catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide, directly scavenging the primary ROS detected by MCLA.[2]10 - 300 U/mL[2][3]Highly specific for superoxide. Directly confirms the presence of superoxide in the sample.As a protein, its permeability into intact cells is limited, making it most suitable for extracellular ROS or cell lysate assays.
Diphenyleneiodonium (DPI) An inhibitor of flavoenzymes, including NADPH oxidases (NOX), a major source of cellular ROS.[3][4]8 - 10 µM[3][5]Broadly inhibits NOX-dependent ROS production.Lacks specificity and can inhibit other flavoenzymes like nitric oxide synthase (NOS) and xanthine (B1682287) oxidase (XOD).[4][5] Its use as a specific NOX inhibitor is no longer recommended by some researchers.[4]
Apocynin An inhibitor of NADPH oxidase assembly, preventing the translocation of cytosolic subunits to the membrane.[6]10 - 300 µM[7]More specific for NOX2 than DPI.Its inhibitory effect can be cell-type dependent and may require activation by peroxidases. In some non-phagocytic cells, it can paradoxically stimulate ROS production.[5][8]
Rotenone An inhibitor of mitochondrial complex I, which can either increase or decrease mitochondrial ROS production depending on the experimental conditions.[9][10]100 nM - 1 µM[9][10]Useful for investigating the contribution of mitochondria to the overall ROS pool.Its effect on ROS production can be complex and context-dependent. It is a potent toxin and should be handled with care.[10][11]

Experimental Protocols

To ensure reproducible and reliable results, it is essential to follow a well-defined experimental protocol. Below is a general protocol for MCLA-based ROS detection in cultured cells, followed by specific instructions for incorporating each negative control.

General MCLA-Based ROS Detection Protocol for Cultured Cells
  • Cell Preparation:

    • Plate cells in a white, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

    • On the day of the assay, remove the culture medium and wash the cells gently with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS or Phosphate-Buffered Saline - PBS).[12]

  • Probe Loading (if applicable for intracellular detection):

    • For intracellular ROS detection, incubate the cells with MCLA at a final concentration of 1-10 µM in a physiological buffer for 10-30 minutes at 37°C, protected from light. The optimal concentration and incubation time should be determined empirically for each cell type.

  • Stimulation of ROS Production:

    • After the incubation period, add your stimulus of interest (e.g., PMA, zymosan) to induce ROS production.

  • Chemiluminescence Measurement:

    • Immediately after adding the stimulus, measure the chemiluminescence using a luminometer. Readings should be taken kinetically over a period of time (e.g., every 1-2 minutes for 30-60 minutes).

Incorporation of Negative Controls

To validate the source of the detected ROS, pre-incubate the cells with the chosen negative control before adding the MCLA and the stimulus.

  • Superoxide Dismutase (SOD):

    • Prepare a stock solution of SOD in a physiological buffer.

    • Before adding MCLA, add SOD to the cells at a final concentration of 10-300 U/mL.

    • Incubate for 10-15 minutes at 37°C.[3]

    • Proceed with the general MCLA protocol. A significant decrease in chemiluminescence in the presence of SOD indicates that the signal is primarily due to superoxide.

  • Diphenyleneiodonium (DPI) and Apocynin:

    • Prepare stock solutions of DPI or Apocynin in DMSO.

    • Pre-incubate the cells with DPI (8-10 µM) or Apocynin (10-300 µM) for 30-60 minutes at 37°C.[3][7]

    • Wash the cells to remove the inhibitor before proceeding with the MCLA assay to avoid direct interference with the probe.

    • A reduction in the MCLA signal suggests the involvement of NADPH oxidases.

  • Rotenone:

    • Prepare a stock solution of Rotenone in DMSO.

    • Pre-treat the cells with Rotenone (100 nM - 1 µM) for a desired period (e.g., 1-24 hours) to modulate mitochondrial ROS production.[9][10]

    • Wash the cells and proceed with the MCLA assay. The change in the MCLA signal will indicate the contribution of mitochondrial complex I-dependent ROS.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the MCLA reaction mechanism, the experimental workflow, and a decision-making process for selecting the appropriate negative control.

MCLA_Mechanism ROS Superoxide (O₂⁻) MCLA MCLA ROS->MCLA Oxidation Intermediate Dioxetane Intermediate MCLA->Intermediate Product Oxidized MCLA Intermediate->Product Light Light (Chemiluminescence) Intermediate->Light

Mechanism of MCLA-based chemiluminescence.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Control_Prep 2. Prepare Negative Controls Pre_Incubation 3. Pre-incubate with Negative Control Control_Prep->Pre_Incubation MCLA_Addition 4. Add MCLA Pre_Incubation->MCLA_Addition Stimulation 5. Add ROS Stimulus MCLA_Addition->Stimulation Measurement 6. Measure Chemiluminescence Stimulation->Measurement Data_Analysis 7. Analyze Data Measurement->Data_Analysis

Experimental workflow for MCLA ROS assay.

Negative_Control_Decision_Tree Start What is the primary question? Q1 Confirming O₂⁻ as the ROS? Start->Q1 Q2 Investigating NADPH Oxidase involvement? Start->Q2 Q3 Investigating mitochondrial ROS contribution? Start->Q3 SOD Use Superoxide Dismutase (SOD) Q1->SOD Yes NOX_Inhibitors Use DPI or Apocynin (with caution) Q2->NOX_Inhibitors Yes Mito_Inhibitor Use Rotenone Q3->Mito_Inhibitor Yes

Decision tree for negative control selection.

References

A Researcher's Guide to the Specificity of MCLA for Superoxide Versus Other Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating oxidative stress, the accurate detection of specific reactive oxygen species (ROS) is paramount. This guide provides a comprehensive comparison of the chemiluminescent probe MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one), a Cypridina luciferin (B1168401) analog, and its specificity for superoxide (B77818) (O₂⁻) versus other common ROS. While widely used for superoxide detection, understanding MCLA's reactivity with other ROS is crucial for accurate data interpretation.

Quantitative Comparison of MCLA Chemiluminescence with Various ROS

MCLA exhibits the highest reactivity with superoxide and singlet oxygen. Its chemiluminescence in the presence of other ROS is either significantly lower or contested in the literature, often dependent on the specific experimental conditions and the potential for confounding reactions that may themselves generate superoxide or singlet oxygen.

Reactive Oxygen Species (ROS)Generating SystemRelative Chemiluminescence Intensity (%)Reaction Rate Constant (k) with MCLA (M⁻¹s⁻¹)Notes
Superoxide (O₂⁻) Hypoxanthine/Xanthine (B1682287) Oxidase1002.54 x 10⁸MCLA is highly sensitive to superoxide.
Singlet Oxygen (¹O₂) Thermolysis of Endoperoxide~80-90Not explicitly found, but high reactivity is reported.MCLA is also a sensitive probe for singlet oxygen.
Hydroxyl Radical (•OH) Fenton Reaction (Fe²⁺ + H₂O₂)~5-10Not determinedLow-level chemiluminescence is observed, but it may be due to secondary reactions generating superoxide. Some studies report no interference.
Hydrogen Peroxide (H₂O₂) Direct Addition< 5Not determinedMinimal to no direct chemiluminescence. Observed light emission is often attributed to the presence of metal ion contaminants that can generate more reactive species.
Peroxynitrite (ONOO⁻) SIN-1 Decomposition or Direct Addition~1-5Not determinedLow reactivity is generally reported.

Note: The relative chemiluminescence intensities are compiled and estimated from multiple sources for comparative purposes and can vary based on experimental conditions such as pH, temperature, and buffer composition.

Signaling Pathways and MCLA Reaction

The chemiluminescent reaction of MCLA is initiated by the interaction with an oxidizing species, leading to the formation of an unstable dioxetanone intermediate. The decomposition of this intermediate results in the emission of light. The primary pathways involve the direct reaction with superoxide or singlet oxygen.

G MCLA Chemiluminescence Signaling Pathway cluster_ros Reactive Oxygen Species Superoxide Superoxide (O₂⁻) MCLA_Radical MCLA Radical Superoxide->MCLA_Radical Singlet_Oxygen Singlet Oxygen (¹O₂) Dioxetanone Dioxetanone Intermediate Singlet_Oxygen->Dioxetanone + MCLA Other_ROS Other ROS (•OH, H₂O₂, ONOO⁻) Other_ROS->Dioxetanone Low/Indirect MCLA MCLA MCLA->MCLA_Radical MCLA_Radical->Dioxetanone + O₂⁻ Excited_Product Excited State Product Dioxetanone->Excited_Product Ground_State Ground State Product Excited_Product->Ground_State Photon Emission Light Light (Chemiluminescence) Excited_Product->Light

Caption: MCLA reacts with ROS to form a dioxetanone, which emits light upon decomposition.

Experimental Protocols

To facilitate reproducible and comparative studies, detailed protocols for generating various ROS and measuring MCLA-dependent chemiluminescence are provided below.

General Assay Conditions
  • Luminometer: A luminometer capable of sensitive photon counting is required.

  • Reagents: MCLA should be dissolved in an appropriate solvent (e.g., DMSO or ethanol) and diluted to the final working concentration in the reaction buffer immediately before use to minimize auto-oxidation.

  • Buffer: Phosphate-buffered saline (PBS) or HEPES buffer at a physiological pH (e.g., 7.4) is commonly used. The pH can significantly affect MCLA's stability and reactivity[1].

  • Controls: Always include a blank control (buffer and MCLA without ROS generating system) to measure background chemiluminescence.

Superoxide (O₂⁻) Generation using Xanthine/Xanthine Oxidase

This system provides a continuous and quantifiable flux of superoxide.

Workflow:

G Superoxide Generation and Detection Workflow Xanthine Xanthine Superoxide Superoxide (O₂⁻) Xanthine->Superoxide Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase Xanthine_Oxidase->Superoxide Chemiluminescence Chemiluminescence Superoxide->Chemiluminescence + MCLA MCLA MCLA MCLA->Chemiluminescence Luminometer Luminometer Chemiluminescence->Luminometer Detection

Caption: Workflow for superoxide detection using MCLA with the xanthine/xanthine oxidase system.

Protocol:

  • Prepare a stock solution of MCLA (e.g., 1 mM in DMSO).

  • Prepare stock solutions of xanthine (e.g., 10 mM in 0.1 M NaOH) and xanthine oxidase (e.g., 1 U/mL in buffer).

  • In a luminometer tube, add the reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.1 mM EDTA).

  • Add xanthine to a final concentration of 50-100 µM.

  • Add the MCLA stock solution to a final concentration of 1-5 µM.

  • Place the tube in the luminometer and allow the background signal to stabilize.

  • Initiate the reaction by injecting a small volume of xanthine oxidase solution (final concentration 5-20 mU/mL).

  • Measure the chemiluminescence signal immediately and continuously for a set period (e.g., 10-30 minutes).

Singlet Oxygen (¹O₂) Generation using a Chemical Source

The thermal decomposition of the endoperoxide of 3,3'-(1,4-naphthylidene)dipropionate (NDPO₂) is a common method for generating ¹O₂ in aqueous solutions.

Workflow:

G Singlet Oxygen Generation and Detection Workflow NDPO2 NDPO₂ (Endoperoxide) Singlet_Oxygen Singlet Oxygen (¹O₂) NDPO2->Singlet_Oxygen Thermal Decomposition Heat Heat (e.g., 37°C) Heat->Singlet_Oxygen Chemiluminescence Chemiluminescence Singlet_Oxygen->Chemiluminescence + MCLA MCLA MCLA MCLA->Chemiluminescence Luminometer Luminometer Chemiluminescence->Luminometer Detection

Caption: Workflow for singlet oxygen detection using MCLA with a chemical source.

Protocol:

  • Prepare a stock solution of MCLA (e.g., 1 mM in DMSO).

  • Prepare a stock solution of a water-soluble endoperoxide such as NDPO₂.

  • In a temperature-controlled luminometer at 37°C, add the reaction buffer.

  • Add the MCLA stock solution to a final concentration of 1-5 µM.

  • Allow the background signal to stabilize.

  • Initiate the reaction by injecting the endoperoxide solution.

  • Measure the chemiluminescence signal.

Hydroxyl Radical (•OH) Generation using the Fenton Reaction

The Fenton reaction generates hydroxyl radicals through the reaction of ferrous ions with hydrogen peroxide.

Workflow:

G Hydroxyl Radical Generation and Detection Workflow Fe2 Fe²⁺ Hydroxyl_Radical Hydroxyl Radical (•OH) Fe2->Hydroxyl_Radical Fenton Reaction H2O2 H₂O₂ H2O2->Hydroxyl_Radical Chemiluminescence Chemiluminescence Hydroxyl_Radical->Chemiluminescence + MCLA MCLA MCLA MCLA->Chemiluminescence Luminometer Luminometer Chemiluminescence->Luminometer Detection

Caption: Workflow for hydroxyl radical detection using MCLA with the Fenton reaction.

Protocol:

  • Prepare stock solutions of MCLA, FeSO₄ (e.g., 10 mM in water), and H₂O₂ (e.g., 100 mM in water).

  • In a luminometer tube, add the reaction buffer.

  • Add the MCLA stock solution to a final concentration of 1-5 µM.

  • Add FeSO₄ to a final concentration of 10-100 µM.

  • Allow the background signal to stabilize.

  • Initiate the reaction by injecting H₂O₂ to a final concentration of 100-500 µM.

  • Measure the chemiluminescence signal immediately.

Caution: The Fenton reaction can be complex, and the presence of superoxide dismutase (SOD) can be used to test if superoxide is an intermediate in the observed chemiluminescence[2].

Conclusion

MCLA is a highly sensitive chemiluminescent probe for the detection of superoxide and singlet oxygen. While it may produce a signal in the presence of other ROS-generating systems, this is often significantly lower and can be an indirect effect. Therefore, when using MCLA, it is crucial to employ appropriate controls, such as superoxide dismutase (SOD) for superoxide and sodium azide (B81097) for singlet oxygen, to confirm the identity of the ROS being detected. For quantitative comparisons, it is essential to use standardized ROS generating systems and to be aware of the potential for cross-reactivity and interference from other components in the experimental system.

References

A Comparative Guide to MCLA Hydrochloride and Other Chemiluminescent Probes for Reactive Oxygen Species Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MCLA (2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one) hydrochloride with other commonly used chemiluminescent probes, namely luminol (B1675438) and lucigenin (B191737), for the detection of reactive oxygen species (ROS). This document aims to assist researchers in selecting the most appropriate probe for their specific experimental needs by presenting objective performance data, detailed experimental protocols, and visual representations of relevant biological pathways.

Introduction to Chemiluminescent Probes for ROS Detection

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. They play crucial roles in various physiological processes, including cell signaling and host defense. However, excessive ROS production can lead to oxidative stress, a condition implicated in numerous pathologies. Consequently, the accurate and sensitive detection of ROS is paramount in many areas of biological research and drug development.

Chemiluminescence-based assays offer a highly sensitive method for detecting ROS. These assays utilize probes that, upon reaction with specific ROS, enter an excited state and subsequently emit light as they return to their ground state. The intensity of the emitted light is proportional to the amount of ROS present. This guide focuses on a comparative analysis of three widely used chemiluminescent probes: MCLA hydrochloride, luminol, and lucigenin.

Quantitative Performance Comparison

The selection of a chemiluminescent probe is often dictated by its sensitivity, specificity, and signal stability. The following table summarizes the key performance characteristics of this compound, luminol, and lucigenin based on available literature.

FeatureThis compoundLuminolLucigenin
Primary Target ROS Superoxide (B77818) anion (O₂⁻)[1][2]Various ROS (H₂O₂, OH•, O₂⁻)[3]Superoxide anion (O₂⁻)[4][5]
Specificity for Superoxide High[2]Low; requires co-factors for specificity[3]High, but can be concentration-dependent[4][6]
Quantum Yield Not explicitly quantified in comparative studies~0.01 - 0.04 (in aqueous solution with H₂O₂)[7]Not explicitly quantified in comparative studies
Limit of Detection for Superoxide As low as 0.074 nM[8]Generally less sensitive for direct superoxide detection compared to MCLAHigh sensitivity, but prone to artifacts at high concentrations[9][10]
Potential for Redox Cycling Does not undergo redox cycling[9]Can be inhibited by high concentrations in neutrophils[11]Can undergo redox cycling, especially at concentrations >5 µM, leading to artificial superoxide generation[9][12][13]
pH Sensitivity Highly sensitive to pH; signal decreases in acidic conditions[1]Optimal in alkaline conditions (pH 8-11)[14]Activity is pH-dependent
Cell Permeability Cell-impermeableCell-permeable[3]Cell-permeable[10]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding and implementing ROS detection assays. The following diagrams, generated using the DOT language, illustrate key signaling pathways where these probes are employed and a general workflow for their use.

NADPH Oxidase Activation in Neutrophils

Neutrophils are a major source of ROS, primarily through the activation of the NADPH oxidase enzyme complex. This process, known as the respiratory burst, is a key component of the innate immune response.

NADPH_Oxidase_Activation cluster_receptor Cell Surface Receptors cluster_cytosol Cytosol cluster_membrane Phagosomal or Plasma Membrane Receptor e.g., fMLP Receptor Rac2_GDP Rac2-GDP Receptor->Rac2_GDP Activation PKC Protein Kinase C Receptor->PKC Activation p47phox p47phox p22phox p22phox p47phox->p22phox Translocation NADPH_Oxidase_Complex Assembled NADPH Oxidase Complex p47phox->NADPH_Oxidase_Complex p67phox p67phox gp91phox gp91phox p67phox->gp91phox Translocation p67phox->NADPH_Oxidase_Complex p40phox p40phox p40phox->gp91phox Translocation p40phox->NADPH_Oxidase_Complex Rac2_GTP Rac2-GTP Rac2_GDP->Rac2_GTP Rac2_GTP->gp91phox Translocation Rac2_GTP->NADPH_Oxidase_Complex PKC->p47phox Phosphorylation gp91phox->NADPH_Oxidase_Complex p22phox->NADPH_Oxidase_Complex Superoxide O₂⁻ NADPH_Oxidase_Complex->Superoxide NADPH -> NADP+ MCLA_Chemiluminescence Light Emission Superoxide->MCLA_Chemiluminescence MCLA

NADPH Oxidase Activation Pathway

This diagram illustrates the assembly of the NADPH oxidase complex at the cell membrane upon neutrophil stimulation, leading to the production of superoxide which can be detected by MCLA.

Mitochondrial Superoxide Production

Mitochondria are another significant source of cellular ROS. During oxidative phosphorylation, electrons can leak from the electron transport chain and reduce molecular oxygen to form superoxide.

Mitochondrial_ROS_Production cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space NADH NADH Complex_I Complex I NADH->Complex_I e⁻ Succinate Succinate Complex_II Complex II Succinate->Complex_II e⁻ Superoxide_Matrix O₂⁻ Complex_I->Superoxide_Matrix e⁻ leak Complex_III Complex III Complex_I->Complex_III e⁻ Complex_II->Complex_III e⁻ Luminol_Chemiluminescence Light Emission Superoxide_Matrix->Luminol_Chemiluminescence Luminol (intracellular) Superoxide_IMS O₂⁻ Complex_III->Superoxide_IMS e⁻ leak MCLA_Chemiluminescence Light Emission Superoxide_IMS->MCLA_Chemiluminescence MCLA (extracellular)

Mitochondrial Superoxide Production

This diagram shows the generation of superoxide at Complexes I and III of the mitochondrial electron transport chain and its detection by cell-permeable (luminol) and impermeable (MCLA) probes.

General Experimental Workflow for Chemiluminescence Assay

The following diagram outlines a typical workflow for performing a chemiluminescence-based ROS detection assay.

Experimental_Workflow Cell_Culture 1. Cell Culture/ Tissue Preparation Stimulation 2. Stimulation with Agonist (e.g., PMA) Cell_Culture->Stimulation Probe_Incubation 3. Incubation with Chemiluminescent Probe Stimulation->Probe_Incubation Measurement 4. Measurement of Luminescence Probe_Incubation->Measurement Data_Analysis 5. Data Analysis Measurement->Data_Analysis Control_Groups e.g., SOD, Catalase, Unstimulated cells Measurement->Control_Groups Controls

General Experimental Workflow

This workflow provides a simplified overview of the key steps involved in a typical chemiluminescence experiment for ROS detection.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results. Below are representative protocols for the detection of superoxide using this compound, luminol, and the cytochrome c reduction assay as a reference method.

MCLA-Based Assay for Extracellular Superoxide Detection

This protocol is adapted for measuring extracellular superoxide production from cultured cells, such as neutrophils or macrophages.

Materials:

  • This compound stock solution (1 mM in DMSO, stored at -20°C, protected from light)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Cell suspension (e.g., neutrophils at 1 x 10⁶ cells/mL)

  • Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL)

  • Superoxide dismutase (SOD) from bovine erythrocytes (for control)

  • 96-well white opaque microplate

  • Luminometer

Procedure:

  • Prepare a working solution of MCLA in HBSS to a final concentration of 1-5 µM.

  • Add 100 µL of the cell suspension to each well of the 96-well plate.

  • For control wells, add SOD to a final concentration of 50 U/mL.

  • Add 50 µL of the MCLA working solution to each well.

  • Equilibrate the plate at 37°C for 5-10 minutes in the luminometer.

  • Initiate the reaction by adding 50 µL of the stimulant (PMA) to the appropriate wells.

  • Immediately begin measuring chemiluminescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data is typically expressed as relative light units (RLU) or integrated over time. The SOD-inhibitable portion of the signal represents superoxide-specific chemiluminescence.

Luminol-Based Assay for Total ROS in Neutrophils

This protocol is suitable for measuring both intracellular and extracellular ROS in phagocytic cells like neutrophils.[3]

Materials:

  • Luminol stock solution (10 mM in DMSO, stored at -20°C, protected from light)[15]

  • HBSS with Ca²⁺ and Mg²⁺

  • Neutrophil suspension (5 x 10⁵ cells/mL)[3]

  • PMA (100 ng/mL)[3]

  • Horseradish peroxidase (HRP) (optional, to enhance signal)

  • SOD and Catalase (for controls)

  • 96-well white opaque microplate

  • Luminometer

Procedure:

  • Prepare a working solution of luminol in HBSS to a final concentration of 10-100 µM.[3]

  • Add 100 µL of the neutrophil suspension to each well.

  • For control wells, add SOD (50 U/mL) or catalase (200 U/mL).

  • Add 50 µL of the luminol working solution to each well. If using, add HRP to a final concentration of 1-5 U/mL.

  • Equilibrate the plate at 37°C for 10 minutes.[3]

  • Add 50 µL of PMA to initiate the respiratory burst.

  • Measure chemiluminescence immediately and kinetically for 30-60 minutes.

  • The contribution of superoxide and hydrogen peroxide can be inferred from the inhibition by SOD and catalase, respectively.

SOD-Inhibitable Cytochrome c Reduction Assay for Superoxide Quantification

This spectrophotometric assay is a classic and reliable method for quantifying extracellular superoxide and can be used to validate findings from chemiluminescence assays.[16]

Materials:

  • Cytochrome c from horse heart (1 mg/mL in HBSS)

  • Cell suspension (e.g., neutrophils at 1 x 10⁶ cells/mL)

  • PMA (100 ng/mL)

  • SOD (50 U/mL)

  • 96-well clear flat-bottom microplate

  • Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

  • Add 100 µL of the cell suspension to each well.

  • Add 50 µL of cytochrome c solution to each well.

  • To parallel control wells, add 10 µL of SOD solution.

  • Equilibrate the plate at 37°C for 10 minutes.

  • Add 40 µL of PMA to initiate superoxide production.

  • Measure the absorbance at 550 nm at time zero and then at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Calculate the rate of cytochrome c reduction from the change in absorbance over time. The amount of superoxide produced can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹). The SOD-inhibitable portion of the reduction rate corresponds to the rate of superoxide production.

Conclusion

The choice of a chemiluminescent probe for ROS detection is a critical decision that can significantly impact experimental outcomes. This compound stands out for its high specificity and sensitivity for superoxide anions, making it an excellent choice for studies focused on this particular ROS. Its cell-impermeable nature allows for the specific measurement of extracellular superoxide.

Luminol, while less specific, offers the advantage of detecting a broader range of ROS and can be used to assess total ROS production, both intra- and extracellularly. However, its reactivity with multiple ROS necessitates the use of specific inhibitors to dissect the contribution of individual species.

Lucigenin is also highly sensitive to superoxide but carries the risk of redox cycling, which can lead to an overestimation of ROS levels. This artifact can be minimized by using low concentrations of the probe.

Ultimately, the optimal probe depends on the specific research question, the biological system under investigation, and the specific ROS of interest. For robust and reliable data, it is often advisable to use multiple detection methods in parallel, such as complementing a chemiluminescence assay with the SOD-inhibitable cytochrome c reduction assay. This comparative guide provides the necessary information to make an informed decision and to design and execute rigorous and reproducible ROS detection experiments.

References

A Comparative Guide to the Assay Validation of MCLA Hydrochloride in Biological Samples for Superoxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of assay methodologies for the quantification of superoxide (B77818) in biological samples, with a primary focus on the chemiluminescent probe MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one) hydrochloride. The performance of the MCLA-based assay is compared with alternative methods, supported by available experimental data and detailed protocols to aid researchers in selecting the most suitable assay for their specific needs.

Introduction to MCLA Hydrochloride for Superoxide Detection

This compound is a widely used chemiluminescent probe for the detection of reactive oxygen species (ROS), particularly superoxide anion (O₂⁻) and singlet oxygen (¹O₂). The reaction between MCLA and superoxide results in the emission of light, which can be quantified to determine the concentration of superoxide. While highly sensitive, the specificity of MCLA in complex biological matrices is a critical consideration due to potential interferences. This guide evaluates the validation parameters of MCLA-based assays and compares them to alternative analytical techniques.

Comparative Analysis of Assay Performance

The following tables summarize the quantitative performance characteristics of the this compound chemiluminescence assay and alternative methods for superoxide detection in biological samples. It is important to note that comprehensive, formally validated data for this compound assays in biological matrices such as plasma is not extensively available in the public domain. The data presented for MCLA is based on available literature, which may not represent a full validation according to regulatory guidelines.

Table 1: Performance Characteristics of this compound Chemiluminescence Assay

ParameterPerformance CharacteristicsRemarks
Linearity A study using flow injection analysis in an aqueous solution reported a linear response with R² = 0.999.Data in a complex biological matrix like plasma is not readily available.
Lower Limit of Quantification (LLOQ) A detection limit of 0.074 nM was reported in an aqueous solution.LLOQ in biological samples has not been consistently reported.
Precision Not available.Intra- and inter-assay precision data from validated studies in biological matrices are lacking.
Accuracy Not available.Accuracy data from validated studies in biological matrices are lacking.
Specificity MCLA reacts with both superoxide and singlet oxygen. The chemiluminescence can be influenced by pH, oxygen levels, and the presence of endogenous substances like iron ions, glutathione, and ascorbic acid, which can quench the signal.The lack of absolute specificity is a significant limitation in complex biological samples.

Table 2: Performance Characteristics of Alternative Superoxide Detection Methods

MethodLinearity RangeLLOQ / Limit of Detection (LOD)Precision (%CV)Accuracy (%Recovery)
HPLC with DHE/mitoSOX Fluorescent Probes Method dependent, typically in the nM to µM range.LOD often in the low nM range.Typically <15% for intra- and inter-day precision in validated methods.Typically within 85-115% in validated methods.
Aequorin-Based Bioluminescence Assay 4 pM to 40,000 pMLOD of 1.2 pM.Not explicitly reported, but generally high reproducibility is claimed.Not explicitly reported.

Experimental Protocols

This compound Chemiluminescence Assay for Superoxide

This protocol is a general guideline based on commonly used procedures.

a) Reagent Preparation:

  • MCLA Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store in the dark at -20°C.

  • Working Solution: Dilute the MCLA stock solution in an appropriate buffer (e.g., Krebs-HEPES buffer, pH 7.4) to the final desired concentration (typically 0.1-1 µM). Prepare fresh before use and protect from light.

  • Sample Preparation: Biological samples (e.g., plasma, cell lysates) should be kept on ice. Protein precipitation with a solvent like acetonitrile (B52724) may be necessary for plasma samples, followed by centrifugation to remove precipitated proteins.

b) Assay Procedure:

  • Pipette the biological sample into a luminometer tube or a white-walled 96-well plate.

  • Place the tube or plate in the luminometer.

  • Inject the MCLA working solution into the sample to initiate the chemiluminescence reaction.

  • Immediately start the measurement of light emission (chemiluminescence) over a defined period (e.g., 1-10 minutes).

  • The integrated chemiluminescence signal is proportional to the superoxide concentration.

c) Calibration:

  • A calibration curve can be generated using a stable source of superoxide, such as a xanthine/xanthine oxidase system. However, standardizing superoxide concentrations is inherently challenging.

HPLC with Dihydroethidium (DHE) or mitoSOX Fluorescent Probes

a) Sample Incubation and Extraction:

  • Incubate biological samples (cells or tissues) with DHE or mitoSOX (typically 1-10 µM) for a defined period (e.g., 30-60 minutes) at 37°C, protected from light.

  • After incubation, wash the samples with ice-cold buffer.

  • Lyse the cells or homogenize the tissue.

  • Extract the fluorescent products using a solvent such as acetonitrile.

  • Centrifuge to pellet debris and collect the supernatant for HPLC analysis.

b) HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of an acid (e.g., formic acid or trifluoroacetic acid).

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the specific products (e.g., 2-hydroxyethidium, a specific product of DHE reaction with superoxide).

Aequorin-Based Bioluminescence Assay

a) Principle: This method relies on the oxidation of coelenterazine (B1669285) by superoxide, which reduces the amount of coelenterazine available to regenerate the photoprotein aequorin. The subsequent aequorin bioluminescence, triggered by calcium, is inversely proportional to the superoxide concentration.

b) Assay Procedure:

  • Incubate the biological sample with coelenterazine.

  • Allow the superoxide present in the sample to react with and consume coelenterazine.

  • Add apoaequorin to the sample, which will be regenerated to aequorin by the remaining coelenterazine.

  • Trigger the bioluminescence of the regenerated aequorin by injecting a calcium chloride solution.

  • Measure the light emission using a luminometer.

  • The lower the light signal, the higher the initial superoxide concentration.

Mandatory Visualizations

MCLA_Reaction_Pathway MCLA This compound Intermediate Dioxetanone Intermediate MCLA->Intermediate Reaction with Superoxide Superoxide (O₂⁻) Superoxide->Intermediate Product Oxidized Product (OMCLA) Intermediate->Product Decomposition Light Light Emission (Chemiluminescence) Intermediate->Light

Figure 1. Reaction pathway of MCLA with superoxide leading to chemiluminescence.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay Assay Procedure cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (optional) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Add_Probe Add MCLA Probe Supernatant->Add_Probe Measurement Chemiluminescence Measurement Add_Probe->Measurement Quantification Quantification against Calibration Curve Measurement->Quantification

Figure 2. General experimental workflow for MCLA-based superoxide detection.

Conclusion

The this compound-based chemiluminescence assay is a highly sensitive method for the detection of superoxide. However, its application in complex biological samples is hampered by a lack of specificity and potential interferences from various endogenous substances. Furthermore, there is a notable absence of comprehensive, publicly available validation data for this assay in biological matrices according to stringent regulatory standards.

In contrast, alternative methods, particularly HPLC coupled with specific fluorescent probes like DHE and mitoSOX, offer superior specificity by enabling the separation and quantification of the unique reaction product of the probe with superoxide. While technically more demanding, this approach provides more reliable quantitative data in complex biological samples. The aequorin-based bioluminescence assay presents another highly sensitive alternative with a very low detection limit, although its validation data in various biological matrices also requires careful consideration for specific applications.

For researchers and drug development professionals, the choice of assay should be guided by the specific requirements of the study. For high-throughput screening or when absolute quantification is not the primary goal, the MCLA assay might be a useful tool, provided its limitations are acknowledged and controlled for. However, for rigorous quantitative analysis in biological samples to support pharmacokinetic or toxicokinetic studies, the use of a validated, specific method such as HPLC with a fluorescent probe is strongly recommended. Further validation studies on the this compound assay in relevant biological matrices are warranted to fully establish its performance characteristics and its suitability for quantitative bioanalysis.

Safety Operating Guide

Proper Disposal of MCLA Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of MCLA hydrochloride, a chemiluminescence probe used in the detection of reactive oxygen species. Adherence to these guidelines is critical for protecting both laboratory personnel and the environment.

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[1]. It is also categorized as having a high water hazard class (WGK 3), indicating a significant potential for environmental harm if not disposed of correctly. Therefore, indiscriminate disposal is not an option.

Key Disposal and Safety Information

The following table summarizes critical data for the safe handling and disposal of this compound.

ParameterValue/InstructionSource
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Accidental Spill Cleanup Absorb with inert material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated material as hazardous waste.[1]
Environmental Precautions Prevent from entering drains or water courses.[1][2]
Disposal of Small Quantities Some sources suggest that smaller quantities can be disposed of with household waste, but this should be verified with local regulations.[2]
General Disposal Guideline Dispose of contents/container in accordance with local, state, and federal regulations.[1]
This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (Consult Local Regulations) assess_quantity->small_quantity Small large_quantity Large Quantity or Contaminated Materials assess_quantity->large_quantity Large check_local_regs Check Local Regulations for Small Quantity Disposal small_quantity->check_local_regs hazardous_waste Treat as Hazardous Waste large_quantity->hazardous_waste household_disposal Permitted for Household Disposal? check_local_regs->household_disposal dispose_household Dispose with Household Waste (If Permitted) household_disposal->dispose_household Yes household_disposal->hazardous_waste No end End: Proper Disposal Complete dispose_household->end package_label Package and Label Waste Container with Hazardous Waste Tag hazardous_waste->package_label arrange_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service package_label->arrange_pickup arrange_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

Detailed Disposal Procedures

1. Waste Segregation and Collection:

  • Dedicate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety officer. Incompatible materials include strong acids and bases, as well as strong oxidizing and reducing agents[1].

2. Handling and Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound waste.

  • Conduct all waste handling procedures within a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols[1].

3. Disposal of Uncontaminated and Small Quantities:

  • For very small, uncontaminated quantities, some safety data sheets suggest that disposal with household waste may be an option[2]. However, this is highly dependent on local regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department or local waste disposal regulations before considering this option.

  • Never pour this compound solutions down the drain, as it is classified as a water hazard[2].

4. Disposal of Contaminated Materials and Large Quantities:

  • All contaminated materials (e.g., pipette tips, gloves, absorbent pads) and larger quantities of this compound must be treated as hazardous waste.

  • Place these materials in the designated hazardous waste container.

5. Accidental Spills:

  • In the event of a spill, evacuate the immediate area to prevent exposure.

  • Wear appropriate PPE before attempting to clean the spill.

  • For liquid spills, use an inert absorbent material like diatomite or universal binders to contain and absorb the substance[1].

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].

  • All cleanup materials must be disposed of as hazardous waste.

6. Final Disposal:

  • Ensure the hazardous waste container is securely sealed and properly labeled according to your institution's and local guidelines. This typically involves using a hazardous waste tag[3].

  • Store the sealed container in a designated, secure area until it is collected by a certified hazardous waste disposal service.

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystems.

References

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MCLA hydrochloride

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.